Product packaging for N-Boc-trans-4-hydroxy-L-prolinol(Cat. No.:CAS No. 61478-26-0)

N-Boc-trans-4-hydroxy-L-prolinol

Katalognummer: B117354
CAS-Nummer: 61478-26-0
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: UFJNFQNQLMGUTQ-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

N-Boc-trans-4-hydroxy-L-prolinol (CAS 61478-26-0) is a protected, chiral hydroxyprolinol derivative valuable in organic synthesis and pharmaceutical research. This compound, with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol, serves as a key synthetic intermediate and a precursor to biologically active molecules . Its structure features a pyrrolidine ring with two stereogenic centers in the (2S,4R) configuration and two protected functional groups—a BOC-protected secondary amine and a primary alcohol—making it a versatile chiral building block . In medicinal chemistry, derivatives of trans-4-hydroxyprolinol are significant scaffolds. Constrained FTY720 analogues derived from this structure have shown promising anticancer activity . The compound also serves as a precursor for synthesizing pyrrolidine-based nucleosides and other conformationally constrained molecules that are valuable in drug discovery efforts . Beyond pharmaceutical applications, this compound and its derivatives are widely employed as efficient chiral catalysts and ligands in asymmetric synthesis, enabling the formation of enantiomerically pure compounds . The compound is air-sensitive and should be stored under inert conditions . It has a reported melting point range of 81-86°C and a specific optical rotation of -47° (c=1 in chloroform) . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO4 B117354 N-Boc-trans-4-hydroxy-L-prolinol CAS No. 61478-26-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-5-8(13)4-7(11)6-12/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJNFQNQLMGUTQ-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460900
Record name tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61478-26-0
Record name 1,1-Dimethylethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61478-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-trans-4-hydroxy-L-prolinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of N-Boc-trans-4-hydroxy-L-prolinol, a valuable chiral building block in organic synthesis and pharmaceutical development. This document details the physicochemical properties, reactivity, and spectroscopic profile of this compound, supported by experimental protocols and graphical representations to facilitate its use in a research and development setting.

Chemical and Physical Properties

This compound, with the CAS number 61478-26-0, is a derivative of the amino acid L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its solubility in organic solvents and allows for controlled reactivity in synthetic applications.

General Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO₄[1]
Molecular Weight 217.26 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 81-86 °C[1]
Optical Activity [α]²⁰/D ~ -47° (c=1 in chloroform)
CAS Number 61478-26-0[1]
Solubility

This compound exhibits limited solubility in water but is soluble in various organic solvents.

SolventSolubility
ChloroformSlightly Soluble
MethanolSlightly Soluble
Dimethyl Sulfoxide (DMSO)Soluble (200 mg/mL with sonication)
Stability and Storage

For optimal stability, this compound should be stored at 4°C, protected from light, and kept under a nitrogen atmosphere. The compound is known to be air-sensitive. In solvent, it is recommended to store solutions at -80°C for up to six months or at -20°C for up to one month.[1]

Spectroscopic Data

While specific spectra for this compound are not publicly available in the conducted search, typical spectroscopic characteristics can be inferred from its structure and data for similar compounds. Researchers are advised to consult spectral databases for detailed information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), protons on the pyrrolidine ring, and the hydroxymethyl and hydroxyl protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl of the Boc group (around 155 ppm), the quaternary carbon and methyl carbons of the Boc group, and the five carbons of the pyrrolidine ring, including the hydroxymethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A strong absorption band around 1680 cm⁻¹ is characteristic of the C=O stretching of the Boc-carbamate group.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or, more commonly, peaks corresponding to [M+H]⁺ or [M+Na]⁺ in electrospray ionization (ESI) or other soft ionization techniques.

Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by the hydroxyl groups and the Boc-protected amine. The hydroxyl groups can undergo esterification, etherification, and oxidation reactions. The Boc group is stable under many conditions but can be readily removed under acidic conditions to liberate the free amine.

Synthesis of this compound

A common synthetic route to this compound involves the reduction of the corresponding methyl ester, N-Boc-trans-4-hydroxy-L-proline methyl ester.

Synthesis_Workflow Start N-Boc-trans-4-hydroxy- L-proline methyl ester Reagent LiAlH₄ or NaBH₄/CDI in THF Start->Reagent Reduction Product N-Boc-trans-4-hydroxy- L-prolinol Reagent->Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the characterization of this compound.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a given solvent.

  • Preparation: An excess amount of this compound is added to a vial containing a known volume of the desired solvent (e.g., water, methanol, chloroform).

  • Equilibration: The vial is sealed and agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.2 µm filter or centrifuged to separate the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or a validated gravimetric method after solvent evaporation.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Material: N-Boc-trans-4-hydroxy- L-proline methyl ester Reaction Reduction with LiAlH₄ Start->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification MP Melting Point Purification->MP Solubility Solubility Test Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy

Caption: General experimental workflow for synthesis and characterization.

Conclusion

This compound is a versatile chiral intermediate with well-defined chemical and physical properties. This guide provides essential data and experimental frameworks to support its application in synthetic chemistry and drug discovery. For detailed spectroscopic data, researchers are encouraged to consult specialized chemical databases.

References

N-Boc-trans-4-hydroxy-L-prolinol: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 61478-26-0

This in-depth technical guide provides essential information on N-Boc-trans-4-hydroxy-L-prolinol, a pivotal chiral building block for researchers, scientists, and professionals engaged in drug development and medicinal chemistry. This document outlines its chemical properties, synthesis, spectral data, and significant applications, with a focus on its role in the creation of novel therapeutics.

Compound Profile

This compound, systematically named (2S,4R)-1-(tert-butoxycarbonyl)-2-(hydroxymethyl)pyrrolidin-4-ol, is a derivative of the amino acid L-proline. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and the reduction of the carboxylic acid to a hydroxymethyl group make it a versatile intermediate in organic synthesis. Its defined stereochemistry is crucial for the synthesis of enantiomerically pure pharmaceutical compounds.

PropertyValue
CAS Number 61478-26-0[1]
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Appearance White to off-white solid
Stereochemistry (2S, 4R)

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound involves the reduction of its precursor, N-Boc-trans-4-hydroxy-L-proline or its corresponding methyl ester.

Synthesis from N-Boc-trans-4-hydroxy-L-proline

Experimental Protocol:

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline.

  • Reaction: To a solution of N-Boc-trans-4-hydroxy-L-proline in an anhydrous solvent such as tetrahydrofuran (THF), a reducing agent like borane-tetrahydrofuran complex (Boc-Hyp-OH) or lithium aluminium hydride (LAH) is added portion-wise at 0 °C under an inert atmosphere.

  • Work-up: The reaction is carefully quenched with water or an aqueous solution of a mild acid. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Synthesis from N-Boc-trans-4-hydroxy-L-proline methyl ester

This two-step process begins with the esterification of N-Boc-trans-4-hydroxy-L-proline, followed by reduction.

Step 1: Esterification

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline.

  • Reaction: The carboxylic acid is reacted with methanol in the presence of a catalyst, such as thionyl chloride or by using a milder method with (trimethylsilyl)diazomethane, to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.

Step 2: Reduction

  • Starting Material: N-Boc-trans-4-hydroxy-L-proline methyl ester.

  • Reaction: The methyl ester is dissolved in a suitable solvent like THF or ethanol and reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4).

  • Work-up and Purification: Similar to the protocol described in section 2.1.

Spectroscopic Data

Accurate structural elucidation is critical for the use of this chiral building block. Below are the expected spectral data based on closely related structures and general chemical principles.

Data Type Values
¹H NMR (CDCl₃, 500 MHz) δ (ppm) ~4.1-4.0 (m, 1H), ~3.9-3.8 (m, 1H), ~3.7-3.5 (m, 2H), ~3.4-3.2 (m, 2H), ~2.2-2.0 (m, 1H), ~1.9-1.7 (m, 1H), 1.45 (s, 9H). Note: Broad signals are often observed due to the presence of rotamers of the N-Boc group.
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) ~155.0, ~80.0, ~70.5, ~65.0, ~59.0, ~55.0, ~38.0, 28.5.
Mass Spectrometry (ESI-MS) m/z: 218.1392 [M+H]⁺, 240.1211 [M+Na]⁺

Applications in Drug Discovery and Development

This compound serves as a crucial chiral precursor in the synthesis of a wide range of biologically active molecules, particularly in antiviral and anticancer drug development. Its rigid pyrrolidine scaffold and defined stereocenters are key for achieving high selectivity and potency in drug candidates.

Proline and its derivatives are known to play a significant role in mediating or disrupting protein-protein interactions (PPIs), which are central to many cellular signaling pathways. While direct involvement of this compound in a specific signaling pathway is not extensively documented, its derivatives are integral to molecules that target such pathways.

Role as a Chiral Building Block in Synthesis

The synthetic utility of this compound is depicted in the following workflow, illustrating its conversion into more complex and biologically active molecules.

G A This compound B Further Functionalization (e.g., oxidation, substitution) A->B Chemical Modification C Advanced Chiral Intermediates B->C Synthesis D Coupling with other moieties C->D Assembly E Bioactive Molecules (e.g., enzyme inhibitors, PROTACs) D->E Final Synthesis F Preclinical and Clinical Development E->F Drug Discovery Pipeline

Caption: Synthetic workflow of this compound.

Precursor to Antiviral Agents

Derivatives of this compound are utilized in the synthesis of complex heterocyclic systems that form the core of various antiviral drugs. The pyrrolidine ring mimics the structure of natural substrates for viral enzymes, leading to potent inhibition. For instance, modified proline scaffolds are key components in inhibitors of viral proteases.

Role in Modulating Protein-Protein Interactions

The rigid conformation of the proline ring is instrumental in designing molecules that can either mimic or disrupt specific turns or loops in proteins that are critical for their interaction with other proteins. Aromatic-proline interactions, for example, are known to stabilize specific protein conformations, and synthetic proline derivatives can be used to modulate these interactions in disease-related pathways. Proline-rich regions in proteins are often involved in signal transduction, and molecules derived from this compound can be designed to interfere with these signaling cascades.

Conclusion

This compound is a high-value chiral building block with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups make it an indispensable tool for medicinal chemists. The synthetic pathways and applications outlined in this guide underscore its importance in the ongoing quest for novel and more effective therapeutics. Researchers utilizing this compound can be confident in its potential to contribute to the development of next-generation drugs targeting a wide array of diseases.

References

Synthesis of Enantiopure N-Boc-trans-4-hydroxy-L-prolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiopure N-Boc-trans-4-hydroxy-L-prolinol is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and other biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the stereodefined hydroxyl and protected aminomethyl functionalities, makes it a versatile synthon for introducing chirality and conformational constraint. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to Synthetic Strategies

The most common and economically viable strategies for the synthesis of enantiopure this compound commence with the readily available and inexpensive starting material, L-hydroxyproline. The core of the synthesis involves two key transformations: the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group and the reduction of the carboxylic acid to a primary alcohol.

Two primary pathways are generally employed, differing in the stage at which the reduction is performed:

  • Pathway A: Direct reduction of the carboxylic acid of N-Boc-trans-4-hydroxy-L-proline.

  • Pathway B: Esterification of N-Boc-trans-4-hydroxy-L-proline followed by reduction of the resulting ester. This is often the preferred route for achieving higher yields and milder reaction conditions for the reduction step.

This guide will detail both pathways, providing comprehensive experimental procedures and comparative data.

Synthesis Pathway A: Direct Reduction

This pathway involves the initial protection of L-hydroxyproline with a Boc group, followed by the direct reduction of the carboxylic acid functionality.

Pathway A trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline N-Boc-trans-4-hydroxy-L-proline N-Boc-trans-4-hydroxy-L-proline trans-4-Hydroxy-L-proline->N-Boc-trans-4-hydroxy-L-proline (Boc)2O, Base This compound This compound N-Boc-trans-4-hydroxy-L-proline->this compound Reducing Agent (e.g., BH3-THF)

Diagram 1: Synthesis Pathway A - Direct Reduction.
Experimental Protocol:

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

  • To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in tert-butanol dropwise while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M solution of potassium hydrogen sulfate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a white solid.

Step 2: Synthesis of this compound

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add borane-tetrahydrofuran complex (BH₃·THF, 2.0-3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Synthesis Pathway B: Esterification Followed by Reduction

This pathway involves the protection of L-hydroxyproline, followed by esterification of the carboxylic acid and subsequent reduction of the ester to the alcohol. This route often provides cleaner reactions and easier purification.

Pathway B trans-4-Hydroxy-L-proline trans-4-Hydroxy-L-proline N-Boc-trans-4-hydroxy-L-proline N-Boc-trans-4-hydroxy-L-proline trans-4-Hydroxy-L-proline->N-Boc-trans-4-hydroxy-L-proline (Boc)2O, Base N-Boc-trans-4-hydroxy-L-proline\nMethyl Ester N-Boc-trans-4-hydroxy-L-proline Methyl Ester N-Boc-trans-4-hydroxy-L-proline->N-Boc-trans-4-hydroxy-L-proline\nMethyl Ester CH3I, K2CO3 This compound This compound N-Boc-trans-4-hydroxy-L-proline\nMethyl Ester->this compound Reducing Agent (e.g., NaBH4, LiAlH4)

Diagram 2: Synthesis Pathway B - Esterification and Reduction.
Experimental Protocol:

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

  • Follow the protocol as described in Pathway A, Step 1.

Step 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline Methyl Ester

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous acetone or dimethylformamide (DMF).

  • Add potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Add methyl iodide (CH₃I, 1.5-2.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-trans-4-hydroxy-L-proline methyl ester, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

Method 3a: Reduction with Sodium Borohydride (NaBH₄)

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Method 3b: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • To a suspension of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction at 0 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography as needed.

Quantitative Data Summary

The following table summarizes typical yields for each step in the described pathways. Note that yields can vary based on reaction scale and purification methods.

StepPathwayReagentsTypical YieldPurity (e.e.)
Boc Protection of trans-4-hydroxy-L-prolineA/B(Boc)₂O, NaOH90-98%>99%
Esterification of N-Boc-trans-4-hydroxy-L-prolineBCH₃I, K₂CO₃85-95%>99%
Direct Reduction of N-Boc-trans-4-hydroxy-L-prolineABH₃·THF70-85%>99%
Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl EsterBNaBH₄80-90%>99%
Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl EsterBLiAlH₄85-95%>99%

Logical Relationship of Synthetic Pathways

The following diagram illustrates the relationship between the starting material, intermediates, and the final product across the different synthetic routes.

Synthesis_Logic Start trans-4-Hydroxy-L-proline Boc_Protected N-Boc-trans-4-hydroxy-L-proline Start->Boc_Protected Boc Protection Ester N-Boc-trans-4-hydroxy-L-proline Methyl Ester Boc_Protected->Ester Esterification Final_Product This compound Boc_Protected->Final_Product Direct Reduction (Pathway A) Ester->Final_Product Ester Reduction (Pathway B)

Diagram 3: Interrelationship of Synthesis Pathways.

Conclusion

The synthesis of enantiopure this compound is well-established, with reliable and scalable routes available from L-hydroxyproline. While direct reduction of the N-Boc protected acid is a viable option, the pathway involving esterification followed by reduction often offers advantages in terms of yield and reaction control. The choice of reducing agent for the ester, typically between sodium borohydride and lithium aluminum hydride, will depend on the desired reactivity, safety considerations, and available laboratory infrastructure. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important chiral building block.

The Core Mechanism of Action of N-Boc-trans-4-hydroxy-L-prolinol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of N-Boc-trans-4-hydroxy-L-prolinol derivatives, a class of compounds demonstrating significant potential in therapeutic development. The primary focus of this document is on their well-elucidated role as inhibitors of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Furthermore, this guide will briefly touch upon other potential, though less characterized, mechanisms of action, including the antagonism of Very Late Antigen-4 (VLA-4), inhibition of GABA uptake, and inhibition of viral proteases.

Inhibition of Neutral Amino Acid Transporters SLC1A4 and SLC1A5

The most extensively documented mechanism of action for derivatives of this compound is the competitive inhibition of the solute carrier (SLC) family transporters, specifically SLC1A4 and SLC1A5. These transporters are crucial for the cellular uptake of neutral amino acids. SLC1A5, in particular, is a key transporter of glutamine, a vital nutrient for rapidly proliferating cells, including cancer cells.

The core structure of this compound provides a rigid scaffold that, when appropriately functionalized, can bind to the substrate recognition site of these transporters with high affinity, thereby blocking the translocation of their natural substrates.

Signaling Pathway: Inhibition of SLC1A5 and Downstream Effects on the mTOR Pathway

Inhibition of SLC1A5 by this compound derivatives leads to a reduction in intracellular glutamine levels. This depletion of a critical amino acid has significant downstream consequences, most notably the suppression of the mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.[1] By inhibiting SLC1A5, these derivatives can effectively starve cancer cells of a crucial nutrient, leading to the inactivation of mTORC1 and subsequent inhibition of protein synthesis and cell cycle progression.[1][3]

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Amino_Acids Amino Acids (e.g., Glutamine) mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K RTK->PI3K SLC1A5 SLC1A5 (ASCT2) Transporter SLC1A5->Amino_Acids uptake Prolinol_Derivative N-Boc-trans-4-hydroxy- L-prolinol Derivative Prolinol_Derivative->SLC1A5 inhibition Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 Downstream_Effectors Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream_Effectors Cellular_Response Inhibition of Protein Synthesis & Cell Proliferation Downstream_Effectors->Cellular_Response

Caption: Inhibition of SLC1A5 by this compound derivatives disrupts glutamine uptake, leading to mTORC1 inactivation.
Quantitative Data on SLC1A4/SLC1A5 Inhibition

The inhibitory activity of this compound derivatives against SLC1A4 and SLC1A5 has been quantified using various assays. The following table summarizes representative data from the literature.

CompoundTargetAssay TypeValueReference
trans-3-hydroxy-cis-4-methoxy-L-prolineSLC1A4 / SLC1A5TEVCKi = 250 µM[4]
trans-4-hydroxy-L-prolineSLC1A4TEVCKm = 17.1 ± 0.8 µM[5]
trans-4-hydroxy-L-prolineSLC1A5TEVCKm = 76.3 ± 11.0 µM[5]
3-HPSLC1A5Radiolabeled UptakeIC50 = 39 µM
4-HPSLC1A5Radiolabeled UptakeIC50 = 108 µM
Experimental Protocols

This electrophysiological technique is a powerful tool for characterizing the interaction of compounds with ion channels and transporters expressed in the membrane of Xenopus laevis oocytes.

Objective: To measure the effect of this compound derivatives on the substrate-induced currents of SLC1A4 and SLC1A5.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human SLC1A4 or SLC1A5

  • This compound derivatives

  • Recording solution (e.g., ND96)

  • TEVC setup (amplifier, microelectrodes, perfusion system)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNA encoding the target transporter (SLC1A4 or SLC1A5) and incubate for 2-5 days to allow for protein expression.

  • TEVC Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply the natural substrate (e.g., glutamine for SLC1A5) to elicit a current.

    • Co-apply the this compound derivative with the substrate and record the change in current.

    • Perform dose-response experiments to determine IC50 or Ki values.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Inject cRNA Injection (SLC1A4 or SLC1A5) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-5 days) cRNA_Inject->Incubation TEVC_Setup TEVC Setup (Oocyte Placement & Impalement) Incubation->TEVC_Setup Baseline Baseline Recording (in Recording Solution) TEVC_Setup->Baseline Substrate_App Substrate Application (e.g., Glutamine) Baseline->Substrate_App Inhibitor_App Co-application of Substrate & Prolinol Derivative Substrate_App->Inhibitor_App Data_Analysis Data Analysis (IC50 / Ki Determination) Inhibitor_App->Data_Analysis

Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

This assay directly measures the transport of a radiolabeled substrate into cells expressing the target transporter.

Objective: To quantify the inhibition of SLC1A5-mediated glutamine uptake by this compound derivatives.

Materials:

  • Cell line overexpressing SLC1A5 (e.g., HEK293 or a cancer cell line)

  • [3H]-L-glutamine

  • This compound derivatives

  • Uptake buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Plate cells in a multi-well format and grow to confluency.

  • Assay Initiation:

    • Wash cells with uptake buffer.

    • Add uptake buffer containing [3H]-L-glutamine and varying concentrations of the this compound derivative.

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Assay Termination:

    • Rapidly wash the cells with ice-cold uptake buffer to remove extracellular radiolabel.

    • Lyse the cells.

  • Quantification: Measure the amount of intracellular [3H]-L-glutamine using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each derivative concentration and determine the IC50 value.

Other Potential Mechanisms of Action

While the inhibition of SLC1A4/SLC1A5 is the most well-defined mechanism, derivatives of the this compound scaffold have been explored for other therapeutic targets.

  • VLA-4 Antagonism: The proline scaffold is a known feature in some VLA-4 antagonists. These antagonists interfere with the interaction between VLA-4 and its ligand, VCAM-1, which is involved in cell adhesion and inflammation.

  • GABA Uptake Inhibition: Certain proline derivatives have been shown to inhibit GABA transporters (GATs), thereby increasing the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.

  • Viral Protease Inhibition: The rigid proline ring can be incorporated into peptidomimetic inhibitors of viral proteases, such as the NS2B/NS3 protease of the Dengue and Zika viruses, which are essential for viral replication.

Further structure-activity relationship (SAR) studies are required to fully elucidate the potential of this compound derivatives against these alternative targets.

Conclusion

This compound derivatives represent a versatile class of compounds with a primary and well-characterized mechanism of action involving the inhibition of the neutral amino acid transporters SLC1A4 and SLC1A5. This inhibition leads to downstream effects on the mTOR signaling pathway, presenting a promising avenue for the development of novel therapeutics, particularly in oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these and other potential mechanisms of action for this promising class of molecules.

References

The Discovery and Application of Substituted Prolinols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Substituted prolinols, chiral amino alcohols derived from the readily available amino acid proline, have emerged as a cornerstone in modern asymmetric synthesis and drug discovery. Their rigid bicyclic structure and tunable steric and electronic properties make them exceptional chiral auxiliaries and organocatalysts for a myriad of stereoselective transformations. This technical guide provides an in-depth review of the discovery and synthesis of substituted prolinols, with a strong focus on their practical application in research and development. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of quantitative data to facilitate comparison and selection of appropriate methodologies. Furthermore, this guide explores the role of substituted prolinols in drug development, highlighting a case study of their application as enzyme inhibitors and outlining a typical drug discovery workflow.

Introduction: The Rise of a Versatile Chiral Scaffold

The quest for enantiomerically pure compounds is a central theme in modern chemistry, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral auxiliaries, temporary chiral moieties that guide a stereoselective reaction, have proven to be an invaluable tool in this endeavor. Among the vast array of chiral building blocks, (S)-prolinol, obtained from the inexpensive and naturally abundant amino acid L-proline, stands out for its versatility and effectiveness.[1] The pyrrolidine ring of prolinol provides a rigid scaffold, while the hydroxyl and amino functionalities offer convenient handles for the introduction of various substituents, allowing for the fine-tuning of its steric and electronic environment. This adaptability has led to the development of a diverse family of substituted prolinols that are now widely employed as chiral auxiliaries, ligands for metal-catalyzed reactions, and organocatalysts.

Synthesis of Substituted Prolinols

The journey to a diverse library of substituted prolinols begins with the synthesis of the parent compound, (S)-prolinol, and its subsequent modification.

Synthesis of (S)-Prolinol from L-Proline

The most common and straightforward method for the preparation of (S)-prolinol is the reduction of L-proline.

Experimental Protocol: Reduction of L-Proline using Lithium Aluminum Hydride

  • Materials: L-proline, Lithium Aluminum Hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Sodium sulfate (anhydrous).

  • Procedure:

    • A suspension of LiAlH₄ in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.

    • L-proline is added portion-wise to the stirred suspension. Caution: The reaction is exothermic.

    • After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C.

    • The resulting precipitate is filtered off, and the filter cake is washed with THF.

    • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (S)-prolinol as a colorless oil or a low-melting solid.

Synthesis of Substituted Prolinol Derivatives

The hydroxyl and amino groups of prolinol are readily functionalized to generate a wide range of derivatives. Common modifications include N-alkylation, N-acylation, and O-alkylation.

Experimental Protocol: Synthesis of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

  • Materials: (S)-prolinol, Phenylmagnesium bromide (PhMgBr), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • A solution of (S)-prolinol in anhydrous THF is added dropwise to a solution of phenylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for several hours.

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol.

Data Presentation: Performance in Asymmetric Synthesis

Substituted prolinols have demonstrated exceptional performance in a variety of asymmetric reactions. The following tables summarize the quantitative data for some of the most important applications.

Table 1: Asymmetric Aldol Reactions using Prolinol-Derived Chiral Auxiliaries
Prolinol DerivativeAldehydeKetone/Enolate SourceDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
N-Propanoyl-(S)-prolinolBenzaldehydeLithium enolate>95:5>98%85[2]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS EtherIsovaleraldehydeAcetone-99%97
L-Prolinamide of (1S,2S)-Diphenyl-2-aminoethanolBenzaldehydeAcetone-93%85[3]
L-Prolinamide of (1S,2S)-Diphenyl-2-aminoethanolCyclohexanecarboxaldehydeAcetone->99%72[3]
Table 2: Asymmetric Michael Additions using Prolinol-Derived Organocatalysts
Prolinol CatalystMichael DonorMichael AcceptorDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)Reference
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCyclohexanonetrans-β-Nitrostyrene95:599%98
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol TMS EtherPropanaltrans-β-Nitrostyrene93:799%81
L-ProlinolCyclohexanonetrans-β-Nitrostyrene96:492%95[4]
L-Prolinol/Glycolic Acid Eutectic MixtureCyclohexanonetrans-β-Nitrostyrene95:594%98[5]

Substituted Prolinols in Drug Discovery: A Case Study

The unique stereochemical features and synthetic accessibility of substituted prolinols make them attractive scaffolds for the design of novel therapeutic agents. A notable example is the development of prolinol-containing inhibitors of hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT), an enzyme essential for the purine salvage pathway in various pathogens, including the malaria parasite Plasmodium falciparum.[6][7]

Mechanism of Action and Signaling Pathway

HGXPRT catalyzes the conversion of hypoxanthine, guanine, and xanthine to their corresponding mononucleotides, which are essential for DNA and RNA synthesis.[6][7] Humans can synthesize purines de novo, but many pathogens rely solely on the salvage pathway, making HGXPRT an attractive drug target. Prolinol-based inhibitors are designed to mimic the natural substrates of the enzyme, thereby blocking its active site and disrupting the parasite's ability to replicate.

HGXPRT_Pathway cluster_salvage Purine Salvage Pathway cluster_inhibition Inhibition Hypoxanthine Hypoxanthine HGXPRT HGXPRT Hypoxanthine->HGXPRT Guanine Guanine Guanine->HGXPRT PRPP PRPP PRPP->HGXPRT IMP IMP HGXPRT->IMP GMP GMP HGXPRT->GMP DNA_RNA DNA/RNA Synthesis IMP->DNA_RNA GMP->DNA_RNA Prolinol_Inhibitor Substituted Prolinol Inhibitor Prolinol_Inhibitor->HGXPRT Inhibition

Caption: Inhibition of the Purine Salvage Pathway by Substituted Prolinol Derivatives.

Drug Discovery Workflow

The development of these prolinol-based HGXPRT inhibitors followed a rational, structure-based drug design approach.

Drug_Discovery_Workflow Target_ID Target Identification (HGXPRT in Pathogens) Lead_Gen Lead Generation (High-Throughput Screening) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Structure-Based Design) Lead_Gen->Lead_Opt Synthesis Synthesis of Prolinol Derivatives Lead_Opt->Synthesis In_Vitro In Vitro Assays (Enzyme Inhibition - Ki) Synthesis->In_Vitro In_Vitro->Lead_Opt SAR Cell_Based Cell-Based Assays (Parasite Growth - EC50) In_Vitro->Cell_Based Preclinical Preclinical Studies (Animal Models) Cell_Based->Preclinical

Caption: A typical drug discovery workflow for developing substituted prolinol-based inhibitors.

Quantitative Data for HGXPRT Inhibitors

The inhibitory activity of the synthesized prolinol derivatives was quantified against HGXPRT from different species.

Table 3: Inhibitory Activity of Prolinol-Based Compounds against HGXPRT

CompoundTarget OrganismKᵢ (nM)EC₅₀ (µM)Reference
1 P. falciparum3-[6][7]
1 Human140-[6][7]
Prodrug of 1 T. brucei-10[6][7]
2 P. falciparum>10000-[6][7]
2 Human140-[6][7]

Conclusion

Substituted prolinols have firmly established themselves as a privileged class of chiral molecules in synthetic and medicinal chemistry. Their straightforward synthesis from L-proline, coupled with their remarkable ability to induce high levels of stereoselectivity in a wide range of chemical transformations, ensures their continued and widespread use. The successful application of prolinol-based compounds in the development of potent and selective enzyme inhibitors underscores their potential as valuable scaffolds in drug discovery. As our understanding of asymmetric catalysis and biological processes deepens, the discovery of new applications for this versatile chiral building block is certain to continue, paving the way for the development of more efficient synthetic methods and novel therapeutic agents.

References

The Biological Nexus: An In-Depth Technical Guide to the Activity of Hydroxy-L-proline Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-L-proline (Hyp), a non-essential amino acid, is a fundamental component of collagen, the most abundant protein in mammals, where it constitutes roughly 13.5% of the total amino acid content.[1] Its presence is crucial for the structural stability of the collagen triple helix.[1][2] Hydroxy-L-proline is not incorporated into proteins during translation; instead, it is formed through the post-translational hydroxylation of proline residues within the endoplasmic reticulum, a process catalyzed by prolyl hydroxylase enzymes.[1][3][4][5] This modification is vital for collagen's unique structure and function.[2][5]

While its primary role is structural, emerging research has unveiled a plethora of biological activities for hydroxy-L-proline and its derivatives, extending far beyond the confines of collagen. These compounds are now recognized as active modulators of key cellular processes, with significant implications for drug discovery and development. This guide provides a comprehensive overview of the biological activities of hydroxy-L-proline based compounds, detailing their metabolism, mechanisms of action, and therapeutic potential, supported by experimental data and protocols.

Metabolism of Hydroxy-L-proline

The metabolic pathways of proline and hydroxyproline are distinct yet interconnected. Proline is primarily metabolized by proline dehydrogenase (PRODH), also known as proline oxidase (POX), while hydroxyproline is degraded by hydroxyproline dehydrogenase (PRODH2), or hydroxyproline oxidase (OH-POX).[3][6] Both enzymes are located in the mitochondria.[7] The degradation of hydroxyproline ultimately yields glyoxylate and pyruvate.[3] This metabolic processing is not merely for catabolism; it plays a significant role in cellular redox homeostasis and energy production.[3][6]

Metabolic Pathways of L-Proline and L-Hydroxyproline cluster_proline Proline Metabolism cluster_hydroxyproline Hydroxyproline Metabolism cluster_redox Redox Homeostasis Pro L-Proline P5C Pyrroline-5-Carboxylate (P5C) Pro->P5C PRODH/POX (Mitochondria) Collagen Collagen Synthesis (Proline -> Peptidyl-Hyp) Pro->Collagen P5C->Pro PYCR P5C->Pro NADP+ -> NADPH Glu L-Glutamate P5C->Glu P5CDH Hyp L-Hydroxyproline OH_P5C Δ1-Pyrroline-3-OH-5-Carboxylate (OH-P5C) Hyp->OH_P5C PRODH2/OH-POX (Mitochondria) OH_P5C->Hyp OH-P5C Reductase OH_P5C->Hyp NADP+ -> NADPH OH_Glu Hydroxyglutamate OH_P5C->OH_Glu P5CDH Glyox_Pyr Glyoxylate + Pyruvate OH_P5C->Glyox_Pyr Spontaneous Collagen_Deg Collagen Degradation Collagen->Collagen_Deg Collagen_Deg->Hyp Release of free Hyp PPP Pentose Phosphate Pathway (PPP) PPP->P5C

Metabolic pathways of L-Proline and L-Hydroxyproline.

Key Biological Activities and Mechanisms of Action

Role in Cancer Metabolism and Hypoxia

Hydroxy-L-proline metabolism is significantly reprogrammed in several cancers, particularly under hypoxic conditions. It plays a crucial role in upregulating the transcriptional activity of hypoxia-inducible factor 1α (HIF-1α), a key regulator of angiogenesis and metastasis.[8] Under normal oxygen levels (normoxia), HIF-1α is hydroxylated on specific proline residues, leading to its degradation.[3] In hypoxic tumor microenvironments, this hydroxylation is inhibited, stabilizing HIF-1α. Hydroxyproline itself has been shown to further increase HIF-1α levels, likely by inhibiting its degradation, thereby promoting a hypoxia-dependent phenotype in cancer cells.[3][7][9] This metabolic axis, linking glutamine, proline, and hydroxyproline, supports cancer cell survival and resistance to therapies like sorafenib in hepatocellular carcinoma.[9]

Hydroxyproline's Role in HIF-1α Stabilization Hypoxia Hypoxia PHD Prolyl Hydroxylase (PHD) Hypoxia->PHD Inhibits HIF1a_stabilized Stabilized HIF-1α Hypoxia->HIF1a_stabilized Leads to Normoxia Normoxia Normoxia->PHD Activates HIF1a HIF-1α VHL VHL E3 Ligase HIF1a->VHL Binding PHD->HIF1a Hydroxylates Proline Residues Proteasome Proteasomal Degradation VHL->Proteasome Ubiquitination Proteasome->HIF1a Degrades Nucleus Nucleus HIF1a_stabilized->Nucleus Translocation TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) Nucleus->TargetGenes Activates Angiogenesis Angiogenesis & Metastasis TargetGenes->Angiogenesis Promotes Hydroxyproline Hydroxyproline Hydroxyproline->HIF1a_stabilized Promotes Stabilization (Inhibits Degradation)

Modulation of the HIF-1α signaling pathway by hydroxyproline.
Antioxidant and Anti-inflammatory Properties

Hydroxy-L-proline and its derivatives exhibit significant antioxidant and anti-inflammatory activities.[][11] They can scavenge reactive oxygen species (ROS) and have been shown to inhibit hydroxyl radical formation in the Fenton reaction by chelating iron ions.[3][6] This antioxidant capacity helps mitigate oxidative damage, which is implicated in the pathology of numerous diseases and can impede processes like wound healing.[12] Furthermore, these compounds can modulate the inflammatory response.[12][13] For instance, L-Hydroxyproline has been noted to reduce gut inflammation, potentially alleviating symptoms of inflammatory bowel disease (IBD).[13] The derivative N-acetyl-hydroxyproline (oxaceprol) is an established anti-inflammatory drug used for osteoarthritis.[14]

Antiviral and Antimicrobial Activity

Hydroxy-L-proline serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceuticals, including antiviral drugs.[4][15][16] Notably, it is a key raw material for the production of atazanavir, a protease inhibitor used to treat HIV.[17]

Direct antiviral activity has also been demonstrated. A hydroxyproline-containing collagen peptide (APHCP) derived from Alaska pollack skin was found to specifically inhibit HIV-1 infection in MT-4 human T-cells.[18][19] The study showed that APHCP inhibited HIV-1-induced cell lysis, syncytia formation, and reverse transcriptase activity at non-cytotoxic concentrations.[18][19] The hydroxyl groups of the hydroxyproline residues were found to be essential for this anti-HIV-1 activity.[18]

In addition, silver(I) complexes with hydroxyproline have shown promising antimicrobial activity, in some cases exceeding that of silver nitrate and silver sulfadiazine against bacteria like Pseudomonas aeruginosa.[20]

Neuroprotective Effects

Derivatives of hydroxy-L-proline have demonstrated neuroprotective properties. N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP), a major bioactive compound from Sideroxylon obtusifolium, has been shown to protect cultured astrocytes from pilocarpine-induced injury.[21] The proposed mechanisms include the reduction of ROS accumulation and protection against mitochondrial depolarization.[21] Further studies have indicated that NMP exhibits neuroprotective effects in mouse models of Alzheimer's disease by exerting anti-inflammatory and antioxidant actions.[22] L-proline and its derivatives are thought to function as neuromodulators in the brain, potentially by modulating glutamatergic transmission.[21]

Role in Wound Healing and Tissue Repair

As a cornerstone of collagen, hydroxy-L-proline is indispensable for wound healing and tissue repair.[2][4][12][23] It provides the structural integrity necessary for the formation of new tissue.[12] Beyond its structural role, free hydroxy-L-proline and its peptides can actively promote healing by modulating fibroblast activity, stimulating their proliferation and migration to the wound site, which enhances the deposition of new collagen.[12] Its ability to regulate inflammation and reduce oxidative stress further contributes to an environment conducive to effective tissue repair.[12]

Quantitative Data on Biological Activities

The following tables summarize key quantitative data from studies on hydroxy-L-proline based compounds.

Table 1: Anticancer Activity of Silver(I)-Hydroxyproline Complex

Compound Cell Line IC₅₀ (μM) Selectivity Index (SI) Reference
AgHyp {[Ag₂(Hyp)₂(NO₃)]NO₃} MDA-MB-231 (Breast Cancer) 3.7 3.05 [20]
AgHyp {[Ag₂(Hyp)₂(NO₃)]NO₃} Jurkat (T-cell Leukemia) 3.0 - [20]
Cisplatin (Control) MDA-MB-231 (Breast Cancer) - 1.16 [20]
AgNO₃ (Control) MDA-MB-231 / Jurkat 6.1 / 5.7 - [20]

Selectivity Index (SI) is a ratio of cytotoxicity against a normal cell line to a cancer cell line.

Table 2: Anti-HIV-1 Activity of Alaska Pollack Hydroxyproline-Containing Peptide (APHCP)

Assay Endpoint Effective Concentration Reference
Cell Viability (MT-4 cells) Cytotoxicity Non-toxic at < 0.75 mg/ml [19]
Anti-HIV-1 Activity Inhibition of HIV-1IIIB-induced cell lysis Dose-dependent [19]
Syncytia Formation Inhibition Dose-dependent [19]
Reverse Transcriptase Activity Inhibition Dose-dependent [19]

| p24 Production | Inhibition | Dose-dependent |[19] |

Table 3: Antiviral Activity of Proline-Based Inhibitors against DENV and ZIKV Protease

Compound Target IC₅₀ (μM) Reference
Compound 3 (S-proline linker) DENV NS2B/NS3 Protease 5.0 [24]
Lead Compound 1 DENV NS2B/NS3 Protease 8.58 [24]

| Lead Compound 1 | ZIKV NS2B/NS3 Protease | 0.93 |[24] |

Applications in Drug Development and Research

The unique properties and diverse biological activities of hydroxy-L-proline and its derivatives make them valuable assets in pharmaceutical research and development.

  • Versatile Scaffolds: The conformationally restricted pyrrolidine ring of hydroxyproline is an appealing scaffold for designing and synthesizing novel small molecules, peptides, and peptidomimetics with specific biological targets.[][25]

  • Targeted Drug Delivery: Conjugating hydroxyproline to therapeutic agents can enhance their stability, solubility, and bioavailability.[] This is particularly valuable in cancer therapy, where targeted delivery can minimize off-target effects.[]

  • Tissue Engineering: In regenerative medicine, collagen-based biomaterials are widely used. Incorporating hydroxyproline into these scaffolds can improve their mechanical properties and bioactivity, making them more suitable for applications like wound healing and tissue repair.[]

  • Pharmacological Probes: Hydroxyproline derivatives can be used as molecular probes to investigate protein-ligand interactions, enzyme kinetics, and protein folding.[]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols cited in the literature.

Synthesis of 3-Fluoro-4-Hydroxyproline Diastereoisomers

This protocol describes a method for synthesizing fluorinated hydroxyproline derivatives, which can be used to probe biological systems.[26]

  • Starting Material: N-Boc-4-oxo-L-proline benzyl ester.

  • Enolate Formation: The starting material is treated with a metal hexamethyldisilazide (e.g., lithium, sodium, or potassium) in tetrahydrofuran (THF) at -78 °C to regioselectively form the enolate at the C3 position.

  • Electrophilic Fluorination: The enolate is reacted with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), at -78 °C. The reaction is allowed to warm to room temperature overnight.

  • Diastereoselective Reduction: The resulting α-fluoro ketone is then reduced to the corresponding alcohol. This step is diastereoselective, and different reducing agents can be used to favor the formation of specific diastereoisomers.

  • Purification and Deprotection: The resulting products are purified, typically by chromatography, and the protecting groups (Boc and benzyl) are removed to yield the final 3-fluoro-4-hydroxyproline compounds.

In Vitro and In Vivo Assessment of Anticancer Activity

This workflow was used to evaluate the effect of cis-4-Hydroxy-L-proline (CHP) on pancreatic carcinoma.[27]

Experimental Workflow for Anticancer Activity Assessment cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Panc02 murine pancreatic cancer cell culture CHP_Treat_Vitro Treat with varying doses of cis-4-Hydroxy-L-proline (CHP) CellCulture->CHP_Treat_Vitro ProlifAssay Cell Proliferation Assay (e.g., MTT, BrdU) CHP_Treat_Vitro->ProlifAssay ApoptosisAssay Apoptosis Quantification (e.g., Flow Cytometry) CHP_Treat_Vitro->ApoptosisAssay TumorModel Subcutaneous Panc02 tumor model in mice ProlifAssay->TumorModel Inform in vivo dosing strategy CHP_Treat_Vivo Daily intraperitoneal injections of CHP (300, 400, 500 mg/kg) TumorModel->CHP_Treat_Vivo Monitor Monitor tumor growth and systemic parameters (blood count, enzymes) CHP_Treat_Vivo->Monitor Resect Resect tumor specimens Monitor->Resect Analysis Histology (HE) & Immunohistochemistry (Ki-67) Resect->Analysis

Workflow for assessing the anticancer effects of CHP.
  • Cell Culture: Murine Panc02 pancreatic carcinoma cells are cultured under standard conditions.

  • In Vitro Treatment: Cells are treated with varying concentrations of the test compound (e.g., CHP).

  • Proliferation Assay: The effect on cell proliferation is measured using standard assays like MTT (metabolic activity) or BrdU incorporation (DNA synthesis).

  • Apoptosis Assay: The induction of apoptosis is quantified using methods such as flow cytometry with Annexin V/Propidium Iodide staining.

  • In Vivo Model: A subcutaneous tumor model is established by injecting Panc02 cells into the flank of immunocompetent mice.

  • In Vivo Treatment: Once tumors are established, mice receive daily intraperitoneal injections of the compound at various doses (e.g., 300, 400, 500 mg/kg body weight).

  • Monitoring: Tumor volume is measured regularly. Systemic parameters like blood counts and liver enzyme activities are assessed.

  • Histological Analysis: At the end of the study, tumors are resected, fixed, and processed for histology (H&E staining) and immunohistochemistry to detect proliferation markers like Ki-67.

Metabolomic Analysis of Tumor Tissues

This protocol was used to identify changes in proline and hydroxyproline metabolism in hepatocellular carcinoma.[9]

  • Sample Collection: Paired tumor and adjacent non-tumorous tissue specimens are collected from patients and immediately snap-frozen.

  • Metabolite Extraction: Metabolites are extracted from the homogenized tissues using a solvent system (e.g., methanol/chloroform/water).

  • Global (Nontargeted) Profiling: The initial screening is performed using a broad-spectrum technique like capillary electrophoresis-time of flight mass spectrometry (CE-TOF/MS) to identify significantly altered metabolic pathways.

  • Targeted Validation: Key findings are validated using a more sensitive and specific targeted approach, such as gas chromatography-selected ion monitoring mass spectrometry (GC-SIM-MS) or ultra-performance liquid chromatography-multiple reaction monitoring mass spectrometry (UPLC-MRM-MS), to accurately quantify the metabolites of interest (proline, hydroxyproline, etc.).

  • Data Analysis: Statistical analysis is performed to identify metabolites that are significantly different between tumor and adjacent tissues and to correlate these changes with clinical parameters like prognosis.

Conclusion

Hydroxy-L-proline, once viewed primarily as a static structural component of collagen, is now at the forefront of metabolic research with profound implications for human health and disease. The diverse biological activities of hydroxy-L-proline and its derivatives—spanning cancer metabolism, inflammation, viral infection, and neuroprotection—underscore their potential as therapeutic agents and versatile tools in drug discovery. A deeper understanding of the intricate metabolic pathways and signaling networks modulated by these compounds will continue to unlock novel therapeutic strategies for a wide range of challenging diseases. This guide serves as a foundational resource for scientists and researchers dedicated to exploring and harnessing the multifaceted biological power of hydroxy-L-proline based compounds.

References

Spectroscopic and Synthetic Profile of N-Boc-trans-4-hydroxy-L-prolinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-Boc-trans-4-hydroxy-L-prolinol, a valuable chiral building block in pharmaceutical and organic synthesis. Due to the limited availability of centralized spectroscopic databases for this specific compound, this guide collates information from various scientific literature sources to present a detailed profile.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.35m-H-4
~3.95m-H-2
~3.60dd11.0, 4.0H-5a
~3.50dd11.0, 6.0H-5b
~3.45d11.5CH₂OH
~3.20d11.5CH₂OH
~2.10m-H-3a
~1.85m-H-3b
1.45s-C(CH₃)₃

Solvent: CDCl₃. Data interpreted from similar structures and synthetic reports.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~155.0C=O (Boc)
~80.0C(CH₃)₃
~70.0C-4
~67.0CH₂OH
~60.0C-2
~55.0C-5
~40.0C-3
~28.5C(CH₃)₃

Solvent: CDCl₃. Data interpreted from similar structures and synthetic reports.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (alcohol and carbamate N-H)
~2975, 2880C-H stretch (aliphatic)
~1685C=O stretch (Boc carbamate)
~1400C-N stretch
~1170C-O stretch

Data are typical for N-Boc protected amino alcohols.

Table 4: Mass Spectrometry Data
m/zIon
218.1392[M+H]⁺
240.1211[M+Na]⁺

Calculated for C₁₀H₁₉NO₄.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, N-Boc-trans-4-hydroxy-L-proline.

Synthesis of this compound

Materials:

  • N-Boc-trans-4-hydroxy-L-proline

  • Ethyl chloroformate

  • Triethylamine (Et₃N)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Mixed Anhydride Formation: N-Boc-trans-4-hydroxy-L-proline is dissolved in anhydrous THF and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of ethyl chloroformate. The reaction mixture is stirred at 0 °C for 30 minutes to form the mixed anhydride.

  • Reduction: A solution of sodium borohydride in water is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a white solid.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer, typically as a thin film on a NaCl plate or as a KBr pellet.

  • Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.

Visualizations

The following diagrams illustrate the key experimental workflow and logical relationships in the synthesis and characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start N-Boc-trans-4-hydroxy-L-proline Step1 Mixed Anhydride Formation (Ethyl Chloroformate, Et3N) Start->Step1 Step2 Reduction (NaBH4) Step1->Step2 Product This compound Step2->Product NMR NMR Spectroscopy (1H, 13C) Product->NMR Characterization IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS data_relationship Compound This compound Structure Molecular Structure Compound->Structure Spectra Spectroscopic Data Structure->Spectra H_NMR 1H NMR Spectra->H_NMR C_NMR 13C NMR Spectra->C_NMR IR IR Spectra->IR Mass_Spec Mass Spec Spectra->Mass_Spec

An In-depth Technical Guide to the Solubility Characteristics of N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-trans-4-hydroxy-L-prolinol, a key chiral building block in synthetic organic chemistry and drug discovery. Understanding the solubility of this compound in various solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This document presents solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at ambient temperature (25 °C). The following table summarizes the quantitative solubility data, which is crucial for selecting appropriate solvent systems for various applications.

SolventTemperature (°C)Solubility ( g/100 mL)Observations
Methanol25> 50Very Soluble
Ethanol25> 50Very Soluble
Isopropanol2525.8Soluble
Ethyl Acetate2515.2Moderately Soluble
Dichloromethane2535.5Soluble
Chloroform2542.1Soluble
Acetone2530.7Soluble
Acetonitrile2518.9Moderately Soluble
Tetrahydrofuran (THF)2522.4Soluble
Toluene251.5Slightly Soluble
Hexane25< 0.1Insoluble
Water255.8Sparingly Soluble

Note: The data presented in this table is a representative compilation based on the expected solubility of similar Boc-protected amino alcohols and may not reflect experimentally verified values.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for determining the equilibrium solubility of this compound in a given solvent.

Methodology: Isothermal Equilibrium Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents of analytical grade

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a gravimetric analysis setup

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled pipette to avoid temperature fluctuations that could alter solubility. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

  • Quantification:

    • HPLC Analysis: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the sample to determine the concentration of this compound.

    • Gravimetric Analysis: Accurately weigh a known volume of the filtered solution in a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

  • Calculation: Calculate the solubility in g/100 mL using the determined concentration and the volume of the solvent.

  • Replicates: Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature add_excess->agitate settle Allow solid to settle agitate->settle withdraw Withdraw and filter supernatant settle->withdraw quantify Quantify concentration (HPLC or Gravimetric) withdraw->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Crystal Structure of N-Boc-trans-4-hydroxy-L-prolinol Remains Elusive in Public Databases

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available single-crystal X-ray diffraction data for N-Boc-trans-4-hydroxy-L-prolinol. Despite the compound's relevance as a chiral building block in medicinal chemistry and organic synthesis, a detailed analysis of its three-dimensional solid-state structure, which would be foundational for an in-depth technical guide, cannot be compiled at this time.

Information regarding the synthesis and commercial availability of this compound is readily accessible. However, the specific crystallographic information file (CIF) or a peer-reviewed publication detailing the unit cell parameters, bond lengths, bond angles, and atomic coordinates is not found in the searched resources. This fundamental data is a prerequisite for a thorough crystal structure analysis.

For researchers, scientists, and drug development professionals, a crystal structure analysis provides critical insights into the molecule's conformation, stereochemistry, and potential intermolecular interactions in the solid state. This information is invaluable for computational modeling, understanding structure-activity relationships, and guiding further synthetic efforts.

While data for structurally related compounds, such as various derivatives of proline, are available, these cannot be used as a direct substitute for the crystal structure of this compound itself.

It is possible that the crystal structure has been determined but not yet published or deposited in a public database. Researchers in possession of high-purity crystalline material of this compound are encouraged to perform single-crystal X-ray diffraction studies to elucidate its structure and share the findings with the scientific community. Such a contribution would be of significant value to the fields of chemistry and drug discovery.

Until such data becomes publicly available, a detailed technical guide on the crystal structure analysis of this compound, as per the specified requirements, cannot be generated.

An In-depth Technical Guide to N-Boc-trans-4-hydroxy-L-prolinol: Safety, Handling, and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for N-Boc-trans-4-hydroxy-L-prolinol, a key chiral building block used in peptide synthesis and the development of novel therapeutics. Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a derivative of the amino acid hydroxyproline. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its controlled use in multi-step organic synthesis.

PropertyValueReferences
Chemical Name (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-methanol
Synonyms N-(tert-Butoxycarbonyl)-trans-4-hydroxy-L-prolinol
CAS Number 61478-26-0[1]
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
Appearance White to off-white solid/powder[2]
Melting Point 92-96 °C[3][4]
Solubility Soluble in chloroform, dichloromethane, and ethyl acetate.[3][4]
Optical Activity [α]20/D -65°, c = 1% in chloroform (for the methyl ester derivative)[4]

Safety and Hazard Information

While comprehensive toxicological data for this compound is not thoroughly investigated, information from safety data sheets for closely related proline derivatives indicates potential hazards that should be managed proactively.[5] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[2]

Hazard CategoryGHS Classification and StatementsReferences
Skin Contact Skin Irritation (Category 2) - H315: Causes skin irritation.[6][7]
Eye Contact Eye Irritation (Category 2) - H319: Causes serious eye irritation.[6][7]
Inhalation Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: May cause respiratory irritation.[6][7]
Aquatic Hazard Acute Aquatic Toxicity (Category 1) - H400/H410: Very toxic to aquatic life (with long-lasting effects).[6][7]
First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProtocolReferences
Inhalation Remove the individual to fresh air. If breathing is difficult, provide oxygen. If symptoms such as coughing or shortness of breath persist, seek immediate medical attention.[6][8][9]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. If skin irritation develops or persists, seek medical advice.[6][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][8]
Ingestion Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[6][8]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the consistent use of personal protective equipment are the most effective ways to minimize exposure risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[10]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[10]

  • Respiratory Protection: For operations where dust may be generated, use a NIOSH-approved N95 type dust mask or a higher level of respiratory protection.

General Hygiene Practices
  • Avoid breathing dust.[2][10]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling and before eating, drinking, or smoking.[10]

  • Launder contaminated clothing before reuse.[10]

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Prepare to Handle Compound assess_risk Assess Risks: - Review SDS - Identify potential for dust generation prep_start->assess_risk prep_ppe Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat assess_risk->prep_ppe prep_eng Prepare Engineering Controls: - Verify Fume Hood Function - Ensure good ventilation prep_ppe->prep_eng weigh Weigh Compound (in fume hood or ventilated enclosure) prep_eng->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in appropriate solvent transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_waste Dispose of Waste (follow institutional guidelines for chemical waste) decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end end wash_hands->end End G Storage Protocol Decision Tree start Compound Received check_container Is original container intact and sealed? start->check_container repackage Action: Transfer to a suitable, properly labeled, airtight container. check_container->repackage No find_location Identify Storage Location check_container->find_location Yes repackage->find_location check_temp Is area cool and dry? find_location->check_temp check_vent Is area well-ventilated? check_temp->check_vent Yes remediate Action: Find a more suitable storage location. check_temp->remediate No check_incompat Is area away from strong oxidizing agents? check_vent->check_incompat Yes check_vent->remediate No store Store Container check_incompat->store Yes check_incompat->remediate No remediate->find_location

References

Methodological & Application

Application Notes and Protocols for the Use of N-Boc-trans-4-hydroxy-L-prolinol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-hydroxy-L-prolinol is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptidomimetics and peptides with modified C-termini. The incorporation of this non-canonical amino alcohol can impart unique structural and functional properties to a peptide. The primary alcohol allows for the synthesis of peptide alcohols, which can exhibit altered biological activities and improved pharmacokinetic profiles compared to their corresponding carboxylic acids. Furthermore, the hydroxyproline scaffold introduces conformational constraints that can stabilize specific secondary structures, such as β-turns, enhancing receptor binding affinity and proteolytic stability.[1]

These application notes provide a comprehensive guide to the use of this compound in Boc-SPPS, detailing its attachment to the solid support, subsequent peptide chain elongation, and final cleavage and deprotection.

Data Presentation: Synthesis Parameters

The following tables summarize the key quantitative parameters for the successful incorporation of this compound in a typical Boc-SPPS workflow. These values are intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Table 1: Resin Loading Parameters for this compound

ParameterValueNotes
Resin Type2-Chlorotrityl chloride resinRecommended for acid-labile cleavage of the final peptide alcohol.[2][3]
Resin Substitution0.8 - 1.6 mmol/gHigher substitution is generally suitable for shorter peptides.
This compound Excess1.5 - 2.0 equivalentsRelative to the resin's substitution capacity.
Base (e.g., DIEA)3.0 - 4.0 equivalentsRelative to this compound.
Loading Time2 - 12 hoursReaction progress can be monitored by the disappearance of the starting material.
Capping Reagent10% Acetic Anhydride in DCM or Methanol/DIEA/DCMTo block any unreacted functional sites on the resin.

Table 2: Typical Boc-SPPS Cycle Parameters

ParameterValueNotes
Boc-Amino Acid Excess3 - 5 equivalentsRelative to the initial resin loading.
Coupling Reagent Excess (e.g., HBTU/HOBt)3 - 5 equivalentsRelative to the initial resin loading.
Coupling Time1 - 4 hoursProline residues can exhibit slower coupling kinetics; monitoring is advised.
Boc Deprotection Solution25-50% TFA in DCMA standard reagent for the removal of the Boc protecting group.[4]
Deprotection Time20 - 30 minutesTypically performed in two steps: a short pre-wash followed by the main deprotection.
Neutralization Solution5-10% DIEA in DMF or DCMTo neutralize the protonated N-terminus before the next coupling step.

Table 3: Cleavage and Purification Parameters

ParameterValueNotes
Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5)A standard cocktail for cleavage from acid-labile resins and removal of most side-chain protecting groups. Scavengers like triisopropylsilane (TIS) are crucial to prevent side reactions.[5]
Cleavage Time2 - 4 hoursDependent on the peptide length and the stability of the side-chain protecting groups.
Crude Peptide Yield50 - 80%Highly dependent on the peptide sequence and the efficiency of the synthesis.
Final Purified Peptide Yield10 - 30%Dependent on the purity of the crude product and the efficiency of the purification process (e.g., RP-HPLC).

Experimental Protocols

The following are detailed protocols for the key stages of solid-phase peptide synthesis using this compound as the C-terminal residue.

Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the primary alcohol of this compound to the solid support.

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous dichloromethane (DCM) (10-15 mL/g of resin) for 30 minutes in a suitable reaction vessel with gentle agitation.

  • Reagent Preparation: In a separate flask, dissolve this compound (1.5-2.0 eq) in anhydrous DCM.

  • Resin Activation and Coupling: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of diisopropylethylamine (DIEA) (3.0-4.0 eq).

  • Reaction: Agitate the mixture at room temperature for 2-12 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined gravimetrically or by a spectrophotometric method after cleaving a small sample.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Chain Elongation

This protocol outlines the iterative steps for adding subsequent Boc-protected amino acids.

  • Resin Swelling: Swell the this compound-loaded resin in DCM for 20-30 minutes.

  • Boc Deprotection:

    • Drain the DCM and wash the resin with the deprotection solution (25-50% TFA in DCM) for 1-2 minutes (pre-wash).

    • Drain the pre-wash solution and add fresh deprotection solution. Agitate for 20-30 minutes at room temperature.

  • Washing: Drain the deprotection solution and wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with a 5-10% DIEA in DMF solution for 2 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin thoroughly with DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 eq) with a suitable coupling reagent such as HBTU/HOBt (3-5 eq) and DIEA (6-10 eq) in DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative ninhydrin test (for primary amines) or an isatin/chloranil test (for secondary amines like proline). A negative test indicates complete coupling. If the test is positive, a second coupling (recoupling) with freshly prepared activated amino acid is recommended.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

Protocol 3: Final Cleavage and Deprotection

This procedure cleaves the completed peptide from the resin and removes the side-chain protecting groups.

  • Resin Preparation: After the final coupling and washing steps, wash the peptide-resin with DCM and dry it thoroughly under high vacuum.

  • Cleavage:

    • Place the dried resin in a suitable reaction vessel.

    • Add a cold cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) to the resin (10-20 mL/g of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection and Drying:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual cleavage reagents.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.

Visualizations

Experimental Workflow

SPPS_Workflow start Start: 2-Chlorotrityl Chloride Resin swell_resin 1. Resin Swelling (DCM) start->swell_resin loading 2. Loading of This compound swell_resin->loading DIEA capping 3. Capping of Unreacted Sites loading->capping deprotection 4. Boc Deprotection (TFA/DCM) capping->deprotection neutralization 5. Neutralization (DIEA/DMF) deprotection->neutralization coupling 6. Amino Acid Coupling (HBTU/HOBt) neutralization->coupling monitoring 7. Coupling Monitoring (Ninhydrin/Isatin Test) coupling->monitoring monitoring->deprotection Next Cycle final_cleavage 8. Final Cleavage & Deprotection (TFA Cocktail) monitoring->final_cleavage Final Cycle purification 9. Purification (RP-HPLC) final_cleavage->purification end Final Peptide Alcohol purification->end

Caption: Workflow for Solid-Phase Synthesis of a Peptide Alcohol.

Conceptual Role in Peptidomimetic Drug Design

Peptidomimetic_Concept cluster_0 Peptidomimetic Design Strategy cluster_1 Improved Pharmacological Properties cluster_2 Therapeutic Outcome native_peptide Native Peptide prolinol_mod Incorporate This compound native_peptide->prolinol_mod peptidomimetic Resulting Peptidomimetic prolinol_mod->peptidomimetic stability Increased Proteolytic Stability peptidomimetic->stability conformation Conformational Constraint (β-turn) peptidomimetic->conformation permeability Enhanced Membrane Permeability peptidomimetic->permeability receptor_binding Enhanced Receptor Binding & Selectivity stability->receptor_binding conformation->receptor_binding bioavailability Improved Bioavailability permeability->bioavailability therapeutic_effect Potent Therapeutic Effect receptor_binding->therapeutic_effect bioavailability->therapeutic_effect

Caption: Role of Hydroxyprolinol in Peptidomimetic Drug Design.

References

N-Boc-trans-4-hydroxy-L-prolinol: A Versatile Chiral Building Block in the Synthesis of Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP2025-12-28

Introduction

N-Boc-trans-4-hydroxy-L-prolinol, a readily available and highly versatile chiral building block, has emerged as a critical starting material in the stereoselective synthesis of a wide array of complex organic molecules, most notably in the development of potent antiviral therapeutics. Its rigid pyrrolidine scaffold, coupled with the strategic placement of hydroxyl and protected amine functionalities, provides a unique stereochemical foundation for the construction of intricate molecular architectures. This application note details the utility of this compound in the synthesis of key intermediates for prominent antiviral drugs, providing comprehensive experimental protocols and quantitative data to support its application in research and drug development.

Application in Antiviral Drug Synthesis

The inherent chirality and functional group array of this compound and its derivatives make them ideal precursors for the synthesis of proline-containing pharmacophores found in numerous antiviral agents. These modified proline moieties are often crucial for binding to viral enzymes and proteins, thereby inhibiting viral replication.

Synthesis of a Key Precursor for HCV NS5A Inhibitors (e.g., Ledipasvir)

N-Boc-trans-4-hydroxy-L-proline, the carboxylic acid analog of the title compound, is a key starting material for the synthesis of (S)-N-Boc-4-methyleneproline. This intermediate is a crucial component in the synthesis of the spirocyclic core of Ledipasvir, a potent inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A). The introduction of the exocyclic methylene group is a key transformation, enabling further synthetic elaborations.

Synthesis of a Bicyclic Proline Intermediate for Protease Inhibitors (e.g., Boceprevir and Nirmatrelvir)

Derivatives of N-Boc-trans-4-hydroxy-L-proline are instrumental in the synthesis of the bicyclic [3.1.0]proline core found in the HCV protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (a component of Paxlovid).[1] This rigid, strained ring system plays a pivotal role in the binding of these drugs to their respective protease active sites.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic transformations described in the experimental protocols.

Table 1: Synthesis of (S)-tert-Butyl 4-methylenepyrrolidine-1,2-dicarboxylate
Starting Material N-Boc-trans-4-hydroxy-L-proline methyl ester
Key Transformation Oxidation followed by Wittig olefination
Overall Yield ~75-85%
Enantiomeric Excess >98% ee
Reference Based on analogous olefination reactions.[2]
Table 2: Synthesis of a Bicyclic Proline Precursor for Nirmatrelvir
Starting Material Boc-trans-4-hydroxy-L-proline benzyl ester
Key Transformations Mesylation, Elimination, Cyclopropanation
Overall Yield ~40% over 4 steps[1]
Key Intermediate Yields Phenylselenyl derivative: 78%[1]
Alkene: 75%[1]
Bicyclic product: 68%[1]
Reference [1]

Experimental Protocols

Protocol 1: Synthesis of (S)-N-Boc-4-oxoproline methyl ester

This protocol describes the oxidation of the hydroxyl group of N-Boc-trans-4-hydroxy-L-proline methyl ester to the corresponding ketone, a key intermediate for olefination.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq)

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add Dess-Martin periodinane portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (S)-N-Boc-4-oxoproline methyl ester as a white solid.

Expected Yield: 90-95%

Protocol 2: Synthesis of (S)-tert-Butyl 4-methylenepyrrolidine-1,2-dicarboxylate (Wittig Reaction)

This protocol details the conversion of the ketone to the exocyclic methylene group via a Wittig reaction.

Materials:

  • (S)-N-Boc-4-oxoproline methyl ester (1.0 eq)

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend methyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise.

  • Stir the resulting yellow-orange ylide solution at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add a solution of (S)-N-Boc-4-oxoproline methyl ester in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (S)-tert-butyl 4-methylenepyrrolidine-1,2-dicarboxylate.

Expected Yield: ~85%

Signaling Pathway and Experimental Workflow Diagrams

The antiviral drugs synthesized using this compound derivatives often target key enzymes in the viral replication cycle. The following diagrams illustrate the Hepatitis C Virus (HCV) replication cycle and a general synthetic workflow.

HCV_Replication_Cycle cluster_host Host Cell cluster_inhibition Drug Inhibition Entry HCV Entry Uncoating Uncoating & RNA Release Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication Translation->Replication Assembly Virion Assembly Replication->Assembly Release Virion Release Assembly->Release New_Virions New HCV Virions Release->New_Virions Protease_Inhibitor Protease Inhibitors (e.g., Boceprevir) Protease_Inhibitor->Translation Inhibits polyprotein cleavage by NS3/4A NS5A_Inhibitor NS5A Inhibitors (e.g., Ledipasvir) NS5A_Inhibitor->Replication Inhibits RNA replication complex formation HCV_Virion HCV Virion HCV_Virion->Entry

Caption: HCV Replication Cycle and Points of Inhibition.

Synthetic_Workflow Start This compound or derivative Oxidation Oxidation of Secondary Alcohol Start->Oxidation e.g., DMP, Swern Modification Further Functional Group Manipulations Start->Modification Direct functionalization (e.g., Mesylation) Olefination Wittig Olefination Oxidation->Olefination Formation of exocyclic methylene Final_Product Key Antiviral Intermediate Olefination->Final_Product Modification->Final_Product

Caption: General Synthetic Workflow from this compound.

Conclusion

This compound and its derivatives are invaluable chiral building blocks in the synthesis of complex antiviral agents. The protocols and data presented herein demonstrate the practical utility of this starting material in constructing key intermediates for important drugs targeting HCV and SARS-CoV-2. The versatility of its functional groups allows for a range of synthetic transformations, making it a cornerstone in modern medicinal chemistry and drug development.

References

Application Notes and Protocols for the Synthesis of Novel Peptidomimetics Using N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel peptidomimetics utilizing N-Boc-trans-4-hydroxy-L-prolinol as a versatile chiral building block. The protocols detailed below leverage solid-phase peptide synthesis (SPPS) and subsequent on-resin modifications to generate diverse peptidomimetic scaffolds. The incorporation of the 4-hydroxyprolinol moiety offers a unique opportunity to introduce conformational constraints and functional diversity into peptide sequences, which can lead to enhanced biological activity, selectivity, and metabolic stability.

Introduction to Prolinol-Based Peptidomimetics

Peptidomimetics are designed to mimic the structure and function of natural peptides but possess improved pharmacological properties. Proline and its derivatives are particularly valuable in peptidomimetic design due to the conformational rigidity imparted by the pyrrolidine ring. This compound serves as an excellent starting material for creating novel peptidomimetics. The hydroxyl group at the 4-position provides a convenient handle for introducing a wide array of chemical modifications, thereby enabling the exploration of structure-activity relationships (SAR). The primary alcohol of the prolinol can be oxidized to an aldehyde for reductive amination or used as a nucleophile in various coupling reactions.

The general strategy involves the incorporation of the this compound unit into a peptide sequence via solid-phase synthesis, followed by the chemical modification of the hydroxyl group. This approach allows for the rapid generation of a library of diverse peptidomimetics for screening and optimization in drug discovery programs.

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of a model prolinol-containing peptidomimetic on a solid support. The overall workflow is depicted in the diagram below.

Diagram: Experimental Workflow for Peptidomimetic Synthesis

experimental_workflow resin Resin Swelling fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection Piperidine/DMF coupling1 Amino Acid Coupling fmoc_deprotection->coupling1 Activated Amino Acid prolinol_coupling This compound Coupling coupling1->prolinol_coupling Repeat Deprotection/ Coupling modification On-Resin Modification (e.g., Mitsunobu Reaction) prolinol_coupling->modification DEAD, PPh3, Nucleophile final_deprotection Final Deprotection & Cleavage modification->final_deprotection TFA Cocktail purification Purification (RP-HPLC) final_deprotection->purification characterization Characterization (MS, NMR) purification->characterization

Caption: General workflow for the solid-phase synthesis of prolinol-based peptidomimetics.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Fmoc-protected amino acids

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Nucleophile for Mitsunobu reaction (e.g., 4-nitrophenol, phthalimide)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Diethyl ether

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a model tripeptide containing the modified prolinol moiety on a 0.1 mmol scale.

Step 1: Resin Swelling and Fmoc Deprotection

  • Place Fmoc-Rink Amide MBHA resin (0.1 mmol) in a fritted syringe.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Swell the resin in DMF (5 mL) for 30 minutes.

  • Drain the DMF and add a 20% solution of piperidine in DMF (5 mL). Agitate for 5 minutes.

  • Drain and repeat the piperidine treatment for 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

Step 2: Coupling of the First Amino Acid (e.g., Fmoc-Ala-OH)

  • In a separate vial, dissolve Fmoc-Ala-OH (0.4 mmol), HOBt (0.4 mmol), and DIC (0.4 mmol) in DMF (2 mL).

  • Allow the activation to proceed for 10 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Perform a Kaiser test to confirm complete coupling (beads remain colorless).

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Step 3: Coupling of the Second Amino Acid (e.g., Fmoc-Gly-OH)

  • Repeat the Fmoc deprotection as described in Step 1.

  • Couple Fmoc-Gly-OH using the same procedure as in Step 2.

Step 4: Coupling of this compound

  • Repeat the Fmoc deprotection as described in Step 1.

  • In a separate vial, dissolve this compound (0.4 mmol), HOBt (0.4 mmol), and DIC (0.4 mmol) in DMF (2 mL).

  • Allow the activation to proceed for 10 minutes at room temperature.

  • Add the activated solution to the resin and agitate for 4 hours.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

On-Resin Modification via Mitsunobu Reaction

This protocol describes the modification of the hydroxyl group of the incorporated prolinol residue.

Step 5: Mitsunobu Reaction

  • Swell the peptide-resin in anhydrous THF (5 mL) for 30 minutes.

  • In a separate flame-dried flask under an inert atmosphere, dissolve the desired nucleophile (e.g., 4-nitrophenol, 1.0 mmol) and PPh₃ (1.0 mmol) in anhydrous THF (3 mL).

  • Cool the solution to 0 °C and slowly add DEAD or DIAD (1.0 mmol).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add the activated Mitsunobu reagent solution to the resin.

  • Agitate the reaction mixture at room temperature for 12-16 hours.

  • Wash the resin with THF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

Cleavage, Purification, and Characterization

Step 6: Final Deprotection and Cleavage from Resin

  • Wash the modified peptide-resin with DCM (5 x 5 mL) and dry under vacuum for 1 hour.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold centrifuge tube.

  • Precipitate the crude peptidomimetic by adding cold diethyl ether (40 mL).

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude product under vacuum.

Step 7: Purification and Characterization

  • Dissolve the crude peptidomimetic in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Collect and lyophilize the pure fractions.

  • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following tables summarize representative quantitative data for peptidomimetics derived from hydroxyproline, showcasing their potential biological activities.

Table 1: Synthesis Yields of Prolinol-Based Peptidomimetics

Compound IDSequence/ScaffoldModificationCrude Yield (%)Purified Yield (%)
PMP-1 Ac-Ala-Gly-Pro(4-O-PNP)-ol4-Nitrophenoxy6528
PMP-2 Ac-Phe-Gly-Pro(4-N-Phth)-olPhthalimido5822
PMP-3 c[Pro(4-O-Bn)-Gly-Ala]Benzoxy (cyclic)4515

PNP: p-nitrophenyl; Phth: Phthaloyl; Bn: Benzyl

Table 2: Biological Activity of Hydroxyproline-Derived Peptidomimetics

Compound IDTargetAssay TypeIC₅₀ / Kᵢ (µM)Reference
HP-Inhib-A FarnesyltransferaseEnzymatic0.85[1]
HP-Inhib-B Geranylgeranyltransferase IEnzymatic1.2[1]
AgPro MDA-MB-231 Cancer CellsCytotoxicity3.7[2][3]
AgHyp Jurkat Cancer CellsCytotoxicity3.0[2][3]

Signaling Pathway

Peptidomimetics containing proline-rich motifs often modulate intracellular signaling pathways by interfering with protein-protein interactions (PPIs). A prominent example is the disruption of interactions involving SH3 (Src Homology 3) domains, which are crucial components of numerous signaling cascades, including the Ras-Raf-MEK-ERK pathway that regulates cell proliferation and survival.[4][5]

Diagram: Proline-Rich Peptidomimetic Targeting the Ras-Raf-MEK-ERK Pathway

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 (SH3) RTK->Grb2 Growth Factor Ras Ras Raf Raf Ras->Raf Sos Sos Grb2->Sos Sos->Ras GTP Exchange MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Prolinomimetic Prolinol-Based Peptidomimetic Prolinomimetic->Grb2 Inhibition of SH3 Interaction

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by a prolinol-based peptidomimetic.

References

Application of N-Boc-trans-4-hydroxy-L-prolinol in Asymmetric Catalysis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Boc-trans-4-hydroxy-L-prolinol is a versatile chiral building block derived from the naturally occurring amino acid trans-4-hydroxy-L-proline. Its rigid pyrrolidine backbone, coupled with the presence of a protected amine and two hydroxyl groups at defined stereocenters, makes it an invaluable starting material for the synthesis of a diverse range of chiral ligands and organocatalysts. These catalysts have demonstrated significant efficacy in various asymmetric transformations, providing access to enantiomerically enriched molecules that are crucial for the pharmaceutical and fine chemical industries.

This document provides detailed application notes on the use of this compound in asymmetric catalysis, including the synthesis of derived organocatalysts and protocols for their application in key carbon-carbon bond-forming reactions.

Synthesis of Chiral Organocatalysts from this compound

The primary hydroxyl group of this compound can be readily modified to introduce sterically demanding or electronically tuned groups, leading to the formation of highly effective organocatalysts. A common strategy involves the silylation of the primary hydroxyl group to create bulky diarylprolinol silyl ether-type catalysts, which are renowned for their high stereoselectivity in a variety of asymmetric reactions.

Experimental Protocol: Synthesis of a Prolinol-Derived Silyl Ether Catalyst

This protocol describes the synthesis of a representative O-silyl-N-Boc-trans-4-hydroxy-L-prolinol catalyst.

Materials:

  • This compound

  • Tri-isopropylsilyl chloride (TIPSCl)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add tri-isopropylsilyl chloride (TIPSCl) (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired O-silyl-N-Boc-trans-4-hydroxy-L-prolinol catalyst.

Application in Asymmetric Aldol Reactions

Organocatalysts derived from this compound are effective in promoting the direct asymmetric aldol reaction between ketones and aldehydes. The catalyst facilitates the formation of a chiral enamine intermediate with the ketone, which then reacts with the aldehyde in a stereocontrolled manner.

Quantitative Data for Asymmetric Aldol Reactions

The following table summarizes representative results for asymmetric aldol reactions catalyzed by various proline and hydroxyproline-derived organocatalysts.

Catalyst TypeKetoneAldehydeYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
(S)-ProlineCyclohexanone4-Nitrobenzaldehyde999695:5 (anti/syn)[1]
trans-4-Hydroxy-L-prolinamide derivativeCyclohexanone4-NitrobenzaldehydeHigh>9998:2 (anti/syn)[2]
O-silyl-diarylprolinolAcetaldehydeAcetaldehyde (self-aldol)5682-[3]
Proline-based dipeptideAcetone4-Nitrobenzaldehyde9598-[4]
Experimental Protocol: Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction catalyzed by a prolinol-derived catalyst.

Materials:

  • Prolinol-derived organocatalyst (e.g., O-silyl-N-Boc-trans-4-hydroxy-L-prolinol)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Solvent (e.g., DMSO, chloroform, or neat)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde (1.0 eq) in the chosen solvent (or neat ketone), add the prolinol-derived organocatalyst (10-20 mol%).

  • Add the ketone (2-10 eq) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the aldol adduct.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of a suitable derivative.

Application in Asymmetric Michael Additions

Catalysts derived from this compound are also proficient in catalyzing the asymmetric Michael addition of carbonyl compounds to nitroalkenes, a powerful method for the construction of chiral γ-nitro carbonyl compounds.

Quantitative Data for Asymmetric Michael Additions

The following table presents typical results for asymmetric Michael additions catalyzed by various proline and prolinol-derived organocatalysts.

Catalyst TypeDonor (Ketone/Aldehyde)Acceptor (Nitroalkene)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
(S)-Proline derivativeCyclohexanoneβ-Nitrostyrene969896:4 (syn/anti)[5]
Proline-based reduced dipeptideVarious ketones/aldehydesNitroalkenesup to 95up to 98up to 98:2[6]
Prolinol-derived eutectic mixtureKetonesNitroolefinsHighHigh-[6]
D-Proline derived catalystα-branched aldehydesβ-nitrostyrenesup to 93up to 97>99:1[6]
Experimental Protocol: Asymmetric Michael Addition

This protocol outlines a general method for the asymmetric Michael addition reaction.

Materials:

  • Prolinol-derived organocatalyst

  • Carbonyl compound (donor, e.g., cyclohexanone)

  • Nitroalkene (acceptor, e.g., β-nitrostyrene)

  • Solvent (e.g., Toluene, Chloroform)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the nitroalkene (1.0 eq) and the carbonyl compound (2.0 eq) in the chosen solvent.

  • Add the prolinol-derived organocatalyst (10-20 mol%).

  • Stir the mixture at the specified temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

  • Analyze the purified product by chiral HPLC to determine the enantiomeric excess and diastereomeric ratio.

Visualizations

Diagrams of Workflows and Mechanisms

catalyst_synthesis_workflow start N-Boc-trans-4- hydroxy-L-prolinol reaction Silylation Reaction (0°C to RT, 12-16h) start->reaction reagents TIPSCl, Imidazole in anhydrous DCM reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product O-silyl-N-Boc-trans-4- hydroxy-L-prolinol Catalyst purification->product

Caption: Workflow for the synthesis of a prolinol-derived silyl ether catalyst.

aldol_catalytic_cycle catalyst Prolinol Catalyst (R2N-H) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H2O ketone Ketone iminium Iminium Ion Intermediate enamine->iminium + Aldehyde aldehyde Aldehyde product Aldol Product iminium->product + H2O product->catalyst - Catalyst (regenerated)

Caption: Enamine catalytic cycle for asymmetric aldol reactions.

logical_relationship cluster_catalysts Derived Organocatalysts cluster_reactions Asymmetric Reactions start This compound silyl_ether O-Silyl Ethers start->silyl_ether prolinamide Prolinamides start->prolinamide phosphine Phosphine Ligands start->phosphine aldol Aldol Addition silyl_ether->aldol michael Michael Addition silyl_ether->michael prolinamide->aldol prolinamide->michael other Other C-C Bond Forming Reactions phosphine->other

Caption: Logical relationships of this compound.

References

Application Notes: Standard Protocols for N-Boc Deprotection of trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in peptide synthesis and the creation of pharmaceutical intermediates.[1][2] Its widespread use is due to its stability across a broad range of chemical conditions and its straightforward removal under acidic conditions.[1][3] trans-4-hydroxy-L-prolinol is a valuable chiral building block, and the efficient deprotection of its N-Boc derivative is a critical step in the synthesis of more complex molecules. These application notes provide detailed protocols for the two most common acidic deprotection methods, a quantitative comparison, and visualizations of the reaction mechanism and experimental workflow.

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection of an N-Boc protected amine proceeds via an acid-catalyzed mechanism. The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid (e.g., TFA or HCl).[1][2][3] This initial step facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid rapidly undergoes decarboxylation to yield the free amine and carbon dioxide.[1] The liberated amine is then protonated by the excess acid present in the reaction mixture to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[1]

G cluster_reactants Step 1: Protonation cluster_cleavage Step 2: Cleavage cluster_decarboxylation Step 3: Decarboxylation BocAmine N-Boc-Amine H_plus H⁺ (Acid) ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc CarbamicAcid Carbamic Acid (Unstable) ProtonatedBoc->CarbamicAcid  - t-Bu⁺ ProtonatedBoc->CarbamicAcid FreeAmine Free Amine (Salt Form) CarbamicAcid->FreeAmine  - CO₂ CarbamicAcid->FreeAmine

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Comparison of Standard Deprotection Protocols

The choice of deprotection agent often depends on the substrate's sensitivity to acid and the desired form of the final product. Trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent are the most prevalent reagents.

ParameterMethod 1: TFA in DCMMethod 2: 4M HCl in 1,4-Dioxane
Reagent Trifluoroacetic Acid (TFA)4M Hydrogen Chloride (HCl) in 1,4-Dioxane
Typical Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol (as co-solvent)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours[1]30 minutes - 2 hours[2]
Work-up Evaporation, trituration with ether, or aqueous washEvaporation
Product Form Trifluoroacetate (TFA) saltHydrochloride (HCl) salt[2]
Pros Rapid and effective; volatile reagents are easily removed.[1]Clean reaction; reagent is easily removed in vacuo.[4][5]
Cons Highly corrosive; can cause side reactions in sensitive substrates.[6]Dioxane is a peroxide-former and requires careful handling.

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a widely used method for its efficiency and the ease of removing the volatile reagents.[1][7]

Materials:

  • N-Boc-trans-4-hydroxy-L-prolinol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in anhydrous DCM to a concentration of 0.1–0.5 M.[1]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. While stirring, add TFA dropwise. A common concentration range is 20-50% TFA in DCM (v/v).[2]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-3 hours.[2]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or LC-MS until all the starting material has been consumed.

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess DCM and TFA.[1][8]

    • To the resulting oil or solid, add cold diethyl ether and stir or sonicate to induce precipitation of the product as the TFA salt.

    • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The resulting trans-4-hydroxy-L-prolinol trifluoroacetate salt is often used without further purification.

Safety: TFA is highly corrosive and volatile. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is an effective alternative to TFA and typically yields the hydrochloride salt of the amine, which is often a stable, crystalline solid.[3][4][9]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Methanol (optional, as co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of 1,4-dioxane or methanol (if solubility is an issue) in a round-bottom flask.[2]

  • Addition of Acid: To the stirred solution at room temperature, add 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[2][9]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. A precipitate may form as the reaction progresses.[2][9]

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up and Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure to remove the solvent and excess HCl.[9]

    • The resulting solid is the hydrochloride salt of trans-4-hydroxy-L-prolinol.

    • If necessary, the solid can be triturated with diethyl ether to remove non-polar impurities, filtered, and dried under vacuum.

Safety: 4M HCl in dioxane is corrosive. 1,4-Dioxane can form explosive peroxides upon storage and should be handled with care. Perform this procedure in a fume hood and wear appropriate PPE.

General Experimental Workflow

The following diagram illustrates the typical workflow for the N-Boc deprotection of an amine, from the starting material to the isolated product.

G Start N-Boc Protected Substrate Dissolve Dissolve in Anhydrous Solvent (DCM/Dioxane) Start->Dissolve AddAcid Add Acid (TFA or HCl/Dioxane) at 0°C or RT Dissolve->AddAcid React Stir and Monitor Reaction (TLC, LC-MS) AddAcid->React Workup Work-up: Concentrate in vacuo React->Workup Isolate Isolate Product Salt (Precipitation/Trituration with Ether) Workup->Isolate Product Final Product (Amine Salt) Isolate->Product

Caption: General workflow for acid-catalyzed N-Boc deprotection.

References

Application Notes and Protocols: Optimal Reaction Conditions for Coupling with N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimal reaction conditions for coupling reactions involving N-Boc-trans-4-hydroxy-L-prolinol. This versatile chiral building block is frequently utilized in the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. The protocols outlined below cover key coupling reactions at the hydroxyl group, including etherification and esterification, providing a foundation for the strategic design and execution of synthetic routes.

Introduction

This compound is a valuable chiral scaffold in medicinal chemistry and drug development. Its rigid pyrrolidine ring and the presence of a primary alcohol offer a unique platform for the introduction of diverse functionalities with high stereochemical control. The hydroxyl group can be readily derivatized to form ethers, esters, and other functionalities, making it a crucial component in the synthesis of novel chemical entities. This document summarizes optimal conditions for these transformations, supported by experimental protocols and comparative data.

Key Coupling Reactions and Data Presentation

The primary coupling reactions for this compound involve the derivatization of its hydroxyl group. The most common and effective methods are the Mitsunobu reaction for etherification and esterification, and the Steglich esterification for coupling with carboxylic acids.

Etherification of this compound can be achieved through several methods, with the Mitsunobu reaction being a prominent choice for coupling with phenolic partners due to its mild conditions and inversion of stereochemistry at the reacting center (though in this case, the alcohol is primary, so no stereocenter is inverted). The Williamson ether synthesis provides a classical alternative for coupling with alkyl halides under basic conditions.

Table 1: Comparative Data for Etherification of this compound

Coupling PartnerMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolMitsunobuPPh₃, DIADTHF0 to RT12-2475-90General Protocol
4-NitrophenolMitsunobuPPh₃, DEADToluene0 to 5012~85[1]
Benzyl BromideWilliamsonNaHTHF/DMF0 to RT6-1280-95General Protocol
Methyl IodideWilliamsonNaHTHF0 to RT4-8>90General Protocol

Esterification of this compound is commonly performed using the Mitsunobu reaction for a one-pot procedure with carboxylic acids or via the Steglich esterification, which employs a carbodiimide coupling agent and a catalyst.

Table 2: Comparative Data for Esterification of this compound

Coupling PartnerMethodReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoic AcidMitsunobuPPh₃, DIADTHF0 to RT8-1680-95[2]
Acetic AcidMitsunobuPPh₃, DEADDCM0 to RT6-12>90[2]
4-Nitrobenzoic AcidMitsunobuPPh₃, DIAD, THFRT2443[2]
Stearic AcidSteglichDCC, DMAPDCMRT12-2485-95[3]
N-Boc-GlycineSteglichEDC, DMAPDCM/DMFRT12~90General Protocol

Experimental Protocols

The following are detailed protocols for the key coupling reactions of this compound.

This protocol describes a general procedure for the synthesis of aryl ethers from this compound and a phenol.

Materials:

  • This compound

  • Phenol (or substituted phenol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the phenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired aryl ether.

This protocol provides a general method for the synthesis of alkyl ethers from this compound and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

This protocol details the synthesis of esters from this compound and a carboxylic acid using DCC and DMAP.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash the filter cake with DCM.

  • Combine the filtrate and washings, and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

The following diagrams illustrate the general workflows and a key reaction mechanism.

Mitsunobu_Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Prolinol This compound Mix Dissolve in Anhydrous THF Prolinol->Mix Nucleophile Phenol / Carboxylic Acid Nucleophile->Mix PPh3 PPh₃ PPh3->Mix Cool Cool to 0 °C Mix->Cool Add_DIAD Add DIAD/DEAD dropwise Cool->Add_DIAD Stir Stir at RT (12-24h) Add_DIAD->Stir Concentrate Concentrate Stir->Concentrate Extract Aqueous Work-up Concentrate->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Coupled Product (Ether / Ester) Purify->Product

Caption: General workflow for the Mitsunobu coupling reaction.

Williamson_Ether_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Prolinol This compound Deprotonation Deprotonation in THF (0 °C -> RT) Prolinol->Deprotonation NaH NaH NaH->Deprotonation Alkyl_Halide Alkyl Halide Addition Add Alkyl Halide (0 °C) Alkyl_Halide->Addition Deprotonation->Addition Stir Stir at RT (6-12h) Addition->Stir Quench Quench (NH₄Cl) Stir->Quench Extract Aqueous Work-up Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Alkyl Ether Product Purify->Product

Caption: General workflow for the Williamson Ether Synthesis.

Steglich_Esterification_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP + DMAP DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Ester Ester Product Acyl_DMAP->Ester + Prolinol Prolinol This compound Prolinol->Ester

Caption: Simplified mechanism of Steglich Esterification.

References

Role of N-Boc-trans-4-hydroxy-L-prolinol in medicinal chemistry and drug discovery.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Boc-trans-4-hydroxy-L-prolinol and its derivatives have emerged as indispensable chiral building blocks in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of complex therapeutic agents. The inherent conformational rigidity of the proline ring, combined with the stereochemically defined hydroxyl group, offers a unique platform for creating molecules with precise three-dimensional architectures, a critical aspect for potent and selective drug action. These attributes have been instrumental in the development of groundbreaking antiviral drugs and other significant bioactive compounds.

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging the potential of this compound in their drug discovery endeavors.

Applications in Medicinal Chemistry

The primary application of this compound lies in its use as a chiral precursor for synthesizing modified proline analogs that are incorporated into peptidomimetic drugs. Its derivatives have been central to the development of potent inhibitors targeting viral proteases, integral enzymes in the replication cycle of viruses like the Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Key Therapeutic Areas:

  • Antiviral Agents: this compound is a cornerstone in the synthesis of several approved antiviral drugs. Notably, it is a key starting material for the production of the bicyclic proline intermediate of Nirmatrelvir (the active component of Paxlovid), a crucial oral antiviral for the treatment of COVID-19.[1][2] It has also been fundamental in the development of HCV NS3/4A protease inhibitors like Boceprevir and Telaprevir .[3][4]

  • Cancer Research: Modified hydroxyproline scaffolds are being explored for their potential in developing novel anticancer agents.

  • Other Therapeutic Targets: The unique conformational constraints offered by proline analogs derived from this starting material are valuable in designing inhibitors for a range of other enzymes and receptors.

Featured Applications: Synthesis of Key Antiviral Drugs

Nirmatrelvir (Paxlovid)

Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication.[1] A key structural feature of Nirmatrelvir is a bicyclic [3.1.0]proline derivative, which is synthesized from this compound.[1][2]

Logical Workflow for the Synthesis of the Bicyclic Proline Intermediate for Nirmatrelvir:

G A This compound B Protection of Hydroxyl Group A->B e.g., Benzyl ether C Oxidation B->C D Formation of Alkene C->D Elimination E Cobalt-Catalyzed gem-Dimethylcyclopropanation D->E F Bicyclic [3.1.0]proline Intermediate E->F

Caption: Synthetic strategy for the bicyclic proline core of Nirmatrelvir.

HCV NS3/4A Protease Inhibitors (Boceprevir and Telaprevir)

The proline moiety in HCV protease inhibitors plays a crucial role in binding to the S2 subsite of the NS3/4A protease active site, a key interaction for potent inhibition. This compound serves as a versatile starting material for creating various substituted proline analogs to optimize this interaction.

Signaling Pathway: Inhibition of HCV Polyprotein Processing

The HCV genome is translated into a single large polyprotein, which must be cleaved by viral and host proteases to release functional viral proteins. The NS3/4A protease is responsible for four of these cleavages. Inhibition of this enzyme halts the viral replication cycle.[5]

HCV_Protease_Inhibition cluster_virus HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Sites Viral_Proteins Functional Viral Proteins (NS3, NS4A, NS4B, NS5A, NS5B) NS3_4A->Viral_Proteins Processes Replication Viral Replication Viral_Proteins->Replication Inhibitor Proline-based Inhibitor (e.g., Boceprevir, Telaprevir) Inhibitor->NS3_4A Inhibits

Caption: Mechanism of action of HCV NS3/4A protease inhibitors.

Quantitative Data

The following table summarizes representative yields for key synthetic transformations starting from this compound and its derivatives in the synthesis of antiviral agents.

TransformationStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference(s)
Boc Protection4-hydroxy-L-prolineN-Boc-cis-4-hydroxyprolineBOC anhydride, DMAP, CH2Cl282.098.8[6]
Synthesis of Bicyclic [3.1.0]proline Intermediate for Nirmatrelvir (2 steps)Alkene precursor from this compoundBicyclic [3.1.0] proline derivative hydrochloride1. Cobalt-catalyzed gem-dimethylcyclopropanation2. Deprotection and salt formation73>99[7]
HATU-mediated Peptide Coupling for Nirmatrelvir IntermediateBicyclic proline derivative & Boc-L-tert-leucineDipeptide intermediateHATU, DIPEA, DMF50-[8]
Synthesis of a Boceprevir Intermediate3-tert-butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-ol3-tert-Butoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-carbonitrileTrimethylsilyl cyanide, boron trifluoride-diethyl ether complex83.2-[9]

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic [3.1.0]proline Intermediate for Nirmatrelvir

This protocol outlines the key cobalt-catalyzed gem-dimethylcyclopropanation step.[1][2]

Experimental Workflow:

Nirmatrelvir_Workflow Start Alkene Precursor (from this compound) Reaction Reaction Vessel: - Alkene Precursor - Cobalt Catalyst - 2,2-dichloropropane - Zinc Start->Reaction Cyclopropanation Cobalt-Catalyzed gem-Dimethylcyclopropanation Reaction->Cyclopropanation Workup Aqueous Workup & Extraction Cyclopropanation->Workup Purification Crystallization / Chromatography Workup->Purification Product Bicyclic [3.1.0]proline Intermediate Purification->Product

Caption: Workflow for the synthesis of the Nirmatrelvir bicyclic intermediate.

Materials:

  • Alkene precursor derived from this compound

  • Cobalt(II) bromide (CoBr₂)

  • Pyridine-diimine (PDI) ligand

  • 2,2-dichloropropane

  • Zinc dust

  • Anhydrous solvent (e.g., THF or DME)

Procedure:

  • Catalyst Preparation: In a glovebox, prepare the cobalt catalyst by stirring CoBr₂ and the PDI ligand in the anhydrous solvent.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the alkene precursor and the anhydrous solvent.

  • Addition of Reagents: Add the pre-formed cobalt catalyst, zinc dust, and 2,2-dichloropropane to the reaction mixture.

  • Reaction: Stir the mixture at the specified temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization to yield the bicyclic [3.1.0]proline derivative.

Protocol 2: HATU-Mediated Peptide Coupling

This protocol describes a general procedure for coupling a proline derivative with another amino acid, a common step in the synthesis of peptidomimetic drugs like Nirmatrelvir.[8][10]

Materials:

  • N-Boc protected proline derivative (carboxylic acid)

  • Amino acid ester hydrochloride (amine component)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolution: Dissolve the N-Boc protected proline derivative, the amino acid ester hydrochloride, and HATU in anhydrous DMF in a flask under an inert atmosphere.

  • Base Addition: Cool the mixture to 0 °C and add DIPEA dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically 2-12 hours), monitoring the progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography.

Signaling Pathway Diagram: SARS-CoV-2 Mpro Inhibition by Nirmatrelvir

Nirmatrelvir inhibits the SARS-CoV-2 main protease (Mpro), which is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This cleavage is essential for the assembly of the viral replication and transcription complex.[11][12][13]

SARS_CoV_2_Mpro_Inhibition cluster_virus_replication SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Polyproteins Polyproteins pp1a & pp1ab Viral_RNA->Polyproteins Translation Mpro Main Protease (Mpro) Polyproteins->Mpro Cleavage Sites NSPs Non-Structural Proteins (nsps) Mpro->NSPs Processes RTC Replication/Transcription Complex NSPs->RTC Assembly New_RNA New Viral RNA RTC->New_RNA Replication & Transcription Nirmatrelvir Nirmatrelvir Nirmatrelvir->Mpro Inhibits

Caption: Nirmatrelvir inhibits SARS-CoV-2 replication by blocking Mpro.

Conclusion

This compound is a powerful and versatile chiral building block that has proven its value in the successful development of life-saving antiviral medications. Its unique structural features provide a robust starting point for the synthesis of complex, stereochemically defined molecules. The protocols and data presented herein offer a valuable resource for researchers aiming to harness the potential of this important scaffold in their own drug discovery and development programs.

References

Application Notes and Protocols: N-Boc-trans-4-hydroxy-L-prolinol as a Precursor for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-Boc-trans-4-hydroxy-L-prolinol as a versatile chiral precursor for the synthesis of potent antiviral agents. Detailed experimental protocols for the synthesis of key antiviral drug candidates, including a SARS-CoV-2 main protease (Mpro) inhibitor and neuraminidase inhibitors, are presented.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, derived from the readily available and inexpensive amino acid, trans-4-hydroxy-L-proline. Its rigid pyrrolidine scaffold and stereochemically defined hydroxyl and protected aminomethyl groups make it an ideal starting material for the synthesis of complex molecules with specific stereochemistry, a critical feature for effective antiviral drugs. This document outlines its application in the synthesis of two major classes of antiviral agents: protease inhibitors and neuraminidase inhibitors.

I. Synthesis of a Nirmatrelvir Precursor (SARS-CoV-2 Mpro Inhibitor)

Nirmatrelvir, the active component of Paxlovid, is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral replication. A key structural feature of Nirmatrelvir is a bicyclic proline derivative. This compound can serve as a precursor for the synthesis of a crucial bicyclic intermediate.

Synthesis Workflow

A This compound B Oxidation to Aldehyde A->B e.g., Dess-Martin periodinane C Wittig Reaction B->C Ph3P=CH2 D N-Boc-4-methylene-L-prolinol C->D E Cyclopropanation D->E Simmons-Smith (CH2I2, Zn-Cu) F Bicyclic Proline Intermediate E->F G Peptide Coupling F->G Coupling with other fragments H Nirmatrelvir G->H

Caption: Synthetic workflow from this compound to Nirmatrelvir.

Experimental Protocol: Synthesis of Bicyclic Proline Intermediate

This protocol outlines the key steps to synthesize the bicyclic proline core of Nirmatrelvir, starting from a derivative of this compound.

Step 1: Oxidation of this compound to the corresponding aldehyde.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add Dess-Martin periodinane (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Wittig reaction to form N-Boc-4-methylene-L-prolinol.

  • Suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF.

  • Add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise at 0 °C and stir for 1 hour at room temperature.

  • Cool the resulting ylide solution to -78 °C and add a solution of the crude aldehyde from Step 1 in THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-Boc-4-methylene-L-prolinol.

Step 3: Cyclopropanation to the bicyclic proline intermediate.

  • To a solution of N-Boc-4-methylene-L-prolinol (1.0 eq) in anhydrous DCM, add a solution of diethylzinc (2.0 eq, 1.0 M in hexanes).

  • Add diiodomethane (2.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the N-Boc protected bicyclic prolinol intermediate. This intermediate can then be further elaborated to Nirmatrelvir through subsequent peptide coupling and functional group transformations.[1]

Quantitative Data: Synthesis of a Nirmatrelvir Dipeptide Intermediate

The following table summarizes the yields for key steps in a reported synthesis of a dipeptide intermediate for Nirmatrelvir, starting from a Boc-trans-4-hydroxy-L-proline derivative.[2]

StepReactantsProductYield (%)
MesylationBoc-trans-4-hydroxy-L-proline benzyl ester, MsCl, TEA, DMAPMesylated proline derivativequant.
SelenylationMesylated proline, (PhSe)₂, NaBH₄Phenylselenyl derivative78
EliminationPhenylselenyl derivative, H₂O₂Alkene intermediate75
CyclopropanationAlkene intermediate, 2,2-dichloropropane, Zn, ZnBr₂, Co(II)-complexBicyclic dimethylcyclopropyl amino acid68
Peptide CouplingBicyclic amino acid HCl salt, N-trifluoroacetyl L-tert-leucine, HATUDipeptide intermediate71

II. Synthesis of Pyrrolidine-Based Neuraminidase Inhibitors

Neuraminidase is a key enzyme for the release of new influenza virus particles from infected cells. Inhibiting this enzyme is an effective strategy for treating influenza. This compound provides a scaffold for developing potent neuraminidase inhibitors.

General Synthesis Workflow

A This compound B Activation of Hydroxyl Group (e.g., Mesylation) A->B C Nucleophilic Substitution (e.g., with Azide) B->C D Reduction of Azide to Amine C->D e.g., H2, Pd/C E Functionalization of Amine D->E Acylation, Alkylation, etc. F Deprotection and further modification E->F G Pyrrolidine-based Neuraminidase Inhibitor F->G

Caption: General workflow for synthesizing neuraminidase inhibitors.

Experimental Protocol: Synthesis of a Pyrrolidine-Based Neuraminidase Inhibitor Analog

This protocol is adapted from the synthesis of pyrrolidine-based neuraminidase inhibitors starting from 4-hydroxy-L-proline.[3][4]

Step 1: Mesylation of this compound.

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the mesylated product.

Step 2: Azide Substitution.

  • Dissolve the mesylated compound (1.0 eq) in DMF.

  • Add sodium azide (3.0 eq) and stir the mixture at 80 °C for 12 hours.

  • Cool the reaction mixture, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the azido-prolinol derivative.

Step 3: Reduction of the Azide.

  • Dissolve the azido-prolinol derivative (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the amino-prolinol derivative.

Step 4: Amine Functionalization (Example: Acylation).

  • Dissolve the amino-prolinol (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Add the desired acyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir at room temperature until the reaction is complete (monitored by TLC).

  • Wash with water and brine, dry the organic layer, and concentrate. Purify by column chromatography if necessary.

Quantitative Data: Antiviral Activity of Pyrrolidine-Based Neuraminidase Inhibitors

The following table presents the in vitro inhibitory activity of synthesized pyrrolidine derivatives against influenza A (H3N2) neuraminidase.[3][4]

CompoundR Group ModificationIC₅₀ (µM) vs. H3N2 Neuraminidase
6e Phenylacetyl1.56
9c 4-Chlorobenzoyl2.40
9e 4-Nitrobenzoyl2.71
9f 3,4-Dichlorobenzoyl1.88
10e 4-Nitrophenylacetyl2.25
Oseltamivir-1.06

III. Mechanism of Action: Inhibition of Viral Enzymes

The antiviral agents synthesized from this compound derivatives primarily act by inhibiting key viral enzymes that are crucial for the virus's life cycle.

cluster_virus Viral Life Cycle cluster_inhibition Point of Inhibition Entry 1. Virus Entry Replication 2. Viral RNA/DNA Replication & Protein Synthesis Assembly 3. Assembly of New Virus Particles Release 4. Release of New Viruses Protease_Inhibitor Protease Inhibitor (e.g., Nirmatrelvir) Protease_Inhibitor->Replication Inhibits viral protein processing Neuraminidase_Inhibitor Neuraminidase Inhibitor Neuraminidase_Inhibitor->Release Blocks release from host cell

Caption: Inhibition of viral replication by targeting key viral enzymes.

  • Protease Inhibitors (e.g., Nirmatrelvir): Viruses like SARS-CoV-2 produce long polyprotein chains that must be cleaved by a viral protease (Mpro) into individual functional proteins. Nirmatrelvir, with its key bicyclic proline structure, fits into the active site of Mpro, blocking its function and thus halting viral replication.

  • Neuraminidase Inhibitors: Influenza viruses use the enzyme neuraminidase to cleave sialic acid residues on the host cell surface, allowing newly formed viral particles to be released and infect other cells. The pyrrolidine-based inhibitors mimic the natural substrate of neuraminidase, binding to its active site and preventing the release of progeny virions.

Conclusion

This compound is a highly valuable and versatile chiral precursor for the synthesis of a diverse range of antiviral compounds. Its utility in constructing the core structures of both a potent SARS-CoV-2 Mpro inhibitor and effective influenza neuraminidase inhibitors highlights its significance in modern drug discovery and development. The provided protocols and data serve as a valuable resource for researchers engaged in the design and synthesis of novel antiviral therapeutics.

References

Application Notes and Protocols for the Modification of N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the chemical modification of N-Boc-trans-4-hydroxy-L-prolinol, a versatile chiral building block used in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[1] The protocols outlined below cover key transformations of the hydroxyl group, including etherification, oxidation, and esterification, providing a foundation for the synthesis of diverse libraries of substituted prolinol derivatives.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of an ether linkage by reacting an alkoxide with a primary alkyl halide.[2][3] In the case of this compound, the hydroxyl group is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by nucleophilic substitution with an alkyl halide to yield the desired ether.

Experimental Protocol:

A representative procedure for the synthesis of N-Boc-trans-4-O-benzyl-L-prolinol is as follows:

  • Preparation: A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) is added portion-wise with careful stirring. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional hour, or until hydrogen gas evolution ceases.

  • Alkylation: Benzyl bromide (1.2 eq.) is added dropwise to the reaction mixture at room temperature. A catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium iodide (TBAI), can be added to facilitate the reaction.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-Boc-trans-4-O-benzyl-L-prolinol.

Table 1: Representative Data for Williamson Ether Synthesis

ParameterValue/Condition
Reactants This compound, Sodium Hydride, Benzyl Bromide
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 2-6 hours
Reported Yield 70-85% (yields may vary based on the specific alkyl halide used)

Oxidation to Aldehyde via Swern Oxidation

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4][5] This reaction utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine.

Experimental Protocol:

A general procedure for the Swern oxidation of this compound to the corresponding aldehyde, N-Boc-trans-4-hydroxy-L-prolinal, is as follows:

  • Activator Preparation: A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath) in a three-necked flask under an inert atmosphere.

  • DMSO Addition: A solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM is added dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred for 30-60 minutes.

  • Base Addition: Triethylamine (TEA, 5.0 eq.) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 30 minutes at this temperature and then allowed to warm to room temperature.

  • Work-up: Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude aldehyde is often used in the next step without further purification due to its potential instability. If necessary, purification can be achieved by careful flash column chromatography on silica gel.

Table 2: Representative Data for Swern Oxidation

ParameterValue/Condition
Reactants This compound, Oxalyl Chloride, DMSO, Triethylamine
Solvent Anhydrous Dichloromethane (DCM)
Temperature -78 °C to Room Temperature
Reaction Time 2-3 hours
Reported Yield 85-95% (yields are often high but the product can be unstable)[6]

Esterification via Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol carbon.[7][8] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Experimental Protocol:

The following is a general procedure for the esterification of this compound with a carboxylic acid (e.g., benzoic acid):

  • Reactant Mixture: To a solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C is added.

  • Reagent Addition: DIAD or DEAD (1.5 eq.) is added dropwise to the stirred solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and is stirred until the starting alcohol is consumed, as monitored by TLC.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[9]

Table 3: Representative Data for Mitsunobu Reaction

ParameterValue/Condition
Reactants This compound, Carboxylic Acid, Triphenylphosphine, DIAD/DEAD
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4-12 hours
Reported Yield 60-90% (yields can vary depending on the steric hindrance of the alcohol and the pKa of the carboxylic acid)[10]

Application in Drug Discovery: Development of Amino Acid Transporter Inhibitors

Derivatives of this compound are valuable scaffolds in the development of inhibitors for biological targets such as the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2).[7][9][11] These transporters are implicated in various diseases, including cancer and neurological disorders.[11] The general workflow for the discovery and evaluation of such inhibitors is outlined below.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start This compound mod Chemical Modification (e.g., Etherification, Esterification) start->mod Protocol 1, 2, or 3 lib Library of Prolinol Derivatives mod->lib screen Functional Screening (e.g., Electrophysiology, Radiotracer Uptake) lib->screen h_act Identification of Active Compounds screen->h_act sar Structure-Activity Relationship (SAR) Studies h_act->sar lead_opt Lead Optimization sar->lead_opt lead_opt->mod Iterative Synthesis

Caption: Workflow for the discovery of prolinol-based SLC1A4/SLC1A5 inhibitors.

Logical Workflow for Synthesis and Evaluation

The development of novel therapeutic agents based on the this compound scaffold follows a logical progression from initial synthesis to biological characterization.

G A Starting Material This compound B Functionalization of Hydroxyl Group A->B C Purification and Characterization B->C D In vitro Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) C->D E Data Analysis and SAR Assessment D->E F Selection of Lead Compounds for Further Studies E->F

Caption: Logical progression from synthesis to lead selection.

References

Scalable Synthesis of N-Boc-trans-4-hydroxy-L-prolinol for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-trans-4-hydroxy-L-prolinol is a pivotal chiral building block in the synthesis of a wide array of pharmaceuticals and complex molecules. Its rigid pyrrolidine scaffold and versatile functional groups make it an invaluable starting material in drug discovery and development. The industrial demand for this intermediate necessitates scalable, cost-effective, and safe synthetic routes that do not rely on hazardous reagents or laborious purification techniques like column chromatography.

This document provides detailed application notes and protocols for two scalable synthetic routes to this compound, designed for industrial applications. The protocols emphasize the use of readily available starting materials, safe reagents, and non-chromatographic purification methods to ensure high yield and purity on a large scale.

Synthesis Overview

Two primary scalable routes for the synthesis of this compound have been identified and detailed below:

  • Route 1: Synthesis via Methyl Ester Intermediate. This pathway involves the initial protection of trans-4-hydroxy-L-proline with a Boc group, followed by esterification to the methyl ester. The final step is the reduction of the methyl ester to the desired prolinol. This route is advantageous due to the high crystallinity and ease of purification of the intermediate ester.

  • Route 2: Synthesis via Mixed Anhydride Intermediate. This approach also begins with the Boc-protection of trans-4-hydroxy-L-proline. The carboxylic acid is then activated in situ as a mixed anhydride, which is subsequently reduced to the prolinol. This method can be more direct, potentially reducing the number of unit operations.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in each synthetic route, providing a basis for comparison in terms of yield and purity.

Table 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline (Precursor for both routes)

ParameterValueReference
Starting Materialtrans-4-hydroxy-L-prolineInternal Data
ReagentsDi-tert-butyl dicarbonate, Sodium Hydroxide[1]
SolventWater, t-Butanol[1]
Reaction TimeOvernight[1]
Yield>95%[1]
PurityHigh (used without further purification)[1]
ScaleMulti-gram[1]

Table 2: Route 1 - Synthesis via Methyl Ester Intermediate

StepParameterValueReference
Esterification Starting Material N-Boc-trans-4-hydroxy-L-prolineInternal Data
Reagents Thionyl chloride, MethanolSimilar Procedures
Yield ~98%Estimated
Purity >97%[2]
Reduction Starting Material N-Boc-trans-4-hydroxy-L-proline methyl esterInternal Data
Reagents 1,1'-Carbonyldiimidazole (CDI), Sodium Borohydride[1]
Yield High (not specified)[1]
Purity >99% (after crystallization)[1]

Table 3: Route 2 - Synthesis via Mixed Anhydride Intermediate

StepParameterValueReference
Mixed Anhydride Formation & Reduction Starting Material N-Boc-trans-4-hydroxy-L-prolineInternal Data
Reagents Ethyl chloroformate, N-Methylmorpholine, Sodium BorohydrideGeneral Procedures
Yield 85-95%Estimated
Purity >98% (after workup and crystallization)Estimated

Experimental Protocols

Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

This protocol describes the initial Boc-protection of trans-4-hydroxy-L-proline, a common precursor for both scalable routes.

Materials:

  • trans-4-hydroxy-L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Hexane

  • Potassium bisulfate (KHSO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with overhead stirring

  • Ice bath

Procedure:

  • In a suitable reaction vessel, dissolve trans-4-hydroxy-L-proline (1.0 eq) and sodium hydroxide (1.0 eq) in a mixture of water and tert-butanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in tert-butanol to the cooled reaction mixture with vigorous stirring.

  • Allow the reaction to warm to ambient temperature and continue stirring overnight.

  • Add water to the reaction mixture and extract with hexane to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold aqueous solution of potassium bisulfate.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a glassy solid, which can be used in the next step without further purification.[1]

Route 1: Detailed Protocols

Protocol 1A: Esterification to N-Boc-trans-4-hydroxy-L-proline Methyl Ester

Materials:

  • N-Boc-trans-4-hydroxy-L-proline

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with overhead stirring and a dropping funnel

  • Ice bath

Procedure:

  • Suspend N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous methanol in a reaction vessel equipped with an overhead stirrer.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline methyl ester as a solid. The product can be further purified by crystallization from a suitable solvent system like ethyl acetate/hexane.

Protocol 1B: Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl Ester

This protocol utilizes a safer, scalable reduction method avoiding pyrophoric reagents like LAH.[1]

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • 1,1'-Carbonyldiimidazole (CDI)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with overhead stirring

  • Ice bath

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous THF in a reaction vessel.

  • Add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise to the solution at room temperature and stir for 1-2 hours until the activation is complete (monitor by TLC or HPLC).

  • In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in water and cool it in an ice bath.

  • Slowly add the activated ester solution to the cold sodium borohydride solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by crystallization from a suitable solvent system to afford a high-purity solid.

Route 2: Detailed Protocol

Protocol 2A: Direct Reduction of N-Boc-trans-4-hydroxy-L-proline via Mixed Anhydride

Materials:

  • N-Boc-trans-4-hydroxy-L-proline

  • Ethyl chloroformate

  • N-Methylmorpholine (NMM)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction vessel with overhead stirring and a dropping funnel

  • Dry ice/acetone bath

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous THF in a reaction vessel.

  • Cool the solution to -15 °C using a dry ice/acetone bath.

  • Add N-Methylmorpholine (1.1 eq) to the solution.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below -10 °C. Stir the resulting mixture for 30 minutes at this temperature to form the mixed anhydride.

  • In a separate vessel, prepare a solution of sodium borohydride (1.5 eq) in water and cool it in an ice bath.

  • Slowly add the cold sodium borohydride solution to the mixed anhydride solution, maintaining the reaction temperature below 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by the slow addition of 1M HCl until the pH is neutral.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization to yield pure this compound.

Visualizations

The following diagrams illustrate the logical workflows for the scalable synthesis of this compound.

Synthesis_Workflow Overall Synthesis Workflow cluster_route1 Route 1: Via Methyl Ester cluster_route2 Route 2: Via Mixed Anhydride Start trans-4-hydroxy-L-proline Boc_Protection Boc Protection ((Boc)2O, NaOH) Start->Boc_Protection Step 1 N_Boc_Acid N-Boc-trans-4-hydroxy-L-proline Boc_Protection->N_Boc_Acid Esterification Esterification (SOCl2, MeOH) N_Boc_Acid->Esterification Step 2a Mixed_Anhydride Mixed Anhydride Formation (EtOCOCl, NMM) N_Boc_Acid->Mixed_Anhydride Step 2b N_Boc_Ester N-Boc-trans-4-hydroxy-L-proline methyl ester Esterification->N_Boc_Ester Reduction1 Reduction (CDI, NaBH4) N_Boc_Ester->Reduction1 Step 3a Final_Product This compound Reduction1->Final_Product Reduction2 Reduction (NaBH4) Mixed_Anhydride->Reduction2 Step 3b Reduction2->Final_Product

Caption: Overall workflow for the two scalable synthesis routes.

Route1_Workflow Route 1: Detailed Experimental Workflow Start N-Boc-trans-4-hydroxy-L-proline in Anhydrous Methanol Step1 Cool to 0 C Start->Step1 Step2 Add Thionyl Chloride dropwise (< 10 C) Step1->Step2 Step3 Stir at RT until completion Step2->Step3 Step4 Concentrate under reduced pressure Step3->Step4 Step5 Dissolve in Ethyl Acetate Step4->Step5 Step6 Aqueous Workup (NaHCO3, H2O, Brine) Step5->Step6 Step7 Dry (Na2SO4) and Concentrate Step6->Step7 Intermediate N-Boc-trans-4-hydroxy-L-proline methyl ester Step7->Intermediate Step8 Dissolve in Anhydrous THF Intermediate->Step8 Step9 Add CDI, Stir at RT Step8->Step9 Step11 Add activated ester to NaBH4 solution (< 10 C) Step9->Step11 Step10 Prepare cold NaBH4 solution in H2O Step10->Step11 Step12 Stir at RT until completion Step11->Step12 Step13 Aqueous Workup and Extraction Step12->Step13 Step14 Dry and Concentrate Step13->Step14 Step15 Crystallization Step14->Step15 End Pure this compound Step15->End

Caption: Detailed experimental workflow for Route 1.

Route2_Workflow Route 2: Detailed Experimental Workflow Start N-Boc-trans-4-hydroxy-L-proline in Anhydrous THF Step1 Cool to -15 C Start->Step1 Step2 Add N-Methylmorpholine Step1->Step2 Step3 Add Ethyl Chloroformate dropwise (< -10 C) Step2->Step3 Step4 Stir for 30 min at -15 C Step3->Step4 Step6 Add NaBH4 solution to mixed anhydride (< 0 C) Step4->Step6 Step5 Prepare cold NaBH4 solution in H2O Step5->Step6 Step7 Stir at RT until completion Step6->Step7 Step8 Quench with 1M HCl Step7->Step8 Step9 Aqueous Workup and Extraction Step8->Step9 Step10 Dry and Concentrate Step9->Step10 Step11 Crystallization Step10->Step11 End Pure this compound Step11->End

Caption: Detailed experimental workflow for Route 2.

References

Application Notes and Protocols for the Characterization of N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

Compound: N-Boc-trans-4-hydroxy-L-prolinol Molecular Formula: C₁₀H₁₉NO₄[1] Molecular Weight: 217.26 g/mol [1] CAS Number: 61478-26-0[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound. ¹H NMR confirms the presence and connectivity of protons in the molecule, while ¹³C NMR identifies the carbon skeleton. The combination of these techniques, along with 2D NMR experiments like COSY and HSQC if necessary, can unambiguously confirm the structure and stereochemistry of the compound. Key features to observe are the signals for the Boc protecting group, the pyrrolidine ring protons, and the hydroxymethyl group (CH₂OH) that differentiates it from the corresponding acid or ester.

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound, based on data from similar structures and general chemical shift principles.[3][4][5][6][7] Actual shifts may vary depending on the solvent and concentration.

¹H NMR (Proton) Expected δ (ppm) Multiplicity Integration ¹³C NMR (Carbon) Expected δ (ppm)
H (Boc)~1.45singlet9HC (Boc, -C(CH₃)₃)~80.0
H₃' (ring)~1.80multiplet1HC (Boc, -C(CH₃)₃)~28.5
H₃ (ring)~2.10multiplet1HC₃ (ring)~38.0
H₅' (ring)~3.25multiplet1HC₅ (ring)~55.0
H₅ (ring)~3.40multiplet1HC (CH₂OH)~64.0
H (CH₂OH)~3.50-3.70multiplet2HC₄ (ring)~70.0
H₂ (ring)~3.90multiplet1HC₂ (ring)~60.0
H₄ (ring)~4.30broad singlet1HC (Boc, C=O)~155.0
OH (ring)variablebroad singlet1H
OH (CH₂OH)variablebroad singlet1H
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent signal is used as a reference.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 45-degree pulse, 2-second relaxation delay, 1024 or more scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Setup Lock, Tune, Shim Spectrometer Transfer->Setup AcquireH1 Acquire ¹H Spectrum Setup->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 Process Fourier Transform & Phasing AcquireC13->Process Analyze Calibrate, Integrate & Analyze Process->Analyze Report Structure Confirmation Analyze->Report

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Application Note

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like the sodiated molecule [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula.

Expected Mass Spectrometry Data
Ion Formula Calculated m/z (Exact Mass)
[M+H]⁺C₁₀H₂₀NO₄⁺218.1387
[M+Na]⁺C₁₀H₁₉NNaO₄⁺240.1206
Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents.

  • Instrument Setup:

    • Set up the mass spectrometer in positive ion ESI mode.

    • Calibrate the instrument using a standard calibration solution to ensure mass accuracy.

    • Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a relevant mass range (e.g., m/z 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

    • For HRMS data, compare the measured exact mass to the calculated mass for the expected molecular formula to confirm elemental composition.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Dilute Solution (~0.1 mg/mL in MeOH) Calibrate Calibrate MS in ESI+ Mode Prep->Calibrate Infuse Infuse Sample (5-10 µL/min) Calibrate->Infuse Acquire Acquire Spectrum (m/z 100-500) Infuse->Acquire Identify Identify Molecular Ion ([M+H]⁺, [M+Na]⁺) Acquire->Identify Confirm Confirm Exact Mass (HRMS) Identify->Confirm Report MW & Formula Confirmed Confirm->Report FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis PlaceSample Place Solid Sample on ATR Crystal Background Collect Background Spectrum PlaceSample->Background Acquire Acquire Sample Spectrum Background->Acquire Assign Assign Peaks to Functional Groups Acquire->Assign Report Functional Groups ID'd Assign->Report HPLC_Workflow cluster_prep Preparation cluster_acq Analysis cluster_proc Data Processing PrepareMobile Prepare Mobile Phase Equilibrate Equilibrate HPLC System PrepareMobile->Equilibrate PrepareSample Prepare Sample (~1 mg/mL) PrepareSample->Equilibrate Inject Inject Sample (10 µL) Equilibrate->Inject Run Run Method (15 min) Inject->Run Integrate Integrate Chromatogram Run->Integrate Calculate Calculate Area Percent Purity Integrate->Calculate Report Purity Determined Calculate->Report

References

Application Notes and Protocols: High-Purity N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the procurement, quality assessment, and utilization of high-purity N-Boc-trans-4-hydroxy-L-prolinol. This versatile chiral building block is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including modified peptides and chiral ligands.

Suppliers and Procurement

High-purity this compound is available from several reputable chemical suppliers. When procuring this reagent, it is crucial to consider the purity specifications and the intended application.

Table 1: Prominent Suppliers of this compound and Related Compounds

SupplierProduct NameCAS NumberPurityNotes
Thermo Scientific ChemicalsThis compound61478-26-096%[1]---
CP Lab SafetyThis compound61478-26-0min 98%[2]For professional manufacturing and research use only.[2]
ParchemThis compound61478-26-0Not specifiedSpecialty chemical supplier.[3]
Sigma-AldrichN-Boc-trans-4-hydroxy-L-proline methyl ester74844-91-097%Precursor to this compound.
TCI Chemicalstrans-N-(tert-Butoxycarbonyl)-4-hydroxy-L-proline13726-69-7>98.0% (HPLC)Precursor to this compound.

Procurement Workflow:

A Identify Research Need for This compound B Search Supplier Databases (e.g., Thermo Fisher, Sigma-Aldrich, TCI) A->B C Compare Supplier Specifications: - Purity (e.g., >98%) - Analytical Data (CoA, HPLC) - Availability and Lead Time B->C D Request Quotation and Certificate of Analysis (CoA) C->D E Evaluate CoA for Compliance with Experimental Requirements D->E F Issue Purchase Order E->F G Receive and Log Material F->G H Perform In-house Quality Control G->H

Procurement workflow for this compound.

Quality Assessment and Control

Ensuring the purity and stereochemical integrity of this compound is critical for the success of subsequent synthetic steps. A combination of analytical techniques should be employed for quality control.

Table 2: Key Quality Control Parameters and Analytical Methods

ParameterMethodTypical SpecificationPurpose
Chemical Purity High-Performance Liquid Chromatography (HPLC)≥98%To quantify the percentage of the desired compound and detect any impurities.
Identity ¹H NMR, ¹³C NMR SpectroscopyConforms to structureTo confirm the chemical structure and identify any structural isomers.
Mass Spectrometry (MS)Conforms to molecular weightTo confirm the molecular weight of the compound.
Chiral Purity Chiral HPLCEnantiomeric excess (ee) ≥99%To ensure the stereochemical integrity of the L-enantiomer.
Appearance Visual InspectionWhite to off-white solid/powderTo check for any discoloration or foreign matter.
Solubility Visual InspectionSoluble in methanol, chloroform, and other common organic solvents.To ensure suitability for reaction conditions.

Experimental Protocol: HPLC Analysis for Purity Determination

This protocol provides a general method for determining the chemical purity of this compound. Method optimization may be required based on the specific HPLC system and column.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in the same solvent as the standard to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA). A typical gradient might be:

      • 0-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-30 min: 90-10% B

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Quality Control Workflow:

A Received this compound B Visual Inspection (Color, Form) A->B C Perform HPLC for Chemical Purity B->C D Perform Chiral HPLC for Enantiomeric Purity C->D E Perform NMR/MS for Structural Confirmation D->E F Compare Results with Supplier CoA and Internal Specs E->F G Material Approved for Use F->G Pass H Material Rejected F->H Fail

In-house quality control workflow.

Applications and Experimental Protocols

This compound is a valuable chiral building block due to its rigid pyrrolidine ring and the presence of both a protected amine and a primary alcohol, allowing for selective chemical modifications.

Use in Peptide Synthesis

The hydroxyl group of this compound can be further functionalized or used to introduce conformational constraints in peptides. The following is a general protocol for incorporating this modified amino alcohol into a peptide sequence using solid-phase peptide synthesis (SPPS).

Experimental Protocol: Incorporation into a Peptide Chain via Mitsunobu Reaction

This protocol describes the attachment of a carboxylic acid to the hydroxyl group of resin-bound this compound.

  • Resin Preparation:

    • Start with a suitable resin (e.g., Wang resin) loaded with the C-terminal amino acid of the desired peptide.

    • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group if applicable.

    • Wash the resin thoroughly with DMF and DCM.

  • Coupling of this compound:

    • Activate the carboxylic acid of the preceding amino acid using a standard coupling reagent (e.g., HBTU/DIPEA in DMF).

    • Couple the activated amino acid to the free amine of the resin-bound peptide.

    • Wash the resin thoroughly.

    • Repeat the coupling and deprotection steps to elongate the peptide chain until this compound is to be incorporated.

  • Mitsunobu Reaction for Side-Chain Modification:

    • Swell the peptide-resin containing the free hydroxyl group of the prolinol moiety in anhydrous tetrahydrofuran (THF).

    • In a separate flask, dissolve the carboxylic acid to be attached (3 equivalents) and triphenylphosphine (PPh₃) (3 equivalents) in anhydrous THF.

    • Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (3 equivalents).

    • Add this mixture to the swollen resin and react for 2-4 hours at room temperature.

    • Wash the resin with THF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection:

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Synthesis of Chiral Ligands and Organocatalysts

The chiral scaffold of this compound is an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis.

Experimental Protocol: Synthesis of a Prolinol-Derived Diphosphine Ligand

This protocol outlines a general procedure for converting the hydroxyl group to a leaving group followed by substitution with a phosphine.

  • Activation of the Hydroxyl Group:

    • Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0°C.

    • Add triethylamine (1.5 equivalents).

    • Slowly add methanesulfonyl chloride (1.2 equivalents) and stir the reaction at 0°C for 1 hour, then at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Substitution with Phosphine:

    • Prepare a solution of lithium diphenylphosphide (LiPPh₂) by reacting triphenylphosphine with lithium metal in THF.

    • Add the crude mesylate from the previous step, dissolved in THF, to the LiPPh₂ solution at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

  • Boc Deprotection:

    • Dissolve the purified phosphine-containing product in DCM.

    • Add an excess of TFA and stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure to yield the final ligand as a TFA salt.

Logical Flow for Synthesis of a Chiral Ligand:

A This compound (Starting Material) B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B C Nucleophilic Substitution (e.g., with a phosphide, amine, or thiol) B->C D Purification of the Boc-protected Ligand (e.g., Column Chromatography) C->D E Deprotection of the Boc Group (e.g., TFA in DCM) D->E F Final Chiral Ligand E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Boc-trans-4-hydroxy-L-prolinol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common and direct synthesis route involves the reduction of the carboxylic acid of N-Boc-trans-4-hydroxy-L-proline. This is typically a one-step process following the protection of the amine group of trans-4-hydroxy-L-proline.

Q2: Which reducing agents are most effective for this synthesis?

A2: Strong hydride-donating reagents are necessary for the reduction of the carboxylic acid. The most commonly employed reducing agents are Lithium aluminum hydride (LiAlH₄) and borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).

Q3: Is the N-Boc protecting group stable under the reaction conditions?

A3: The N-Boc group is generally stable to hydride reducing agents like LiAlH₄ and borane. However, it is sensitive to acidic conditions.[1] Care must be taken during the workup phase to avoid acidic environments that could lead to premature deprotection.[1]

Q4: What is a typical yield for this reaction?

A4: The yield can vary significantly depending on the chosen reducing agent, reaction conditions, and purification method. Reported yields can range from moderate to high, often exceeding 80% under optimized conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield. TLC analysis shows a significant amount of unreacted N-Boc-trans-4-hydroxy-L-proline. What went wrong?

A: This indicates an incomplete reduction. Several factors could be the cause:

  • Possible Cause 1: Inactive Reducing Agent.

    • Explanation: Lithium Aluminum Hydride and borane reagents are highly reactive and sensitive to moisture and air. Improper storage or handling can lead to decomposition and reduced activity.

    • Solution: Always use freshly opened reagents or properly stored materials under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is rigorously dried before use.[1]

  • Possible Cause 2: Insufficient Equivalents of Reducing Agent.

    • Explanation: The reduction of a carboxylic acid with LiAlH₄ or borane consumes multiple equivalents of the hydride. Using too little reagent will result in an incomplete reaction.[1]

    • Solution: For LiAlH₄, at least 0.75 equivalents are stoichiometrically required, but it is common to use a slight excess (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.[1] For borane reagents, at least 1.0 equivalent of BH₃ is typically used.[1]

  • Possible Cause 3: Inadequate Reaction Temperature or Time.

    • Explanation: The reduction of carboxylic acids can be slow, especially with milder borane reagents, and may require elevated temperatures to proceed at a reasonable rate.[1]

    • Solution: For LiAlH₄ reductions, the reaction is often started at 0 °C and then allowed to warm to room temperature or gently heated. For borane reductions, the reaction may require heating to reflux in a solvent like THF. Monitor the reaction progress by TLC to determine the optimal reaction time.

Issue 2: Difficulty with the Reaction Workup

Q: The workup of my LiAlH₄ reaction is problematic, resulting in a gelatinous aluminum salt precipitate that is difficult to filter. How can I improve the workup?

A: A common and effective method to address this is the Fieser workup protocol.

  • Solution: The Fieser Workup Protocol.

    • Cool the reaction mixture to 0 °C in an ice bath.[1]

    • For a reaction performed with X g of LiAlH₄, slowly and carefully add the following in sequence:

      • X mL of water[1]

      • X mL of 15% aqueous NaOH solution[1]

      • 3X mL of water[1]

    • Allow the mixture to warm to room temperature and stir vigorously for 15-30 minutes. This should result in the formation of a white, granular precipitate that is much easier to filter.[1]

    • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with an appropriate organic solvent (e.g., ethyl acetate, THF) to recover the product.[1]

Issue 3: Product Purity Issues After Purification

Q: After column chromatography, my product is still not pure. What are the likely impurities and how can I remove them?

A: Purity issues can arise from several sources.

  • Possible Cause 1: Unreacted Starting Material.

    • Explanation: If the reduction was incomplete, N-Boc-trans-4-hydroxy-L-proline may co-elute with the product, especially if the chromatography conditions are not optimized.

    • Solution: N-Boc-trans-4-hydroxy-L-proline is acidic, while this compound is neutral. An acid-base extraction during the workup can effectively remove the unreacted starting material. Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material before drying and concentrating.[1]

  • Possible Cause 2: Boron Complexes (Borane Reduction).

    • Explanation: If a borane reagent was used, boron complexes can sometimes contaminate the final product.

    • Solution: To remove boron impurities, a common method is to add methanol to the crude product and concentrate it under reduced pressure. This process is typically repeated two to three times. The methanol reacts with boron residues to form volatile trimethyl borate, which is removed during evaporation.[1]

Data Summary

The following tables summarize the effect of different reducing agents and reaction conditions on the yield of this compound.

Table 1: Comparison of Reducing Agents

Reducing AgentSolventTemperatureTypical YieldReference
LiAlH₄THF0 °C to RT>90%General Knowledge
BH₃·THFTHFReflux80-90%General Knowledge
BH₃·SMe₂THFReflux80-90%General Knowledge
NaBH₄/I₂THF0 °C to RT~85%Synthetic Communications, 2005, 35, 215-219

Table 2: Optimization of Reaction Conditions with BH₃·THF

Equivalents of BH₃·THFReaction Time (h)TemperatureYield
1.54Reflux82%
2.04Reflux88%
2.54Reflux91%
2.56Reflux92%

Note: The data in Table 2 is illustrative and based on typical optimization trends. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline

This protocol describes the protection of the amine group of trans-4-hydroxy-L-proline.

  • Dissolve trans-4-hydroxy-L-proline (1 equivalent) in a mixture of water, t-butanol, and sodium hydroxide (1 equivalent).

  • Cool the solution in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in t-butanol dropwise with stirring.[2]

  • Continue stirring overnight at room temperature.[2]

  • Add water to the reaction mixture and extract with hexanes to remove unreacted Boc₂O.[2]

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold aqueous solution of KHSO₄.[2]

  • Extract the product with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to obtain N-Boc-trans-4-hydroxy-L-proline as a glassy solid. The product is often used in the next step without further purification.[2]

Protocol 2: Reduction of N-Boc-trans-4-hydroxy-L-proline with LiAlH₄

  • Under an inert atmosphere (e.g., argon or nitrogen), add a solution of N-Boc-trans-4-hydroxy-L-proline (1 equivalent) in anhydrous THF to a stirred suspension of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and perform a Fieser workup as described in the Troubleshooting Guide.

  • Filter the resulting precipitate through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Visualizations

experimental_workflow start trans-4-hydroxy-L-proline boc_protection Boc Protection (Boc)₂O, NaOH, t-BuOH/H₂O start->boc_protection intermediate N-Boc-trans-4-hydroxy-L-proline boc_protection->intermediate reduction Reduction (e.g., LiAlH₄ in THF) intermediate->reduction workup Workup (Fieser Method) reduction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree low_yield Low Yield of Product? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Yes workup_issue Workup/Purification Issue? low_yield->workup_issue No inactive_reagent Check Reducing Agent Activity (Use fresh, dry reagent) incomplete_reaction->inactive_reagent Yes insufficient_reagent Increase Equivalents of Reducing Agent incomplete_reaction->insufficient_reagent Yes suboptimal_conditions Optimize Reaction Time/ Temperature incomplete_reaction->suboptimal_conditions Yes gelatinous_precipitate Use Fieser Workup for LiAlH₄ reactions workup_issue->gelatinous_precipitate Yes purity_problem Purity Issues After Column? workup_issue->purity_problem No acid_base_extraction Perform Acid-Base Extraction to Remove Starting Material purity_problem->acid_base_extraction Unreacted Starting Material methanol_wash Use Methanol Wash to Remove Boron Residues purity_problem->methanol_wash Boron Impurities

Caption: Troubleshooting decision tree for addressing low yield in this compound synthesis.

References

Technical Support Center: Purification of N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of N-Boc-trans-4-hydroxy-L-prolinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most prevalent methods for purifying this compound are flash column chromatography on silica gel and recrystallization. Flash chromatography is effective for removing a wide range of impurities, while recrystallization is excellent for achieving high purity if a suitable solvent system can be identified.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can originate from the preceding synthesis steps. These include:

  • Unreacted starting materials: Such as N-Boc-trans-4-hydroxy-L-proline from an incomplete reduction reaction.

  • Reagents from the Boc-protection step: Residual di-tert-butyl dicarbonate (Boc-anhydride) and its byproduct, tert-butanol.[1]

  • Side-products from the reduction: Depending on the reducing agent used (e.g., LiAlH₄), these can include complex aluminum salts.

  • Deprotected product: The free amine, trans-4-hydroxy-L-prolinol, can be formed if the N-Boc group is cleaved during the reaction or workup.

Q3: Is the N-Boc protecting group stable during purification?

A3: The N-Boc group is sensitive to acidic conditions and can be cleaved.[2] Care should be taken to avoid strong acids during workup and purification. Prolonged exposure to silica gel, which is slightly acidic, can also lead to partial deprotection, especially if the elution time during column chromatography is long.

Q4: How can I remove residual di-tert-butyl dicarbonate (Boc-anhydride) from my crude product?

A4: Unreacted Boc-anhydride can often be removed by evaporation under high vacuum due to its volatility.[1] Alternatively, it can be quenched by adding a nucleophilic amine like imidazole to the reaction mixture before workup.[3] A thorough wash with a saturated sodium bicarbonate solution during the workup can also help hydrolyze and remove residual Boc-anhydride.[1]

Troubleshooting Guide

Issue 1: Low yield after flash column chromatography.
Possible Cause Troubleshooting Step
Product is highly polar and is not eluting from the column. Increase the polarity of the eluent. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate, then methanol) may be necessary. Adding a small percentage of methanol to the ethyl acetate can significantly increase eluting power.
Product is partially deprotected on the silica gel and the resulting free amine is sticking to the column. Neutralize the silica gel by pre-treating it with a base like triethylamine. This can be done by adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent.
Product is co-eluting with an impurity. Optimize the solvent system using thin-layer chromatography (TLC) before running the column. Test various solvent mixtures to achieve better separation between your product and the impurity.
The column was overloaded. Use an appropriate ratio of silica gel to crude product. A general guideline is a 50:1 to 100:1 ratio by weight.
Issue 2: Product purity is not satisfactory after purification.
Possible Cause Troubleshooting Step
Incomplete separation of closely related impurities during chromatography. Use a shallower solvent gradient during flash chromatography to improve resolution. Alternatively, consider using a higher-resolution technique like preparative HPLC.
Product co-crystallized with an impurity. Try a different solvent or solvent mixture for recrystallization. A detailed solvent screen is recommended. The ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
Presence of residual, non-UV active impurities. Use a universal TLC stain, such as potassium permanganate, to visualize impurities that do not appear under UV light.
Issue 3: Unexpected spots on TLC analysis of the purified product.
Possible Cause Troubleshooting Step
N-Boc deprotection. A new, more polar spot that stains with ninhydrin likely corresponds to the free amine. This indicates that the purification conditions were too acidic or exposure to silica gel was too long. Use a neutralized silica gel or a faster purification method.
Presence of diastereomers. If the synthesis involved steps that could epimerize any of the stereocenters, you might have diastereomeric impurities. These can be very difficult to separate by standard chromatography. Chiral chromatography may be required.

Quantitative Data on Purification Methods

The following table provides a representative comparison of common purification methods for this compound. The values are based on typical outcomes reported for this and structurally similar compounds.

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Flash Column Chromatography >95%70-90%Good for removing a wide range of impurities; scalable.Can be time-consuming; potential for product degradation on silica gel.
Recrystallization >99%60-80%Can achieve very high purity; cost-effective.Finding a suitable solvent can be challenging; lower yields if product is significantly soluble at low temperatures.
Preparative HPLC >99.5%>90%Excellent for achieving very high purity and separating close-eluting impurities.Expensive equipment and solvents; lower throughput.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a standard procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Sample:

  • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or ethyl acetate.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution and concentrate it to dryness on a rotary evaporator to obtain a free-flowing powder. This is the dry-loaded sample.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a 9:1 hexane:ethyl acetate mixture).

  • Pour the slurry into the column and allow the silica to pack under gravity, then gently apply pressure to obtain a well-packed bed. Ensure there are no air bubbles or cracks.

3. Loading the Sample:

  • Carefully add the dry-loaded sample to the top of the packed silica gel bed, creating a thin, even layer.

  • Gently add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

4. Elution:

  • Begin eluting the column with a low-polarity solvent system (e.g., 20% ethyl acetate in hexane).

  • Gradually increase the polarity of the eluent (e.g., to 50% ethyl acetate in hexane, then 100% ethyl acetate, and finally 5-10% methanol in ethyl acetate) to elute the product and any more polar impurities.

  • Collect fractions and monitor them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Troubleshooting Workflow for Purification Issues

G Troubleshooting Purification of this compound cluster_low_yield Low Yield Solutions cluster_low_purity Low Purity Solutions cluster_new_spots New Spots Solutions start Start Purification check_purity Check Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Purity >98%? check_purity->is_pure end Purification Successful is_pure->end Yes troubleshoot Identify Problem is_pure->troubleshoot No low_yield Low Yield troubleshoot->low_yield low_purity Low Purity troubleshoot->low_purity new_spots Unexpected Spots on TLC troubleshoot->new_spots increase_polarity Increase Eluent Polarity low_yield->increase_polarity neutralize_silica Neutralize Silica Gel low_yield->neutralize_silica optimize_loading Optimize Column Loading low_yield->optimize_loading shallow_gradient Use Shallower Gradient low_purity->shallow_gradient recrystallize Recrystallize Product low_purity->recrystallize prep_hplc Use Preparative HPLC low_purity->prep_hplc check_deprotection Check for N-Boc Deprotection new_spots->check_deprotection check_diastereomers Consider Diastereomers new_spots->check_diastereomers

Caption: A decision tree for troubleshooting common issues encountered during the purification of this compound.

Key Molecules in the Purification Process

G Target Molecule and Common Impurities cluster_target Target Product cluster_impurities Common Impurities target This compound deprotected trans-4-hydroxy-L-prolinol target->deprotected N-Boc Cleavage starting_material N-Boc-trans-4-hydroxy-L-proline starting_material->target Incomplete Reduction boc_anhydride Di-tert-butyl dicarbonate (from protection step)

Caption: Chemical relationship between the target molecule, this compound, and its common process-related impurities.

References

Identifying and minimizing side reactions during N-Boc-trans-4-hydroxy-L-prolinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of N-Boc-trans-4-hydroxy-L-prolinol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary challenges?

The most common and direct synthesis involves the reduction of the carboxylic acid of N-Boc-trans-4-hydroxy-L-proline. The primary challenges associated with this synthesis are ensuring the complete reduction of the starting material, preventing side reactions such as epimerization, and simplifying the purification process.

Q2: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions include:

  • Incomplete Reduction: Leaving unreacted N-Boc-trans-4-hydroxy-L-proline.

  • Epimerization: Inversion of stereochemistry at the C2 or C4 positions of the pyrrolidine ring.

  • Boc Deprotection: Premature removal of the Boc protecting group under acidic conditions.

  • Formation of Boron Complexes: When using borane-based reducing agents, stable boron complexes can form, complicating workup and purification.

  • Gelatinous Precipitates: Formation of unfilterable aluminum salts during the workup of reactions using Lithium Aluminum Hydride (LiAlH₄).

Q3: How can I detect the presence of common impurities?

A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid in-process monitoring of the reaction progress and initial identification of byproducts.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is particularly effective for quantifying the purity of the final product and detecting diastereomeric impurities (epimers).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

Q4: Is the N-Boc protecting group stable during the reduction step?

The N-Boc group is generally stable to hydride-reducing agents like Lithium Aluminum Hydride (LiAlH₄) and borane reagents. However, it is sensitive to acidic conditions, so care must be taken to avoid acidic environments during the reaction workup to prevent premature deprotection.[1]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Symptom: The isolated yield of the product is significantly lower than expected. TLC or HPLC analysis of the crude product shows a substantial amount of unreacted starting material.

Potential Cause & Solution

Potential CauseRecommended Solution
Inactive Reducing Agent LiAlH₄ and borane reagents are moisture-sensitive. Use freshly opened reagents or ensure they have been stored correctly under an inert atmosphere. Ensure all glassware is thoroughly dried before use.[1]
Insufficient Reducing Agent The reduction of a carboxylic acid requires a sufficient stoichiometric amount of the reducing agent. It is common to use a slight excess (e.g., 1.5-2.0 equivalents of LiAlH₄) to drive the reaction to completion.[1]
Inadequate Reaction Time or Temperature Carboxylic acid reductions can be slow. For LiAlH₄ reductions, allow the reaction to stir for several hours or overnight. If using a milder borane reagent, gentle heating (e.g., reflux in THF) may be necessary.[1]
Difficult Workup and Product Loss For LiAlH₄ reactions, the formation of gelatinous aluminum salts can trap the product. Employing a specific workup protocol, such as the Fieser method, can mitigate this by forming a granular, filterable precipitate.[1]
Issue 2: Presence of an Unexpected Isomer (Epimerization)

Symptom: HPLC or NMR analysis of the purified product indicates the presence of a diastereomer (e.g., the cis-isomer).

Potential Cause & Solution

Potential CauseRecommended Solution
Harsh Reaction Conditions Elevated temperatures during the reduction or workup can sometimes lead to epimerization. Maintain recommended reaction temperatures and avoid excessive heating.
Basic or Acidic Conditions Strong basic or acidic conditions during workup or purification can potentially cause epimerization at the α-carbon to the carbonyl group in the starting material before reduction. Use mild acids and bases for extractions and pH adjustments.
Choice of Reagents While less common in a simple reduction, certain reagents and solvents can promote epimerization. If epimerization is a persistent issue, consider alternative, milder reducing agents.
Issue 3: Product is Impure After Purification

Symptom: The final product shows significant impurities by HPLC or NMR even after column chromatography.

Potential Cause & Solution

Potential CauseRecommended Solution
Unreacted Starting Material If the reduction was incomplete, the acidic N-Boc-trans-4-hydroxy-L-proline may be difficult to separate from the neutral product by chromatography alone. Perform an acid-base extraction during the workup by washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic starting material.[1]
Boron Complexes If a borane reducing agent was used, residual boron complexes might co-elute with the product. Quenching the reaction with an alcohol like methanol can help to break up these complexes.[1]
Premature Boc Deprotection If acidic conditions were used during workup, the Boc group may be partially or fully removed. Ensure the workup is performed under neutral or slightly basic conditions.

Data Presentation

Table 1: Comparison of Common Reducing Agents for N-Boc-trans-4-hydroxy-L-proline Reduction

Reducing AgentTypical SolventTemperature (°C)Reaction Time (h)Reported Yield (%)Purity (%)Key Considerations
LiAlH₄THF, Diethyl ether0 to reflux2-1675-90>98Highly reactive, requires careful quenching and workup (e.g., Fieser method).
BH₃-DMSTHF0 to reflux4-2470-85>98Milder than LiAlH₄, may require heating. Potential for boron complex formation.
NaBH₄ / I₂THF0 to RT2-680-95>99In situ generation of diborane, generally high yielding and clean.
NaBH₄ / CDITHFRT12-2470-80>98Milder alternative to LiAlH₄, but may be slower.[2]

Note: The data presented are typical values and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Reduction of N-Boc-trans-4-hydroxy-L-proline with LiAlH₄
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF.

  • Addition of Starting Material: Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C in an ice bath.

    • For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous NaOH solution

      • '3x' mL of water

    • Allow the mixture to warm to room temperature and stir vigorously for 30 minutes until a white, granular precipitate forms.[1]

  • Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Chiral HPLC Analysis for Purity and Epimerization
  • Column: A chiral stationary phase column, such as one based on amylose or cellulose derivatives (e.g., CHIRALPAK® series), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier, is used.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is generally suitable for detecting the Boc-protected prolinol.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the chromatogram for the main product peak and any potential diastereomeric impurity peaks. The relative peak areas can be used to determine the purity and diastereomeric ratio.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start Boc_Protection Boc Protection of trans-4-hydroxy-L-proline Start->Boc_Protection Reduction Reduction of Carboxylic Acid (e.g., with LiAlH4) Boc_Protection->Reduction Workup Reaction Workup Reduction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low_Yield Low Yield of Product Check_TLC TLC/HPLC shows unreacted starting material? Low_Yield->Check_TLC Inactive_Reagent Inactive Reducing Agent? Check_TLC->Inactive_Reagent Yes Difficult_Workup Product loss during workup? Check_TLC->Difficult_Workup No Insufficient_Reagent Insufficient Equivalents? Inactive_Reagent->Insufficient_Reagent No Use_Fresh_Reagent Use fresh, dry reducing agent Inactive_Reagent->Use_Fresh_Reagent Yes Reaction_Conditions Inadequate Time/Temp? Insufficient_Reagent->Reaction_Conditions No Increase_Equivalents Increase equivalents of reducing agent (e.g., 1.5-2.0x) Insufficient_Reagent->Increase_Equivalents Yes Optimize_Conditions Increase reaction time or temperature Reaction_Conditions->Optimize_Conditions Yes Fieser_Workup Use Fieser workup for LiAlH4 reactions Difficult_Workup->Fieser_Workup Yes Side_Reactions cluster_products Potential Products Main_Reaction N-Boc-trans-4-hydroxy-L-proline (Starting Material) Desired_Product This compound (Desired Product) Main_Reaction->Desired_Product Reduction Incomplete_Reduction Unreacted Starting Material Main_Reaction->Incomplete_Reduction Incomplete Reaction Epimer cis-Isomer (Epimer) Main_Reaction->Epimer Harsh Conditions Deprotected trans-4-hydroxy-L-prolinol (Deprotected) Desired_Product->Deprotected Acidic Workup

References

Troubleshooting guide for the N-Boc deprotection of trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the N-Boc deprotection of trans-4-hydroxy-L-prolinol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your synthetic work.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-Boc deprotection of trans-4-hydroxy-L-prolinol, offering potential causes and solutions in a question-and-answer format.

Issue Question Potential Causes Suggested Solutions
Incomplete or Slow Reaction My N-Boc deprotection is not reaching completion, even with extended reaction times. What could be wrong?1. Insufficient Acid Strength/Concentration: The acidic conditions may not be potent enough to fully cleave the Boc group. 2. Low Reaction Temperature: Reactions performed at 0°C or below may proceed very slowly. 3. Inadequate Reagent Stoichiometry: An insufficient amount of acid is being used relative to the substrate.1. Increase Acid Concentration: For TFA/DCM reactions, consider increasing the TFA concentration from 20% to 50%. For HCl, ensure the solution is standardized (e.g., 4M in dioxane). 2. Increase Temperature: Allow the reaction to warm to room temperature. Gentle heating (e.g., to 40°C) can be attempted if the substrate is stable. 3. Increase Acid Equivalents: Use a larger excess of the acidic reagent.
Side Product Formation I am observing significant side products in my reaction mixture. How can I minimize these?1. Tert-Butylation: The tert-butyl cation generated during deprotection can alkylate the hydroxyl group or the deprotected amine. 2. N-Formylation: When using formic acid or sometimes with TFA, N-formylation of the resulting amine can occur.[1] 3. Degradation: The substrate may be sensitive to the harsh acidic conditions, leading to decomposition.1. Use a Scavenger: Add a cation scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the tert-butyl cation. 2. Avoid Formic Acid: Use TFA or HCl for deprotection instead of formic acid. If TFA is suspected to be the source, ensure it is high purity and anhydrous. 3. Use Milder Conditions: Consider using a milder acid like p-toluenesulfonic acid (pTSA) or a Lewis acid such as zinc bromide. Alternatively, explore non-acidic methods like thermal deprotection.
Difficult Purification I am having trouble purifying the final product, trans-4-hydroxy-L-prolinol.1. High Polarity of the Product: The free amine and alcohol functionalities make the product highly polar and water-soluble, complicating extraction. 2. Formation of Emulsions: During aqueous work-up, emulsions can form, leading to poor separation. 3. Product is a Salt: The product is often isolated as a hydrochloride or trifluoroacetate salt, which can affect its solubility and chromatographic behavior.1. Isolate as a Salt: If using HCl for deprotection, the hydrochloride salt may precipitate directly from the reaction mixture. This can be collected by filtration. 2. Ion-Exchange Chromatography: Use an ion-exchange resin to capture the amine, allowing for removal of neutral impurities, followed by elution. 3. Avoid Aqueous Work-up: After removing the acid under reduced pressure, trituration with a non-polar solvent like diethyl ether can sometimes precipitate the product salt.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of N-Boc deprotection with acid?

A1: The deprotection is initiated by the protonation of the carbamate oxygen of the Boc group by an acid (like TFA or HCl). This is followed by the fragmentation of the protonated intermediate to generate the stable tert-butyl cation, carbon dioxide, and the free amine.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method. The deprotected product, trans-4-hydroxy-L-prolinol, will be significantly more polar than the N-Boc protected starting material, resulting in a much lower Rf value. Staining with ninhydrin can be used to visualize the primary amine of the product.

Q3: Is it necessary to perform the reaction under an inert atmosphere?

A3: For most standard acidic N-Boc deprotections (TFA or HCl), an inert atmosphere is not strictly necessary. However, if your substrate is sensitive to oxidation, working under nitrogen or argon is a good practice.

Q4: Can I use other acids for the deprotection?

A4: Yes, other acids can be used. Milder acids like p-toluenesulfonic acid (pTSA) or aqueous phosphoric acid can be effective, especially for substrates with other acid-sensitive functional groups. Lewis acids such as zinc bromide in dichloromethane are also a viable alternative.

Q5: What are some non-acidic methods for N-Boc deprotection?

A5: For highly sensitive substrates, thermal deprotection can be an option. This involves heating the N-Boc protected compound in a suitable solvent, sometimes even just water, to induce cleavage of the Boc group.

Comparative Data of Deprotection Methods

The following table summarizes common conditions for N-Boc deprotection. Please note that optimal conditions should be determined empirically for trans-4-hydroxy-L-prolinol.

Method Reagents & Solvents Typical Temperature Typical Reaction Time Advantages Disadvantages
TFA/DCM 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)0°C to Room Temperature30 min - 4 hFast and generally effective. Volatile reagents are easily removed.Harshly acidic, can cleave other acid-labile groups. Potential for tert-butylation side products.
HCl/Dioxane 4M Hydrogen Chloride (HCl) in 1,4-Dioxane0°C to Room Temperature1 - 4 hOften provides the product as a crystalline hydrochloride salt, aiding purification. Generally less tert-butylation than with TFA.Dioxane is a peroxide-former and has health concerns. The resulting salt may need to be neutralized in a subsequent step.
Milder Acids p-Toluenesulfonic acid (pTSA) or Phosphoric Acid in a suitable solventRoom Temperature to 40°C2 - 12 hMilder conditions, suitable for sensitive substrates.Slower reaction times. The acid may be non-volatile, requiring a more involved work-up.
Lewis Acids Zinc Bromide (ZnBr₂) in Dichloromethane (DCM)Room Temperature1 - 6 hNon-protic conditions, which can be advantageous for certain substrates.Requires anhydrous conditions. The Lewis acid needs to be removed during work-up.
Thermal Heating in a solvent like water or 2,2,2-trifluoroethanol (TFE)Reflux Temperature1 - 14 hAvoids the use of strong acids.Requires high temperatures which may not be suitable for all substrates. Reaction times can be long.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve N-Boc-trans-4-hydroxy-L-prolinol (1.0 eq) in dichloromethane (DCM, approximately 10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH 9:1 and visualizing with ninhydrin).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • The crude product, likely the trifluoroacetate salt, can be purified by trituration with diethyl ether, precipitation, or chromatography.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
  • Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, the solid can be collected by filtration and washed with a cold solvent like diethyl ether.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Visualizations

Deprotection_Mechanism Boc_ProOH This compound Protonated_Boc Protonated Intermediate Boc_ProOH->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Product trans-4-hydroxy-L-prolinol Carbamic_Acid->Product - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed N-Boc deprotection mechanism.

Troubleshooting_Workflow Start Start Deprotection Reaction Monitor Monitor Reaction (TLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Check_Side_Products Check for Side Products (LC-MS) Monitor->Check_Side_Products Workup Proceed to Work-up & Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Increase_Acid Increase Acid Conc. / Temp. Incomplete->Increase_Acid Milder_Conditions Switch to Milder Conditions Incomplete->Milder_Conditions Increase_Acid->Monitor Side_Products Side Products Present? Check_Side_Products->Side_Products No_Side_Products Continue Monitoring Side_Products->No_Side_Products No Add_Scavenger Add Scavenger (e.g., TIS) Side_Products->Add_Scavenger Yes (e.g., t-Butylation) No_Side_Products->Monitor Add_Scavenger->Monitor Milder_Conditions->Start

Caption: Troubleshooting workflow for N-Boc deprotection.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve N-Boc-prolinol in Solvent Cool 2. Cool to 0°C Dissolve->Cool Add_Acid 3. Add Acid (e.g., TFA or HCl/Dioxane) Cool->Add_Acid Stir 4. Stir at RT for 1-4h Add_Acid->Stir Monitor 5. Monitor by TLC Stir->Monitor Concentrate 6. Concentrate in vacuo Monitor->Concentrate Purify 7. Purify Product (Precipitation/Chromatography) Concentrate->Purify

Caption: General experimental workflow for acidic N-Boc deprotection.

References

Optimizing the coupling efficiency of N-Boc-trans-4-hydroxy-L-prolinol in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is for researchers, scientists, and drug development professionals facing challenges with the incorporation of N-Boc-trans-4-hydroxy-L-prolinol into peptide-like structures. Due to its structure as a sterically hindered secondary amino alcohol, achieving high coupling efficiency requires specific strategies and careful optimization.

Frequently Asked Questions (FAQs)

Q1: Why is coupling this compound challenging?

The primary difficulty arises from significant steric hindrance. This is caused by a combination of factors:

  • The Bulky Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen is large and restricts access to the nearby hydroxyl group.

  • Rigid Pyrrolidine Ring: The five-membered ring structure of proline derivatives is conformationally rigid, which can prevent an ideal alignment for the coupling reaction.[1]

  • Secondary Hydroxyl Group: The hydroxyl group at the 4-position is a secondary alcohol, which is inherently less reactive and more sterically hindered than a primary alcohol.

Q2: What are the signs of an incomplete coupling reaction?

An incomplete or failed coupling reaction can be identified by:

  • Complex Crude Product: Analysis of the crude product by LC-MS will show a significant amount of unreacted starting material.

  • Low Final Yield: The overall isolated yield of the desired product will be significantly lower than expected.

  • Difficult Purification: The presence of unreacted starting materials and various byproducts can complicate the purification process.

Q3: Which coupling reagents are most effective for this type of hindered coupling?

For coupling a hindered alcohol like this compound to a carboxylic acid (e.g., the C-terminus of a peptide), standard peptide coupling reagents may be inefficient. The goal is to form an ester bond. More potent activating agents are generally required.

  • Carbodiimides (e.g., EDC, DCC): Often used for esterifications, especially with the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[2]

  • Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly reactive reagents known to be effective for overcoming steric hindrance in amide bond formation and can also be applied to challenging esterifications.[1][3][4] HATU is frequently recommended for difficult couplings.[1]

  • Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents are also very powerful and are associated with lower rates of racemization, a potential side reaction.[3][5]

Q4: Can side reactions occur during the coupling process?

Yes, several side reactions can reduce the yield and purity of the final product.

  • Racemization: Proline and its derivatives can be susceptible to racemization (epimerization) at the alpha-carbon during activation.[2][6] Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can help suppress this, though some studies have shown HOBt can sometimes promote racemization in specific contexts with proline derivatives.[4][5][6]

  • Side reactions involving the activating agent: Carbodiimide reagents like DCC can form N-acylurea byproducts that can be difficult to remove.

Q5: How can I optimize the reaction conditions to improve coupling efficiency?

If you are experiencing low yields, consider the following optimization strategies:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 4-24 hours) to give the sterically hindered components sufficient time to react.[3][5]

  • Increase Reagent Equivalents: Using a slight excess (1.5-3 equivalents) of the coupling reagents and the carboxylic acid component can help drive the reaction to completion.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can provide the necessary activation energy to overcome the steric barrier.[3] This should be done cautiously to avoid promoting side reactions.

  • Solvent Choice: Solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. For sequences prone to aggregation, more disruptive solvents like N-methyl-2-pyrrolidone (NMP) may be beneficial.[5]

Troubleshooting Guide

This section provides a systematic approach to addressing low coupling efficiency.

Workflow for Troubleshooting Low Coupling Yield

G Troubleshooting Low Yield start Low Yield Observed reagent_check Step 1: Verify Reagent Quality - Use fresh coupling reagents - Ensure anhydrous solvents start->reagent_check double_couple Step 2: Re-couple the Material - Filter and wash crude material - Resubject to fresh reagents reagent_check->double_couple Reagents are fresh conditions Step 3: Optimize Conditions - Increase reaction time (4-24h) - Gently increase temperature (40-50°C) - Increase equivalents of reagents double_couple->conditions Yield still low reagent_change Step 4: Change Coupling Reagent - Switch from Carbodiimide (EDC/DCC) to Uronium (HATU) or Phosphonium (PyBOP) conditions->reagent_change Yield still low outcome Yield Improved? reagent_change->outcome success Success outcome->success Yes fail Consult Specialist outcome->fail No

Caption: Troubleshooting decision tree for low yield coupling reactions.

Data Summary

The choice of coupling reagent is critical for overcoming steric hindrance. The following table summarizes the relative performance of common reagents used for difficult couplings, which can be extrapolated to the esterification of this compound.

Reagent ClassExample ReagentsRelative Efficacy for Hindered CouplingKey Considerations
Uronium/Aminium HATU, HBTU, HCTUHigh Highly efficient and considered among the most powerful for overcoming steric hindrance.[1][4] All byproducts are water-soluble, simplifying workup.[7]
Phosphonium PyBOP, PyAOPHigh Demonstrates high reactivity and is generally associated with lower levels of racemization compared to other reagent types.[3][5]
Carbodiimide EDC, DCCModerate A cost-effective option, but often requires longer reaction times, higher temperatures, or the addition of a catalyst like DMAP for hindered esterifications.[5] DCC can form insoluble dicyclohexylurea byproduct.[7]

Experimental Protocols

Protocol 1: Esterification using HATU

This protocol describes a robust method for coupling a carboxylic acid to this compound using HATU.

Materials:

  • This compound

  • Carboxylic acid component (e.g., a protected peptide)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid component (1.0 eq.), HATU (1.1 eq.), and this compound (1.2 eq.) in anhydrous DMF.

  • Activation: Cool the mixture to 0°C in an ice bath. Add DIPEA (2.5 eq.) dropwise to the solution.

  • Reaction: Stir the mixture at 0°C for 15 minutes, then allow it to warm to room temperature. Let the reaction proceed for 4-12 hours, monitoring progress with TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

General Experimental Workflow Diagram

G General Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification prep Dissolve Carboxylic Acid (1 eq) & Prolinol (1.2 eq) in DMF activate Add Coupling Reagent (e.g., HATU, 1.1 eq) & Base (e.g., DIPEA, 2.5 eq) prep->activate react Stir at RT for 4-12h Monitor by TLC/LC-MS activate->react workup Aqueous Workup (Acid/Base Washes) react->workup purify Column Chromatography workup->purify product Pure Product purify->product

Caption: General workflow for coupling this compound.

References

Identification of common impurities in commercial N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-trans-4-hydroxy-L-prolinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial batches of this compound?

A1: Common impurities in commercial this compound can originate from the synthetic process and potential degradation. These are broadly categorized as:

  • Process-Related Impurities: These are substances that are part of the manufacturing process.

    • Unreacted Starting Materials: The most common of these is trans-4-hydroxy-L-proline.

    • Reagents and Byproducts: Substances used in the synthesis, such as di-tert-butyl dicarbonate and its byproduct tert-butanol, may be present in trace amounts.

    • Diastereomers: The cis-isomer, N-Boc-cis-4-hydroxy-L-prolinol, is a potential impurity that can be difficult to separate.

    • Related Substances: Amide impurities can sometimes form during the synthesis process.

  • Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane, ethyl acetate, and hexane, may remain in the final product.

  • Degradation Products: Although specific degradation pathways for this compound are not extensively documented, impurities could arise from the degradation of the starting material, trans-4-hydroxy-L-proline.

Troubleshooting Guide

Problem 1: My purity analysis by HPLC shows an unexpected peak eluting close to the main peak.

  • Possible Cause: This could be a diastereomer, specifically N-Boc-cis-4-hydroxy-L-prolinol.

  • Troubleshooting Steps:

    • Optimize HPLC Method: Modify the gradient or mobile phase composition to improve the resolution between the main peak and the impurity.

    • Co-injection: If a standard of the cis-isomer is available, perform a co-injection to confirm the identity of the peak.

    • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurity. Diastereomers will have the same mass as the main compound.

    • NMR Spectroscopy: Acquire a high-resolution Nuclear Magnetic Resonance (NMR) spectrum. The spatial arrangement differences between cis and trans isomers will result in distinct chemical shifts and coupling constants.

Problem 2: The proton NMR spectrum of my sample shows a singlet at approximately 1.2 ppm.

  • Possible Cause: This is likely due to the presence of residual tert-butanol, a byproduct of the Boc-protection step.

  • Troubleshooting Steps:

    • Quantify by NMR: Use a quantitative NMR (qNMR) approach with an internal standard to determine the concentration of tert-butanol.

    • Drying: Dry the sample under high vacuum to remove volatile impurities like tert-butanol.

    • Review Synthesis Work-up: Ensure that the aqueous extraction steps in the synthesis were sufficient to remove water-soluble byproducts.

Problem 3: My product has a slight odor and the GC-Headspace analysis shows the presence of residual solvents.

  • Possible Cause: Incomplete removal of solvents used during synthesis and purification.

  • Troubleshooting Steps:

    • Identify and Quantify: Use Gas Chromatography (GC) with a headspace autosampler to identify and quantify the specific residual solvents.

    • Drying/Purification: Subject the material to further drying under vacuum. If high levels of non-volatile solvents are present, recrystallization or chromatography may be necessary.

Data Presentation

Table 1: Potential Impurities and their Typical Analytical Signatures

Impurity CategorySpecific ImpurityTypical Analytical Method for DetectionExpected Analytical Signature
Process-Related trans-4-hydroxy-L-prolineHPLC, NMRDifferent retention time from the main compound in HPLC. Absence of Boc group signals in NMR.
N-Boc-cis-4-hydroxy-L-prolinolChiral HPLC, NMRDifferent retention time in chiral HPLC. Distinct chemical shifts and coupling constants in NMR compared to the trans-isomer.
Di-tert-butyl dicarbonateHPLC, NMRSpecific retention time in HPLC. Characteristic signals in the NMR spectrum.
tert-ButanolGC-Headspace, NMRPeak in GC chromatogram. Singlet at ~1.2 ppm in ¹H NMR.
Amide ImpuritiesLC-MS, NMRDifferent mass-to-charge ratio in MS. Presence of amide proton signals in NMR.
Residual Solvents Dichloromethane, Ethyl Acetate, Hexane, etc.GC-HeadspaceCharacteristic retention times for each solvent in the GC chromatogram.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is a general guideline and may require optimization for your specific instrument and column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-20 min: 5% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% B to 5% B

    • 30-35 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum to identify characteristic signals of the main compound and any impurities.

    • ¹³C NMR: Acquire a carbon spectrum to confirm the carbon framework.

    • 2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to aid in the structural elucidation of unknown impurities.

Mandatory Visualization

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Troubleshooting Path cluster_2 Resolution Start Sample of this compound HPLC_Purity HPLC Purity Analysis Start->HPLC_Purity Purity_Check Purity Meets Specification? HPLC_Purity->Purity_Check Unknown_Peak Unexpected Peak Observed? Purity_Check->Unknown_Peak No Pass Product Passes QC Purity_Check->Pass Yes LC_MS LC-MS Analysis Unknown_Peak->LC_MS Yes GC_Headspace GC-Headspace for Residual Solvents Unknown_Peak->GC_Headspace No, suspect volatile impurity NMR NMR Spectroscopy LC_MS->NMR Identify_Impurity Identify Impurity NMR->Identify_Impurity GC_Headspace->Identify_Impurity Further_Purification Implement Further Purification Identify_Impurity->Further_Purification

Caption: Workflow for the identification of unknown impurities.

Interpretation of complex NMR spectra of N-Boc-trans-4-hydroxy-L-prolinol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of N-Boc-trans-4-hydroxy-L-prolinol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during NMR analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of my this compound sample show more peaks than expected, with some appearing as pairs of signals?

A1: This is a common observation for N-Boc protected proline derivatives and is attributed to the presence of cis-trans isomers (also known as rotamers) about the tertiary amide bond (the bond between the Boc group and the proline nitrogen). The energy barrier to rotation around this bond is high enough that both conformers can be observed on the NMR timescale, leading to two distinct sets of signals for the protons near the amide bond. The ratio of these isomers can be influenced by the solvent and temperature.[1]

Q2: The chemical shifts of the proline ring protons (Cβ and Cγ) in my ¹³C NMR spectrum appear as two sets of signals. Is this also due to cis-trans isomerism?

A2: Yes, the chemical shifts of the Cβ and Cγ carbons of the proline ring are particularly sensitive to the cis-trans isomerization of the preceding amide bond.[1] The different spatial arrangement of the Boc group in the cis and trans conformations leads to distinct electronic environments for these carbons, resulting in separate signals for each isomer.

Q3: How can I confirm the presence of cis-trans isomers in my sample?

A3: Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for confirming cis-trans isomerism.[1] For the trans isomer, a cross-peak is typically observed between the α-proton of the proline ring and the protons of the Boc group. In the cis isomer, a cross-peak is expected between the α-proton and the δ-protons of the proline ring.[1]

Q4: I am having trouble assigning the protons of the hydroxymethyl group (-CH₂OH). Where are they expected to resonate?

A4: The diastereotopic protons of the primary alcohol in this compound are expected to appear as a multiplet in the ¹H NMR spectrum. By analogy with similar structures, these signals are anticipated in the range of 3.4-3.8 ppm. Their chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

Q5: My sample is not very soluble in CDCl₃. What other deuterated solvents can I use?

A5: If solubility in deuterochloroform is an issue, you can try more polar solvents such as acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆). Be aware that the chemical shifts of your compound will change depending on the solvent used.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of this compound derivatives.

Problem Possible Cause Suggested Solution
Broad peaks in the ¹H NMR spectrum. 1. Poorly shimmed magnet.2. Sample is too concentrated.3. Presence of paramagnetic impurities.4. Chemical exchange at an intermediate rate.1. Reshim the spectrometer.2. Dilute the sample.3. Filter the sample through a small plug of celite or silica gel.4. Acquire the spectrum at a different temperature (higher or lower) to either accelerate or slow down the exchange process.
Overlapping signals in the pyrrolidine ring region. The signals of the ring protons are inherently complex and may overlap, especially in lower field NMR spectrometers.1. Use a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion.2. Perform 2D NMR experiments such as COSY and HSQC to help resolve and assign the coupled protons and their corresponding carbons.
Disappearance of the -OH proton signal. The hydroxyl proton is labile and can exchange with residual D₂O in the NMR solvent.1. This is expected and can be used to confirm the identity of the -OH peak. To observe the peak, use a freshly opened bottle of deuterated solvent or dry the solvent over molecular sieves.2. Alternatively, add a drop of D₂O to your sample to intentionally exchange and identify the -OH signal.
Inaccurate integration of signals. 1. Overlapping peaks.2. Presence of rotamers.3. Poor phasing or baseline correction.1. Use 2D NMR or deconvolution software to resolve overlapping signals.2. If rotamers are present, integrate the corresponding peaks for each isomer separately and sum them to get the total integration for that proton.3. Carefully re-process the spectrum with proper phasing and baseline correction.

Data Presentation

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~4.1-4.3m-
H-4~4.3-4.5br s-
H-5a, H-5b~3.3-3.6m-
H-3a, H-3b~1.9-2.2m-
-CH₂OH~3.4-3.8m-
-C(CH₃)₃ (Boc)~1.45s-
-OH (pyrrolidine)Variablebr s-
-OH (alcohol)Variablebr s-

Note: Spectra are typically recorded in CDCl₃ at room temperature. Chemical shifts are referenced to the residual solvent peak. Multiplicities are abbreviated as s (singlet), m (multiplet), and br s (broad singlet).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Boc)~155
-C(CH₃)₃ (Boc)~80
C-4~70
C-2~60
C-5~55
-CH₂OH~65
C-3~40
-C(CH₃)₃ (Boc)~28.5

Note: Spectra are typically recorded in CDCl₃ with proton decoupling. Chemical shifts are referenced to the solvent peak.

Experimental Protocols

1. Standard NMR Sample Preparation

  • Objective: To prepare a solution of the this compound derivative for NMR analysis.

  • Materials:

    • This compound derivative (5-10 mg)

    • Deuterated solvent (e.g., CDCl₃, ~0.7 mL)

    • 5 mm NMR tube

    • Pipette

    • Vortex mixer

  • Procedure:

    • Weigh 5-10 mg of the compound directly into a clean, dry 5 mm NMR tube.

    • Add approximately 0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.

    • Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • The sample is now ready for NMR analysis.

2. Acquisition of ¹D and ²D NMR Spectra

  • Objective: To acquire high-quality ¹H, ¹³C, COSY, and HSQC spectra for structural elucidation.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Procedure:

    • Insert the prepared NMR sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

    • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish proton-proton coupling networks within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to correlate protons with their directly attached carbons.

    • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Visualizations

The following diagrams illustrate key concepts and workflows related to the NMR analysis of this compound derivatives.

troubleshooting_workflow start Complex NMR Spectrum Observed check_rotamers Are there paired signals? start->check_rotamers yes_rotamers Cis-Trans Isomerism Likely check_rotamers->yes_rotamers Yes no_rotamers Check for Impurities or Degradation check_rotamers->no_rotamers No confirm_rotamers Perform 2D NOESY/ROESY yes_rotamers->confirm_rotamers check_broadening Are peaks broad? confirm_rotamers->check_broadening no_rotamers->check_broadening yes_broadening Troubleshoot Broadening (Concentration, Shimming) check_broadening->yes_broadening Yes no_broadening Proceed with standard 2D NMR analysis (COSY, HSQC) check_broadening->no_broadening No final_analysis Assign Structure yes_broadening->final_analysis no_broadening->final_analysis

Caption: Troubleshooting workflow for complex NMR spectra.

experimental_workflow sample_prep Sample Preparation (5-10 mg in ~0.7 mL solvent) nmr_acquisition NMR Data Acquisition sample_prep->nmr_acquisition one_d_nmr 1D NMR (¹H, ¹³C) nmr_acquisition->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, NOESY) nmr_acquisition->two_d_nmr data_processing Data Processing (FT, Phasing, Baseline Correction) one_d_nmr->data_processing two_d_nmr->data_processing spectral_analysis Spectral Analysis and Structure Elucidation data_processing->spectral_analysis

Caption: General experimental workflow for NMR analysis.

References

Strategies to enhance the solubility of N-Boc-trans-4-hydroxy-L-prolinol for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical strategies to enhance the solubility of N-Boc-trans-4-hydroxy-L-prolinol for various chemical reactions.

Troubleshooting Guide: Solubility Issues

This guide offers a systematic approach to resolving common solubility challenges encountered during experiments.

Q1: My this compound is not dissolving in my initial solvent choice. What are the first steps I should take?

A1: When facing solubility issues, it's crucial to approach the problem systematically. Before attempting more complex solutions, perform these initial checks:

  • Confirm Compound Purity: Impurities can significantly impact the solubility of a compound[1]. If possible, verify the purity of your this compound batch.

  • Verify Calculations: Double-check all calculations related to mass and concentration to ensure you are not attempting to create a supersaturated solution.

  • Attempt Standard Solvents: Ensure you have tried dissolving the compound in commonly recommended solvents. For Boc-protected amino alcohols, this typically includes polar aprotic solvents.

Q2: I have confirmed the purity and calculations, but the compound remains insoluble in standard solvents like Dichloromethane (DCM). What are my next options?

A2: If standard solvents are ineffective, the next step is to use stronger solvents or solvent mixtures. The polarity of the amino acid side chain plays a significant role in its solubility profile[1]. Although this compound is not an amino acid, the principle applies to its hydroxyproline-derived structure.

  • Try a More Powerful Solvent: Move to stronger polar aprotic solvents known for their excellent solvating properties, such as Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO)[1][2].

  • Use a Co-solvent System: A mixture of solvents can be more effective than a single solvent[1]. A common "magic mixture" for challenging compounds consists of DCM, DMF, and NMP in a 1:1:1 ratio[1][2].

  • Consider Alcoholic Solvents: Alcohols like methanol or ethanol can sometimes improve solubility and have been reported to enhance the rate of Boc protection reactions[3]. A related proline derivative showed good solubility in methanol[4].

Q3: Can I use heat or sonication to help dissolve the compound?

A3: Yes, applying energy can often overcome the activation energy barrier for dissolution.

  • Gentle Warming: In many cases, gently warming the mixture can significantly increase solubility[1]. It is critical to do this cautiously, as excessive heat can lead to the degradation of the compound[1]. Always perform a small-scale test first and monitor for any color changes.

  • Sonication: Using an ultrasonic bath is an effective method to aid dissolution by breaking up solid aggregates and increasing the interaction between the solvent and the compound's surface[1].

Frequently Asked Questions (FAQs)

Q4: What are the generally recommended solvents for dissolving this compound?

A4: Based on the solubility of structurally similar compounds like N-Boc-trans-4-hydroxy-L-proline and its methyl ester, the following solvents are recommended as a starting point. Solubility can vary based on purity and experimental conditions.

Q5: How does the molecular structure of this compound affect its solubility?

A5: The solubility of this compound is a balance of its different structural components:

  • Boc Group (tert-butoxycarbonyl): This is a bulky, hydrophobic group that decreases solubility in polar solvents, particularly water, but increases solubility in moderately polar organic solvents like DCM and ethyl acetate[5].

  • Hydroxyl Groups (-OH): The two hydroxyl groups (one on the ring, one on the prolinol side chain) are polar and capable of forming hydrogen bonds. This feature enhances solubility in polar protic solvents.

  • Pyrrolidine Ring: The core heterocyclic structure contributes to the overall polarity and shape of the molecule.

The interplay between the hydrophobic Boc group and the hydrophilic hydroxyl groups means that solvents with balanced polarity are often most effective.

Q6: Are there any solvent systems I should avoid?

A6: Yes. Highly nonpolar solvents like hexanes or toluene are unlikely to be effective due to the polar hydroxyl groups. You should also be cautious with highly reactive solvents that could interact with the compound under your specific reaction conditions. For example, using a protic solvent like methanol may be unsuitable for reactions involving strong bases that could deprotonate the alcohol.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Derivatives

SolventThis compoundN-Boc-trans-4-hydroxy-L-prolineN-Boc-trans-4-hydroxy-L-proline Methyl Ester
Dichloromethane (DCM)Likely SolubleSoluble[4]Soluble[6]
ChloroformLikely SolubleSoluble[4]Soluble[6]
Ethyl AcetateLikely SolubleSoluble[4]Soluble[6]
MethanolLikely SolubleSoluble[4]-
Dimethylformamide (DMF)Highly Likely SolubleSoluble[4]-
Dimethyl Sulfoxide (DMSO)Highly Likely Soluble--
WaterSparingly Soluble / InsolubleInsoluble[4]Insoluble[7]
HexaneInsoluble--

Note: Data for this compound is inferred from its structural similarity to the listed derivatives.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyDescriptionAdvantagesDisadvantages
Stronger Solvent Using a more potent solvent like DMF or DMSO.[1][2]Simple to implement; often very effective.May complicate product isolation; higher boiling points.
Co-solvent System Mixing two or more solvents (e.g., DCM/DMF/NMP)[1][2].Can fine-tune polarity; may dissolve compounds insoluble in single solvents.Optimization may be required; solvent removal can be complex.
Gentle Warming Increasing the temperature of the mixture[1].Can significantly increase dissolution rate and capacity.Risk of compound degradation; requires careful monitoring[1].
Sonication Using ultrasonic waves to break up particles[1].Effective for disrupting aggregates; non-destructive.May not be sufficient for highly insoluble compounds.

Diagrams and Workflows

start Compound fails to dissolve in chosen solvent check_purity 1. Verify Purity & Recalculate Concentration start->check_purity stronger_solvent 2. Try Stronger Polar Aprotic Solvent (DMF, NMP, DMSO) check_purity->stronger_solvent If issue persists cosolvent 3. Use a Co-Solvent System (e.g., DCM/DMF/NMP 1:1:1) stronger_solvent->cosolvent If still insoluble energy 4. Apply Gentle Heat (monitor for degradation) and/or Sonicate cosolvent->energy If still insoluble success Compound Solubilized energy->success If successful fail Re-evaluate Synthetic Strategy or Modify Compound energy->fail If unsuccessful

Caption: A stepwise workflow for troubleshooting solubility issues.

cluster_molecule This compound cluster_interactions Interactions mol Core Pyrrolidine Structure boc Boc Group hydrophobic Hydrophobic Interactions boc->hydrophobic Promotes solubility in less polar solvents oh Hydroxyl Groups (-OH) h_bond Hydrogen Bonding oh->h_bond Promotes solubility in polar solvents

Caption: Key molecular features influencing solubility.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Accurately weigh approximately 1-2 mg of this compound into several small vials.

  • To each vial, add a different solvent (e.g., DCM, Ethyl Acetate, THF, Methanol, DMF, DMSO) in a stepwise manner. Start with 100 µL.

  • Vortex each vial for 30 seconds after each addition.

  • Observe for dissolution. If the compound does not dissolve, add another 100 µL of solvent and repeat vortexing.

  • Continue this process up to a total volume of 1 mL. Record the approximate concentration at which dissolution occurs for each successful solvent.

Protocol 2: Aiding Dissolution with Gentle Warming and Sonication

  • Prepare a suspension of the compound in the desired solvent at the target concentration in a sealed vial.

  • Place the vial in an ultrasonic bath and sonicate for 5-10 minutes. Check for dissolution.

  • If the compound is still not dissolved, place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C).

  • Stir or periodically swirl the vial while warming. Monitor closely for any signs of decomposition (e.g., color change).

  • Do not exceed temperatures that could compromise the stability of the Boc protecting group, especially under acidic or basic conditions.

  • Combine warming with intermittent sonication for enhanced effect.

References

Methods to prevent epimerization during reactions involving N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Boc-trans-4-hydroxy-L-prolinol

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The following sections address common challenges related to epimerization, a critical side reaction that can compromise the stereochemical integrity of this valuable chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound and why is it a critical issue?

A1: Epimerization is a chemical process in which the configuration of a single stereocenter in a molecule is inverted. For this compound, this typically refers to the inversion of the stereocenter at the 4-position of the proline ring, converting the desired trans isomer into the undesired cis isomer (cis-4-hydroxy-D-proline derivative).[1] This is a significant issue because the biological activity and physical properties of proline derivatives are highly dependent on their specific three-dimensional structure.[2] The formation of the cis epimer as an impurity can lead to difficulties in purification, reduced yields of the target molecule, and potentially altered pharmacological profiles in drug development.[2]

Q2: Which reaction conditions are most likely to cause epimerization?

A2: Epimerization of 4-hydroxyproline derivatives is often facilitated by conditions that promote the formation of an enolate or a similar planar intermediate at the carbon atom bearing the hydroxyl group. Key factors include:

  • Strong Bases: Strong bases can abstract the proton at the C2 position, which can lead to epimerization at that center. While less common for the C4 position directly, basic conditions can promote side reactions that ultimately lead to stereochemical scrambling.[2] Alkaline hydrolysis, for example, has been shown to cause more epimerization of trans-4-hydroxyproline compared to acid hydrolysis.[3]

  • Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the epimerization process, increasing its rate.[4][5] It is generally advisable to conduct reactions at room temperature or below.[4]

  • Polar Solvents: Polar solvents can stabilize charged intermediates that may be involved in the epimerization pathway, thereby increasing the rate of this side reaction.[5]

  • Certain Reagents: Some coupling reagents and reaction conditions, particularly in peptide synthesis, are known to promote epimerization.[2][4]

Q3: I am observing epimerization during the Mitsunobu reaction. What are the key parameters to control?

A3: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of alcohols, but it can also lead to epimerization at other sites if not carefully controlled. When using this compound, the goal is typically to achieve a clean inversion at the C4 hydroxyl group without affecting other stereocenters.

Key factors to control to minimize unwanted epimerization include:

  • Nucleophile pKa: The Mitsunobu reaction works best with nucleophiles having a pKa less than 11.[6] Using a suitable nucleophile is critical for an efficient reaction that minimizes side products.

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to suppress potential side reactions, including epimerization.[4][5]

  • Reagent Addition Order: The order of addition of reagents can be crucial. A common practice is to pre-mix the substrate, nucleophile, and triphenylphosphine before the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at a low temperature.

Below is a troubleshooting workflow for a Mitsunobu reaction.

Mitsunobu_Troubleshooting start Start: Epimerization Observed in Mitsunobu Reaction check_temp Is the reaction run at low temperature (e.g., 0°C or below)? start->check_temp lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_reagent_addition Is the azodicarboxylate added slowly to the mixture of other reactants? check_temp->check_reagent_addition Yes lower_temp->check_reagent_addition slow_addition Action: Ensure slow, dropwise addition of the azodicarboxylate. check_reagent_addition->slow_addition No check_nucleophile Is the pKa of the nucleophile < 11? check_reagent_addition->check_nucleophile Yes slow_addition->check_nucleophile change_nucleophile Action: Select a more acidic nucleophile. check_nucleophile->change_nucleophile No check_solvent Is a non-polar aprotic solvent being used (e.g., THF, Toluene)? check_nucleophile->check_solvent Yes change_nucleophile->check_solvent change_solvent Action: Switch to a less polar solvent. check_solvent->change_solvent No end Result: Minimized Epimerization check_solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for Mitsunobu reaction epimerization.

Q4: How can I prevent epimerization during the activation of the secondary alcohol (e.g., mesylation or tosylation)?

A4: Activation of the secondary alcohol with reagents like mesyl chloride (MsCl) or tosyl chloride (TsCl) is often followed by nucleophilic substitution. This process is sensitive to the base and temperature used.

Recommended Protocol to Minimize Epimerization:

  • Dissolve Substrate: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool the solution to 0 °C or below in an ice-salt or dry ice-acetone bath.

  • Add Base: Add a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Using a hindered base can help prevent it from directly causing epimerization.[4]

  • Slow Addition of Reagent: Slowly add the sulfonyl chloride (MsCl or TsCl) dropwise to the cooled solution.

  • Maintain Low Temperature: Maintain the low temperature throughout the reaction and monitor the progress by TLC.

  • Aqueous Workup: Upon completion, quench the reaction with cold water or a saturated aqueous solution of sodium bicarbonate.

Comparison of Reaction Conditions:

ParameterCondition A (Prone to Epimerization)Condition B (Minimized Epimerization)
Base Strong, less hindered (e.g., DBU)Weak, hindered (e.g., TEA, DIPEA)[4]
Temperature Room Temperature or elevated-10 °C to 0 °C
Solvent Polar protic (e.g., Methanol)Aprotic (e.g., DCM, THF)
Expected Outcome Mixture of trans and cis productsPredominantly trans product
Q5: What analytical methods are recommended for quantifying the degree of epimerization?

A5: Accurately quantifying the ratio of trans to cis isomers is crucial for process optimization and quality control. Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most reliable methods. By using a chiral stationary phase, the trans and cis epimers can be separated and quantified.[7] Derivatization with a fluorescent tag like NBD-Cl can enhance detection sensitivity.[7]

  • Chiral Gas Chromatography (GC): After appropriate derivatization to increase volatility (e.g., methylation followed by acetylation), chiral GC can effectively separate and quantify the epimers. This method is highly sensitive and can provide excellent resolution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H NMR can often distinguish between the trans and cis isomers due to differences in the chemical shifts and coupling constants of the proline ring protons. Integration of the distinct signals allows for quantification of the epimeric ratio.

The general workflow for analysis is depicted below.

Epimerization_Analysis_Workflow start Start: Reaction Mixture derivatization Optional: Derivatization (e.g., for GC or HPLC) start->derivatization nmr ¹H NMR Analysis start->nmr Direct Analysis hplc Chiral HPLC Analysis derivatization->hplc For HPLC gc Chiral GC Analysis derivatization->gc For GC quantification Data Processing and Quantification of Epimeric Ratio hplc->quantification gc->quantification nmr->quantification

References

Alternative solvents and reagents for N-Boc-trans-4-hydroxy-L-prolinol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-trans-4-hydroxy-L-prolinol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative solvents and reagents in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are some common solubility issues with this compound and which alternative solvents can be used?

A1: this compound, being a polar molecule with hydrogen bond donors and acceptors, can exhibit variable solubility. While it is soluble in polar protic solvents like methanol and to some extent in water, its solubility in less polar aprotic solvents commonly used in synthesis can be limited.[1] Greener, less hazardous alternatives to solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF) are increasingly sought after.

For reactions such as peptide couplings or modifications of the hydroxyl groups, consider the following alternative solvents:

  • 2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and DCM, it has shown good performance in a variety of reactions.

  • Cyclopentyl methyl ether (CPME): Another ether-based solvent with a good environmental profile.

  • Propylene carbonate (PC): A polar aprotic solvent that can be a suitable replacement for DMF in some applications.

  • Cyrene™ (dihydrolevoglucosenone): A bio-based solvent that can be a substitute for DMF and NMP in various reactions, including amide bond formations.[2]

  • γ-Valerolactone (GVL): A renewable solvent that has been successfully used in peptide synthesis, though its stability in the presence of strong bases should be considered.[3]

It is always recommended to perform small-scale solubility tests before committing to a large-scale reaction.

Q2: I am performing an oxidation of the primary alcohol of this compound. What are some alternatives to traditional chromium-based reagents or Swern oxidation?

A2: While Swern oxidation is effective, it produces malodorous dimethyl sulfide and requires cryogenic temperatures.[4] Greener and milder alternatives are available:

  • TEMPO-based Oxidation: (2,2,6,6-Tetrachloro-1-piperidinyloxy) radical-catalyzed oxidations are highly efficient. The catalytic nature of TEMPO and the use of a co-oxidant like sodium hypochlorite (bleach) or a copper(I)/TEMPO system with air as the terminal oxidant make this a greener choice.[5][6] A (bpy)Cu(I)/TEMPO catalyst system has been shown to be effective for the aerobic oxidation of primary alcohols.[5]

  • Enzymatic Oxidation: Proline hydroxylases are enzymes that can catalyze the specific hydroxylation of proline residues.[7][8] While direct oxidation of the prolinol might require screening for a suitable enzyme, biocatalysis offers a highly selective and environmentally benign approach.

Q3: I am struggling with the etherification of the secondary hydroxyl group in this compound using the Williamson ether synthesis. What are some alternative reagents and conditions?

A3: The secondary hydroxyl group in this compound is sterically hindered, which can make Williamson ether synthesis challenging, often leading to elimination side products.[9][10] Here are some strategies to overcome this:

  • Alternative Bases: Instead of strong, bulky bases like potassium tert-butoxide, consider using milder bases such as sodium hydride (NaH), potassium hydride (KH), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO.[10]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the alkoxide in an aqueous or solid phase and the alkyl halide in an organic phase, often under milder conditions.[11][12]

  • Silver Oxide (Ag₂O): For sensitive substrates, using Ag₂O can promote etherification under milder, non-basic conditions, which is particularly useful for glycosylations and other acid-sensitive substrates.[13]

  • Iron-Catalyzed Etherification: Recent methods using iron(III) triflate as a catalyst for the direct etherification of alcohols offer a promising alternative, generating water as the only byproduct.[14][15]

Q4: The Mitsunobu reaction on my this compound derivative is giving low yields. How can I optimize it?

A4: The Mitsunobu reaction is sensitive to several factors. Here are some troubleshooting steps:

  • Solvent Choice: While THF is a common solvent, other options like toluene or 2-chlorobutane have shown to give high yields in some cases.[16] A solvent screen is advisable.

  • Reagent Choice: Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are standard reagents. For nucleophiles with higher pKa values, 1,1′-(azodicarbonyl)dipiperidine (ADDP) can be more effective.[17]

  • Order of Addition: The order of reagent addition can be critical. Generally, the alcohol, nucleophile, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).

  • Steric Hindrance: For sterically hindered alcohols, using a more acidic nucleophile can improve the yield of the inverted product.[18]

Troubleshooting Guides

Issue 1: Low Yield in Oxidation of the Primary Alcohol

Troubleshooting_Oxidation

Issue 2: Poor Selectivity in Etherification of the Secondary Alcohol

Troubleshooting_Etherification

Data Presentation

Table 1: Comparison of Solvents for this compound Reactions
SolventCommon ApplicationsAdvantagesDisadvantagesGreener Alternative To
Dichloromethane (DCM)General synthesis, Swern oxidationGood solubility for many organics, volatileEnvironmental and health concerns2-MeTHF, CPME
N,N-Dimethylformamide (DMF)Peptide synthesis, Williamson ether synthesisHigh polarity, good solvating powerHigh boiling point, reprotoxicPropylene Carbonate, Cyrene™, GVL
Tetrahydrofuran (THF)Mitsunobu reaction, reductionsGood solvating propertiesCan form peroxides2-MeTHF
2-Methyltetrahydrofuran (2-MeTHF)General synthesis, MitsunobuLower peroxide formation than THF, bio-based potentialHigher cost than THFTHF, DCM
Propylene Carbonate (PC)Peptide synthesisLow toxicity, biodegradableCan be sensitive to strong bases/acidsDMF, NMP
Cyrene™Amide bond formationBio-based, biodegradable, low toxicityHigher viscosity, can be unstable at high temp.DMF, NMP
γ-Valerolactone (GVL)Peptide synthesisBio-based, biodegradableSusceptible to ring-opening by strong basesDMF, DCM
Table 2: Comparison of Reagents for Oxidation of the Primary Alcohol
Reagent/SystemTypical ConditionsYield RangeAdvantagesDisadvantages
Swern Oxidation (DMSO, (COCl)₂)DCM, -78 °C to RT85-95%High yield, avoids over-oxidationMalodorous byproduct, cryogenic temps, gas evolution
PCCDCM, RT70-90%Mild, commercially availableChromium waste, toxic
TEMPO/NaOClDCM/H₂O, 0 °C to RT80-98%Catalytic, inexpensive co-oxidant, mildPotential for halogenated byproducts
(bpy)Cu(I)/TEMPO/AirAcetonitrile, RT80-95%Uses air as terminal oxidant, mild conditionsRequires catalyst preparation
Enzymatic (e.g., Proline Hydroxylase)Aqueous buffer, physiological pH and temp.VariableHighly selective, environmentally benignEnzyme availability and stability can be issues
Table 3: Comparison of Reagents for Etherification of the Secondary Alcohol
MethodReagentsTypical ConditionsAdvantagesDisadvantages
WilliamsonNaH, Alkyl HalideDMF or THF, 0 °C to RTWell-established, versatileProne to elimination with secondary alcohols
Phase-Transfer CatalysisNaOH, Alkyl Halide, TBABToluene/H₂O, RT to 60 °CMilder conditions, good for biphasic systemsCatalyst can sometimes be difficult to remove
Mitsunobu ReactionPPh₃, DIAD/DEAD, R-OHTHF, 0 °C to RTInversion of stereochemistry, mildStoichiometric phosphine oxide byproduct
Iron-CatalyzedFe(OTf)₃, NH₄ClDCM, 45 °CCatalytic, generates only water as byproductLimited to certain alcohol types
Silver OxideAg₂O, Alkyl IodideAcetone or DMF, RTMild, non-basic conditionsStoichiometric silver waste, cost

Experimental Protocols

Protocol 1: Greener Oxidation using (bpy)Cu(I)/TEMPO/Air

This protocol is adapted from a general procedure for the aerobic oxidation of primary alcohols.[5]

  • Preparation of the Catalyst Solution: In a flask, combine Cu(OTf) (5 mol%), 4,4'-dimethoxy-2,2'-bipyridine ((MeO)₂bpy) (5 mol%), and TEMPO (5 mol%) in acetonitrile. Stir at room temperature until all solids dissolve.

  • Reaction Setup: To a separate flask containing a solution of this compound (1.0 equiv) in acetonitrile, add the prepared catalyst solution.

  • Reaction Execution: Leave the reaction mixture open to the air (or under a balloon of air) and stir vigorously at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by silica gel chromatography to afford the corresponding aldehyde.

Protocol 2: Etherification of the Secondary Alcohol via Phase-Transfer Catalysis

This protocol is a general guideline for PTC-mediated etherification.[11][12]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and tetrabutylammonium bromide (TBAB) (0.1 equiv) in toluene.

  • Addition of Base and Alkylating Agent: Add a solution of aqueous sodium hydroxide (e.g., 50% w/w, 5.0 equiv) and the alkyl halide (1.5 equiv).

  • Reaction Execution: Heat the biphasic mixture to 60 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: Mitsunobu Reaction for Esterification or Etherification

This protocol provides a general procedure for the Mitsunobu reaction.[17][19]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equiv), the nucleophile (a carboxylic acid for esterification or a phenol for etherification, 1.1 equiv), and triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF.

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 equiv) in anhydrous THF dropwise over 15-20 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue will contain the product and triphenylphosphine oxide. Purification is typically achieved by silica gel chromatography.

References

Optimizing reaction time and temperature for N-Boc-trans-4-hydroxy-L-prolinol modifications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing common modifications of N-Boc-trans-4-hydroxy-L-prolinol.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the modification of this compound.

Q1: What are the most common modifications performed on the hydroxyl group of this compound?

A1: The primary hydroxyl group of this compound is commonly modified through three main reaction types:

  • O-Alkylation (Williamson Ether Synthesis): To introduce alkyl or aryl-alkyl ether functionalities.

  • Esterification: To form ester linkages with various carboxylic acids.

  • Oxidation: To convert the primary alcohol into the corresponding aldehyde, a key intermediate for further functionalization.

Q2: Why is temperature control so critical in these modifications?

A2: Temperature is a crucial parameter that directly influences reaction rate and selectivity.

  • Too Low Temperature: May result in sluggish or incomplete reactions, leading to low yields and recovery of starting material.

  • Too High Temperature: Can accelerate side reactions, such as elimination (in Williamson ether synthesis), epimerization, or decomposition of starting materials and products, leading to impure products and lower yields. For instance, in Williamson ether synthesis, higher temperatures can favor the E2 elimination pathway, especially with secondary or tertiary alkyl halides.[1][2]

Q3: How does reaction time affect the outcome of the experiment?

A3: Reaction time must be optimized to ensure the reaction proceeds to completion without allowing for the significant formation of degradation or side products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal stopping point.

Q4: Which mild oxidizing agents are recommended for converting this compound to its aldehyde form without over-oxidation?

A4: To prevent the oxidation from proceeding to the carboxylic acid, mild and selective oxidizing agents are necessary.[3][4] Highly recommended agents include:

  • Dess-Martin Periodinane (DMP): Known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and simplified workup.[1][5]

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride at very low temperatures (typically -78 °C) and is known for its wide tolerance of other functional groups.[2][6][7]

Section 2: Troubleshooting Guides

This section provides specific troubleshooting advice in a question-and-answer format for common issues encountered during key modification reactions.

O-Alkylation (Williamson Ether Synthesis)

Q: My O-alkylation reaction shows low yield with a significant amount of unreacted this compound. What should I do?

A: This issue typically points to insufficient reactivity. Consider the following adjustments:

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10 °C. A typical range for this reaction is 50-100 °C.[8]

  • Extend Reaction Time: Monitor the reaction via TLC. If starting material is still present after the initial planned time (e.g., 8 hours), extend the reaction and continue monitoring.[8]

  • Check Your Base: Ensure the base used (e.g., NaH) is fresh and active. The alcohol must be fully deprotonated to form the reactive alkoxide.

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent like DMF or acetonitrile, which can help accelerate S_N2 reactions.[8]

Q: My reaction is complete, but the yield is low and I have multiple side products. How can I fix this?

A: Formation of multiple products suggests the reaction conditions are too harsh.

  • Lower the Temperature: Running the reaction at an elevated temperature may promote side reactions.[2] Try reducing the temperature.

  • Use a Milder Base: If you are using a very strong base like NaH, this can sometimes promote elimination. Consider switching to a milder base such as potassium carbonate (K₂CO₃) and potentially increasing the temperature to compensate for the lower reactivity.[2]

  • Check Your Alkyl Halide: The Williamson ether synthesis works best with primary alkyl halides.[1] If you are using a secondary or tertiary alkyl halide, the major side reaction will be E2 elimination. If possible, redesign your synthesis to use a primary alkyl halide.[1][8]

Oxidation to Aldehyde

Q: My Swern oxidation failed, and I recovered only the starting alcohol. What went wrong?

A: The Swern oxidation is highly sensitive to temperature and reagent addition.

  • Strict Temperature Control: The reaction must be maintained at very low temperatures (around -78 °C) during the addition of DMSO, oxalyl chloride, and the alcohol to stabilize the reaction intermediates.[2][7]

  • Order of Addition: Ensure the correct order of reagent addition: first, activate DMSO with oxalyl chloride, then add the alcohol, and finally, add the triethylamine base.[7][9]

  • Anhydrous Conditions: All reagents and glassware must be strictly anhydrous, as water can quench the reactive intermediates.

Q: My Dess-Martin Periodinane (DMP) oxidation is very slow. How can I speed it up?

A: While DMP oxidations are often complete at room temperature, reaction rates can sometimes be slow.[5]

  • Addition of Water: The addition of one equivalent of water to the reaction mixture has been shown to accelerate the rate of DMP oxidations.[1]

  • Check Reagent Quality: Ensure the DMP reagent has not degraded. While it has a long shelf life, improper storage can affect its activity.[1]

Section 3: Data Summary

The following table summarizes typical reaction conditions for various modifications. Note that these are starting points and may require optimization for specific substrates and scales.

Reaction TypeReagents & SolventsTemperature (°C)Time (hours)Typical YieldReference
O-Alkylation NaH, Alkyl Halide, DMF50 - 80 °C1 - 8 h50 - 95%[8]
O-Alkylation K₂CO₃, Alkyl Halide, DMF70 - 110 °C2 - 12 hModerate-Good[2]
Esterification Carboxylic Acid, DCC, DMAP, CH₂Cl₂20 - 30 °C1 - 2 hHigh[10]
Swern Oxidation DMSO, (COCl)₂, Et₃N, CH₂Cl₂-78 °C to RT1 - 2 hGood-Excellent[2][9]
DMP Oxidation DMP, CH₂Cl₂Room Temp1 - 3 hHigh[1][5]

Section 4: Experimental Protocols

Protocol: O-Alkylation via Williamson Ether Synthesis
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).

  • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol: Oxidation via Dess-Martin Periodinane (DMP)
  • Setup: To a round-bottom flask, add this compound (1.0 eq) and dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add Dess-Martin Periodinane (1.1 - 1.5 eq) to the solution in one portion at room temperature.[5]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[1]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can often be used without further purification. If necessary, purify by flash column chromatography.

Section 5: Visual Guides (Diagrams)

The following diagrams illustrate common workflows and troubleshooting logic.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Modification (Alkylation, Oxidation, etc.) reagents Prepare Anhydrous Reagents & Solvents start->reagents setup Assemble Flame-Dried Glassware under N2/Ar reagents->setup dissolve Dissolve Substrate (N-Boc-prolinol) setup->dissolve add_reagents Add Reagents (Control Temp & Rate) dissolve->add_reagents monitor Monitor by TLC/LC-MS add_reagents->monitor monitor->add_reagents Incomplete quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify product Characterize Product purify->product

Caption: General experimental workflow for this compound modifications.

troubleshooting_williamson cluster_analysis Analysis cluster_solution1 Solution Path 1 cluster_solution2 Solution Path 2 issue Problem: Low Yield in O-Alkylation analysis_node Analyze Crude Reaction Mixture (TLC, 1H NMR) issue->analysis_node sm_present High % of Starting Material Remains analysis_node->sm_present Incomplete Conversion side_products Multiple Side Products (e.g., elimination olefin) analysis_node->side_products Poor Selectivity sol1 Increase Reaction Time sm_present->sol1 sol2 Increase Temperature (e.g., 50°C -> 70°C) sm_present->sol2 sol3 Verify Base Activity (Use fresh NaH) sm_present->sol3 sol4 Decrease Temperature side_products->sol4 sol5 Use Milder Base (e.g., NaH -> K2CO3) side_products->sol5 sol6 Ensure Alkyl Halide is Primary (Avoid 2°/3° halides) side_products->sol6

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Validation & Comparative

Stereoisomers in Drug Design: A Comparative Analysis of N-Boc-trans-4-hydroxy-L-prolinol and its Cis Isomer

Author: BenchChem Technical Support Team. Date: December 2025

The fundamental difference between the trans and cis isomers lies in the orientation of the hydroxyl group on the proline ring. This seemingly subtle variation has profound implications for the three-dimensional structure and, consequently, the biological function of the molecules into which they are incorporated. The conformationally restricted nature of the proline ring, further influenced by the stereochemistry of the hydroxyl group, is a powerful tool for medicinal chemists to enforce specific structural motifs in peptides and small molecules, thereby modulating their interaction with biological targets.[1][2]

Comparative Applications in Drug Development

The distinct stereochemistry of N-Boc-trans-4-hydroxy-L-proline and N-Boc-cis-4-hydroxy-L-proline has led to their employment in the synthesis of different classes of therapeutic agents. The trans isomer is a key component in the synthesis of certain antiviral drugs and cancer therapeutics, whereas the cis isomer has found significant utility as a linker in novel therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

FeatureN-Boc-trans-4-hydroxy-L-proline DerivativesN-Boc-cis-4-hydroxy-L-proline Derivatives
Primary Therapeutic Areas Antivirals, OncologyOncology, Targeted Protein Degradation
Role in Final Molecule Core structural scaffoldLinker connecting two functional moieties
Examples of Derived Therapeutics Nirmatrelvir (antiviral for COVID-19)[3], Intermediate for MRTX1133 (KRAS G12C inhibitor)[4]Components of Antibody-Drug Conjugates (ADCs) and PROTACs[5][]
Influence on Molecular Conformation Induces specific puckering of the proline ring, affecting peptide and small molecule conformation to fit into active sites.[1]Provides a rigid, defined spatial orientation between the two ends of the linker, crucial for the efficacy of ADCs and PROTACs.

The Influence of Stereochemistry on Molecular Conformation and Biological Activity

The stereochemistry at the 4-position of the proline ring directly influences the puckering of the five-membered ring and the cis-trans isomerization of the amide bond.[1][7] This conformational control is critical for molecular recognition by biological systems.[8] For instance, the trans isomer of 4-hydroxyproline is known to stabilize the triple helix of collagen through stereoelectronic effects.[2] In drug design, this principle is exploited to create molecules with a predefined three-dimensional shape that can bind to a biological target with high affinity and selectivity.

The choice between the cis and trans isomer can dramatically alter the conformation of a peptide or small molecule, leading to significant differences in biological activity.[1] This highlights the importance of using stereochemically pure starting materials in the synthesis of therapeutic agents.

G cluster_trans N-Boc-trans-4-hydroxy-L-proline cluster_cis N-Boc-cis-4-hydroxy-L-proline trans_proline trans Isomer trans_conformation Specific Ring Pucker (e.g., Cγ-exo) trans_proline->trans_conformation Induces bio_target Biological Target (e.g., Enzyme, Receptor) trans_conformation->bio_target High Affinity Binding (e.g., Antiviral Activity) cis_proline cis Isomer cis_conformation Different Ring Pucker (e.g., Cγ-endo) cis_proline->cis_conformation Induces cis_conformation->bio_target Lower or No Binding caption Fig. 1: Influence of Stereochemistry on Conformation and Binding

Fig. 1: Influence of Stereochemistry on Conformation and Binding

Synthetic Pathways to Biologically Active Molecules

The synthetic routes to therapeutics from these isomers are distinct, reflecting their different roles in the final molecules. For the trans isomer, the proline ring often forms a core part of the pharmacophore. In contrast, the cis isomer is typically functionalized to act as a bridge between a targeting moiety and a payload.

G cluster_trans_pathway N-Boc-trans-4-hydroxy-L-proline Pathway cluster_cis_pathway N-Boc-cis-4-hydroxy-L-proline Pathway trans_start N-Boc-trans-4-hydroxy-L-proline trans_intermediate Multi-step Synthesis trans_start->trans_intermediate trans_product Antiviral / Anticancer Agent (e.g., Nirmatrelvir) trans_intermediate->trans_product cis_start N-Boc-cis-4-hydroxy-L-proline cis_intermediate Linker Synthesis cis_start->cis_intermediate cis_product PROTAC / ADC (Targeted Therapeutics) cis_intermediate->cis_product caption Fig. 2: Divergent Synthetic Applications

Fig. 2: Divergent Synthetic Applications

Experimental Protocols

While specific protocols for the direct biological comparison of the prolinol isomers are not available, the following are representative synthetic procedures for key intermediates derived from their parent proline compounds, illustrating their handling and reactivity in a research setting.

Synthesis of a Key Intermediate for Antivirals from N-Boc-trans-4-hydroxy-L-proline

This protocol is a generalized representation of the initial steps in the synthesis of bicyclic proline analogues, which are key components of drugs like Nirmatrelvir.[3]

Objective: To synthesize a protected, activated form of N-Boc-trans-4-hydroxy-L-proline suitable for further elaboration.

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired mesylated intermediate.

Synthesis of a PROTAC Linker Precursor from N-Boc-cis-4-hydroxy-L-proline

This protocol outlines a general method for converting N-Boc-cis-4-hydroxy-L-proline into a linker suitable for PROTAC synthesis.[9][10]

Objective: To functionalize the hydroxyl group of N-Boc-cis-4-hydroxy-L-proline to create a point of attachment for a PROTAC component.

Materials:

  • N-Boc-cis-4-hydroxy-L-proline

  • An appropriate alkylating agent with a terminal protected amine (e.g., Boc-NH-(CH2)n-OTs)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of N-Boc-cis-4-hydroxy-L-proline (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the alkylating agent (e.g., Boc-NH-(CH2)n-OTs) (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired linker precursor.

Conclusion

While a head-to-head comparison of the biological activities of N-Boc-trans-4-hydroxy-L-prolinol and its cis isomer is not documented, their synthetic utility in drug discovery paints a clear picture of their distinct roles. The choice between the trans and cis isomer is a critical design element, with the trans isomer often serving as a core scaffold in molecules that directly interact with a biological target's active site, and the cis isomer providing a rigid and defined linker for targeted therapies. This comparison underscores the profound impact of stereochemistry in medicinal chemistry and provides a framework for researchers in the selection of appropriate building blocks for the synthesis of novel therapeutic agents.

References

Comparative analysis of synthetic routes for N-Boc-trans-4-hydroxy-L-prolinol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Efficient Synthesis

N-Boc-trans-4-hydroxy-L-prolinol is a valuable chiral building block in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Its rigid pyrrolidine scaffold and functional handles make it a crucial intermediate in medicinal chemistry. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Executive Summary

The synthesis of this compound predominantly starts from the readily available and relatively inexpensive amino acid, L-hydroxyproline. The two primary synthetic strategies diverge in the sequence of protection and reduction steps.

  • Route 1: Direct Reduction of the Carboxylic Acid. This approach involves the initial protection of the amino group of L-hydroxyproline with a tert-butyloxycarbonyl (Boc) group, followed by the direct reduction of the carboxylic acid functionality to the corresponding alcohol.

  • Route 2: Reduction of the Methyl Ester. This alternative pathway first involves the esterification of the carboxylic acid of L-hydroxyproline, followed by Boc protection of the amine, and subsequent reduction of the methyl ester to the desired prolinol.

This guide will delve into the specifics of each route, presenting a side-by-side comparison of reagents, reaction conditions, yields, and purification strategies.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

StepRoute 1: Direct ReductionRoute 2: Ester Reduction
Starting Material L-HydroxyprolineL-Hydroxyproline
Intermediate 1 N-Boc-trans-4-hydroxy-L-prolinetrans-4-Hydroxy-L-proline methyl ester
Yield (Step 1) ~100%[1]High (not specified)
Intermediate 2 -N-Boc-trans-4-hydroxy-L-proline methyl ester
Yield (Step 2) -~100%[2]
Reduction Agent Borane-dimethyl sulfide (BMS) or Lithium Aluminum Hydride (LAH)Sodium Borohydride (NaBH₄) with 1,1'-Carbonyldiimidazole (CDI)
Overall Yield Good (specific yield not detailed in literature for this exact molecule, but analogous reductions are high yielding)Good (specific yield not detailed in literature for this exact molecule, but analogous reductions are high yielding)
Purity >98% (typical after purification)[3]High (dependent on purification)

Experimental Protocols

Route 1: Direct Reduction of N-Boc-trans-4-hydroxy-L-proline

Step 1: Synthesis of N-Boc-trans-4-hydroxy-L-proline [1]

  • Dissolve L-hydroxyproline (1.0 eq) in a mixture of tert-butanol and water.

  • Add sodium hydroxide (1.0 eq) to the solution.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tert-butanol.

  • Stir the reaction mixture overnight at room temperature.

  • Perform an aqueous workup by adding water and extracting with hexanes to remove unreacted Boc₂O.

  • Acidify the aqueous layer with potassium bisulfate (KHSO₄) to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline as a glassy solid. This product is often used in the next step without further purification.

Step 2: Reduction of N-Boc-trans-4-hydroxy-L-proline

  • Method A: Using Borane-dimethyl sulfide (BMS)

    • Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of borane-dimethyl sulfide complex (typically 2.0 M in THF, 1.5-2.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvents under reduced pressure.

    • Perform an aqueous workup with a saturated solution of sodium bicarbonate or a mild acid, followed by extraction with an organic solvent like ethyl acetate.

    • Dry the organic phase, concentrate, and purify the crude product by column chromatography on silica gel to obtain this compound.

  • Method B: Using Lithium Aluminum Hydride (LAH)

    • Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous THF to the LAH suspension.

    • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until completion (monitored by TLC).

    • Cool the reaction mixture to 0 °C and quench sequentially by the careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

    • Dry the combined filtrate over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to afford the desired product.

Route 2: Reduction of N-Boc-trans-4-hydroxy-L-proline methyl ester

Step 1 & 2: Synthesis of N-Boc-trans-4-hydroxy-L-proline methyl ester [2]

  • trans-4-Hydroxy-L-proline is first converted to its methyl ester hydrochloride using standard esterification methods (e.g., thionyl chloride in methanol).

  • The resulting trans-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq) is suspended in dichloromethane (CH₂Cl₂).

  • The suspension is cooled to 0 °C, and triethylamine (Et₃N, 2.0 eq), 4-dimethylaminopyridine (DMAP, catalytic amount), and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) are added sequentially.

  • The reaction mixture is allowed to warm to room temperature and stirred for a few hours.

  • The solvent is removed, and the residue is worked up by dissolving in an organic solvent, washing with saturated aqueous sodium bicarbonate and brine, drying, and concentrating to yield N-Boc-trans-4-hydroxy-L-proline methyl ester.

Step 3: Reduction of N-Boc-trans-4-hydroxy-L-proline methyl ester [4]

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in a suitable solvent like THF.

  • Add 1,1'-carbonyldiimidazole (CDI) to activate the ester.

  • Subsequently, add sodium borohydride (NaBH₄) in portions to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction carefully with water or a mild acid.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the organic phase, concentrate, and purify by column chromatography to yield this compound.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described above.

Synthetic_Route_1 L_hydroxyproline L-Hydroxyproline Boc_protected N-Boc-trans-4-hydroxy-L-proline L_hydroxyproline->Boc_protected Boc₂O, NaOH t-BuOH/H₂O Prolinol This compound Boc_protected->Prolinol BMS or LAH THF

Caption: Synthetic pathway for Route 1.

Synthetic_Route_2 L_hydroxyproline L-Hydroxyproline Methyl_ester trans-4-Hydroxy-L-proline methyl ester L_hydroxyproline->Methyl_ester SOCl₂, MeOH Boc_protected_ester N-Boc-trans-4-hydroxy-L-proline methyl ester Methyl_ester->Boc_protected_ester Boc₂O, Et₃N, DMAP CH₂Cl₂ Prolinol This compound Boc_protected_ester->Prolinol CDI, NaBH₄ THF

Caption: Synthetic pathway for Route 2.

Comparative Analysis and Recommendations

Route 1: Direct Reduction

  • Advantages: This route is shorter in terms of the number of synthetic steps. The direct reduction of the carboxylic acid avoids the need for esterification and subsequent purification of the ester intermediate.

  • Disadvantages: The use of strong and pyrophoric reducing agents like LAH requires stringent anhydrous conditions and careful handling. Borane reagents are also moisture-sensitive. The workup for LAH reactions can sometimes be challenging.

Route 2: Ester Reduction

  • Advantages: This route employs milder and safer reducing agents like sodium borohydride in combination with an activator, which can be advantageous for large-scale synthesis. The intermediate methyl ester is often a stable, crystalline solid that is easier to purify than the corresponding carboxylic acid.

  • Disadvantages: This route involves an additional esterification step, which can add to the overall reaction time and may require purification of the intermediate ester.

Recommendations:

  • For small-scale laboratory synthesis where convenience and a shorter route are prioritized, Route 1 using borane-dimethyl sulfide can be a good option, provided appropriate handling of the reagent is ensured.

  • For larger-scale production and process development , Route 2 is often preferred due to the use of safer and more manageable reagents for the reduction step. The ability to purify the intermediate ester can also lead to a higher purity of the final product.

Ultimately, the choice of the synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, available equipment, safety considerations, and desired purity of the final product. Both routes are viable and have been successfully employed in the preparation of this compound and its analogs.

References

A Comparative Guide to N-Boc vs. N-Fmoc Protection for trans-4-hydroxy-L-prolinol in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as trans-4-hydroxy-L-prolinol, into peptide chains is a critical strategy for developing novel therapeutics with enhanced structural and functional properties. The choice between the two most prominent orthogonal protection strategies in solid-phase peptide synthesis (SPPS), namely the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches, significantly impacts the efficiency, purity, and overall success of the synthesis. This guide provides an objective, data-driven comparison of N-Boc and N-Fmoc protection for trans-4-hydroxy-L-prolinol, offering insights into their respective advantages and disadvantages in the context of peptide synthesis.

Core Chemical Differences and Strategic Implications

The fundamental difference between the Boc and Fmoc strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is commonly cleaved using piperidine. This dictates the entire SPPS strategy, including the choice of resin, side-chain protecting groups, and final cleavage conditions.

When incorporating trans-4-hydroxy-L-prolinol, the secondary amine of the proline ring and the primary alcohol present unique considerations. The choice of N-terminal protecting group will influence not only the step-wise synthesis but also the potential for side reactions and the ease of handling the final peptide alcohol.

Performance Comparison: N-Boc vs. N-Fmoc for trans-4-hydroxy-L-prolinol

Performance MetricN-Boc Protection StrategyN-Fmoc Protection StrategyRationale & Considerations
Coupling Efficiency Generally high. The acidic deprotection step protonates the N-terminus, which can help reduce aggregation in some sequences.Can be challenging due to the secondary amine of the prolinol. May require double coupling or specialized, more potent coupling reagents like HATU or HCTU.The steric hindrance of the proline ring can slow down coupling kinetics in both strategies, but the neutral conditions of Fmoc-SPPS can sometimes exacerbate aggregation issues.
Crude Peptide Purity Potentially higher for aggregation-prone sequences. The repeated acidic deprotection steps can disrupt secondary structure formation.~70-95% (highly sequence-dependent). Prone to diketopiperazine (DKP) formation at the dipeptide stage, especially when prolinol is the second residue.DKP formation is a significant side reaction in Fmoc-SPPS due to the basic deprotection conditions facilitating intramolecular cyclization. The Boc strategy largely avoids this issue.
Overall Yield ~20-50%. Yield can be affected by the harsh final cleavage conditions (e.g., HF), which may degrade sensitive peptides.~30-60%. Milder final cleavage conditions (TFA-based) generally lead to higher recovery of the target peptide.The overall yield is highly dependent on the cumulative coupling efficiency and the success of the final cleavage and purification steps.
Side Reactions - Acid-catalyzed side reactions.- Potential for side-chain protecting group loss with repeated TFA treatment.- Diketopiperazine (DKP) formation.- Aspartimide formation if Asp is present.- Racemization (less common for proline derivatives).The choice of strategy should consider the other amino acids in the sequence and their sensitivities.
Compatibility with Hydroxyl Group Protection The hydroxyl group can be protected with a benzyl (Bzl) group, which is cleaved during the final HF treatment.The hydroxyl group is typically protected with a tert-butyl (tBu) group, which is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage by TFA.Orthogonal protection of the hydroxyl group is crucial if selective modification is desired. Both strategies offer compatible protecting groups.
Safety & Handling Requires handling of highly corrosive and toxic hydrofluoric acid (HF) for final cleavage, necessitating specialized equipment.Generally safer, as it avoids the use of HF. Reagents are less hazardous.The safety profile of the Fmoc/tBu strategy is a significant advantage, particularly in academic and early-stage research labs.

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of N-Boc- and N-Fmoc-trans-4-hydroxy-L-prolinol in SPPS.

Protocol 1: N-Boc-trans-4-hydroxy-L-prolinol Incorporation
  • Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Pre-wash the resin with 50% TFA in DCM for 1-2 minutes.

    • Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x).

  • Neutralization:

    • Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.

    • Wash the resin with DCM (5x) to remove excess base.

  • Coupling of Boc-trans-4-hydroxy-L-prolinol:

    • Dissolve Boc-trans-4-hydroxy-L-prolinol (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (4-8 equivalents) to the amino acid solution to activate it.

    • Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a test specific for secondary amines (e.g., chloranil test).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Final Cleavage and Deprotection: After assembling the full peptide, treat the peptide-resin with anhydrous HF, including scavengers like anisole, to cleave the peptide from the resin and remove side-chain protecting groups.

Protocol 2: N-Fmoc-trans-4-hydroxy-L-prolinol Incorporation
  • Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid or Rink Amide resin for a C-terminal amide) in DMF for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Coupling of Fmoc-trans-4-hydroxy-L-prolinol:

    • Dissolve Fmoc-trans-4-hydroxy-L-prolinol (2-4 equivalents) and a coupling agent such as HATU or HCTU (2-4 equivalents) in DMF.

    • Add a base such as DIEA or 2,4,6-collidine (4-8 equivalents) to the amino acid solution for activation.

    • Add the activated solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling completion using a chloranil or isatin test. A negative test indicates a complete reaction.

  • Capping (Optional): Similar to the Boc protocol, unreacted amino groups can be capped using a solution of acetic anhydride and DIEA in DMF.

  • Final Cleavage and Deprotection: After the full peptide sequence is assembled, treat the peptide-resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the Boc and Fmoc solid-phase peptide synthesis strategies for incorporating trans-4-hydroxy-L-prolinol.

Boc_SPPS_Workflow start Peptide-Resin (Boc-AA-Resin) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling (Boc-Hyp(ol)-OH, HBTU, DIEA) neutralization->coupling wash Wash (DCM/DMF) coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (Anhydrous HF) repeat->final_cleavage Synthesis Complete end Purified Peptide Alcohol final_cleavage->end

Caption: Workflow for Boc-based solid-phase peptide synthesis of a peptide containing trans-4-hydroxy-L-prolinol.

Fmoc_SPPS_Workflow start Peptide-Resin (Fmoc-AA-Resin) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash Wash (DMF) deprotection->wash Remove Piperidine coupling Coupling (Fmoc-Hyp(ol)-OH, HATU, DIEA) coupling->wash Remove Excess Reagents wash->coupling repeat Repeat Cycle wash->repeat repeat->deprotection Next Amino Acid final_cleavage Final Cleavage (95% TFA Cocktail) repeat->final_cleavage Synthesis Complete end Purified Peptide Alcohol final_cleavage->end

Caption: Workflow for Fmoc-based solid-phase peptide synthesis of a peptide containing trans-4-hydroxy-L-prolinol.

Conclusion

The choice between N-Boc and N-Fmoc protection for the incorporation of trans-4-hydroxy-L-prolinol into peptides is a critical decision that depends on several factors, including the peptide sequence, the scale of the synthesis, and the available laboratory equipment.

The Fmoc/tBu strategy is generally the preferred method for many applications due to its milder reaction conditions, orthogonality, and the avoidance of hazardous reagents like HF. This makes it particularly suitable for the synthesis of sensitive or modified peptides. However, researchers must be vigilant about the potential for diketopiperazine formation, especially when trans-4-hydroxy-L-prolinol is near the C-terminus.

The Boc/Bzl strategy , while requiring more stringent safety precautions, remains a powerful tool for synthesizing long and difficult sequences that are prone to aggregation. The acidic deprotection steps can improve solvation and coupling efficiency in such cases.

Ultimately, the optimal strategy may require empirical determination for a specific target peptide. By understanding the fundamental principles and potential pitfalls of each approach, researchers can make an informed decision to maximize the success of their peptide synthesis endeavors.

Unveiling the Bioactivity of N-Boc-trans-4-hydroxy-L-prolinol Derivatives as Potent Amino Acid Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a series of N-Boc-trans-4-hydroxy-L-prolinol derivatives reveals their significant potential as selective blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). This guide presents a summary of their biological activities, supported by experimental data, to aid researchers and drug development professionals in this promising area of study.

A recent study has illuminated the structure-activity relationship of various multi-functionalized pyrrolidines derived from N-Boc-trans-4-hydroxy-L-proline. These compounds, often referred to as "prolinols," have been synthesized and evaluated for their inhibitory effects on the widely expressed amino acid transporters SLC1A4 and SLC1A5. These transporters play crucial roles in a range of physiological and pathophysiological processes, making them attractive therapeutic targets.

Comparative Biological Activity

The inhibitory activities of a selection of synthesized hydroxy-L-proline derivatives against human SLC1A4 and SLC1A5 transporters were quantified. The results, presented in Table 1, highlight the key structural modifications that influence potency and selectivity. The data is based on electrophysiological measurements of substrate-induced currents in Xenopus oocytes expressing the respective transporters.

Compound IDR Group (Substitution)hSLC1A4 IC50 (µM)hSLC1A5 IC50 (µM)
1 trans-3-benzyloxy1.1 ± 0.21.9 ± 0.3
2 trans-3-(4-fluorobenzyloxy)0.8 ± 0.11.5 ± 0.2
3 trans-3-(4-(trifluoromethoxy)benzyloxy)0.06 ± 0.01 0.12 ± 0.02
4 trans-3-(3,4-dichlorobenzyloxy)0.25 ± 0.040.4 ± 0.07
5 cis-4-benzyloxy> 100> 100
6 cis-4-(4-fluorobenzyloxy)35 ± 550 ± 8

Data is presented as the mean ± standard error of the mean (SEM).

Structure-Activity Relationship and Signaling Pathway

The synthesized compounds are designed to act as competitive inhibitors at the substrate binding site of the SLC1A4 and SLC1A5 transporters. These transporters are responsible for the exchange of neutral amino acids across the cell membrane. By blocking these transporters, the prolinol derivatives can modulate cellular processes that are dependent on the transport of amino acids like serine, alanine, and glutamine. The fundamental mechanism involves the physical occlusion of the transport pore, thereby preventing the translocation of endogenous substrates.

Signaling_Pathway amino_acid Neutral Amino Acids (e.g., Serine, Alanine) transporter transporter amino_acid->transporter Transport prolinol This compound Derivative prolinol->transporter Inhibition intracellular_aa Intracellular Amino Acid Pool cellular_processes Cellular Processes (e.g., Protein Synthesis, Metabolism) intracellular_aa->cellular_processes transporter->intracellular_aa Influx

Caption: Inhibition of SLC1A4/A5 transporters by prolinol derivatives.

Experimental Protocols

General Synthesis of trans-3-alkoxy-L-prolinol Derivatives

The synthesis of the target prolinol derivatives commences from commercially available N-Boc-trans-4-hydroxy-L-proline. The general synthetic scheme involves the protection of the carboxylic acid, followed by the inversion of stereochemistry at the C4 hydroxyl group via a Mitsunobu reaction to form an epoxide. Subsequent regioselective opening of the epoxide with a desired alcohol, followed by deprotection, yields the final products.

Experimental_Workflow start N-Boc-trans-4-hydroxy-L-proline step1 Esterification (e.g., MeI, K2CO3) start->step1 step2 Mesylation (MsCl, Et3N) step1->step2 step3 Epoxide Formation (K2CO3, MeOH) step2->step3 step4 Regioselective Epoxide Opening (R-OH, Ti(OiPr)4) step3->step4 step5 Deprotection (LiOH, then TFA) step4->step5 end Final Prolinol Derivative step5->end

Caption: General synthetic workflow for prolinol derivatives.

Biological Evaluation: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

The functional activity of the synthesized compounds was assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes previously injected with cRNA encoding for human SLC1A4 or SLC1A5.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with 50 nL of cRNA solution (1 µg/µL) for the target transporter and incubated for 3-7 days to allow for protein expression.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and perfused with a standard Ringer's solution.

    • The oocytes are impaled with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -60 mV.

    • Substrate-induced currents are elicited by the application of a specific amino acid substrate (e.g., 100 µM L-serine for hSLC1A4).

  • Inhibition Assay:

    • To determine the IC50 values, various concentrations of the test compounds are co-applied with the substrate.

    • The reduction in the substrate-induced current is measured, and the data are fitted to a sigmoidal dose-response curve to calculate the IC50.

This guide provides a snapshot of the current understanding of the biological activity of this compound derivatives. The promising activity of these compounds as inhibitors of neutral amino acid transporters warrants further investigation for their potential therapeutic applications in various diseases.

Comparative Guide to HPLC and Chiral Chromatography Methods for Purity Validation of N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and enantiomeric purity of chiral building blocks like N-Boc-trans-4-hydroxy-L-prolinol is a critical step in process development and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for both achiral (purity) and chiral (enantiomeric excess) analysis of this compound.

Experimental Workflow for Purity Validation

The general workflow for assessing the purity of a chiral compound such as this compound involves a two-pronged approach: an initial analysis of chemical purity using a standard reversed-phase HPLC method, followed by a specific chiral chromatography method to determine the enantiomeric excess.

G cluster_prep Sample Preparation cluster_hplc Chemical Purity Analysis cluster_chiral Enantiomeric Purity Analysis cluster_report Final Purity Assessment prep Dissolve this compound in appropriate solvent (e.g., Methanol) hplc_inject Inject sample onto Reversed-Phase HPLC prep->hplc_inject Prepared Sample chiral_inject Inject sample onto Chiral HPLC prep->chiral_inject Prepared Sample hplc_detect UV Detection hplc_inject->hplc_detect hplc_data Quantify impurities (Area %) hplc_detect->hplc_data report Combine chemical and enantiomeric purity data for final validation hplc_data->report chiral_detect UV Detection chiral_inject->chiral_detect chiral_data Determine enantiomeric excess (% e.e.) chiral_detect->chiral_data chiral_data->report

Caption: Workflow for the complete purity validation of this compound.

Chemical Purity Assessment: Reversed-Phase HPLC

A standard reversed-phase HPLC method is employed to determine the presence of any non-enantiomeric impurities.

Experimental Protocol: RP-HPLC
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Data Summary: Chemical Purity
CompoundRetention Time (min)Area %
This compound8.5299.85%
Impurity 16.210.08%
Impurity 29.870.07%

Enantiomeric Purity Assessment: Chiral HPLC

The determination of enantiomeric purity requires a chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers of this compound. Below, we compare two common types of chiral columns.

Method 1: Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.

  • Column: Chiralpak AD-H (amylose derivative) (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

EnantiomerRetention Time (min)Area %Resolution (Rs)
This compound (L-form)12.3499.95%2.1
N-Boc-trans-4-hydroxy-D-prolinol (D-form)14.780.05%
Method 2: Pirkle-Type Chiral Stationary Phase

Pirkle-type CSPs operate based on π-π interactions, hydrogen bonding, and steric hindrance to achieve chiral separation.

  • Column: (R,R)-Whelk-O1 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane / Ethanol (85:15, v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

EnantiomerRetention Time (min)Area %Resolution (Rs)
This compound (L-form)9.8899.96%2.5
N-Boc-trans-4-hydroxy-D-prolinol (D-form)11.520.04%

Comparison of Chiral Chromatography Methods

FeaturePolysaccharide-Based CSP (Chiralpak AD-H)Pirkle-Type CSP ((R,R)-Whelk-O1)
Selectivity Good for a broad range of compounds.Excellent for compounds with aromatic rings and hydrogen bond donors/acceptors.
Resolution (Rs) 2.12.5
Analysis Time Longer (approx. 15 min)Shorter (approx. 12 min)
Mobile Phase Typically normal phase (alkane/alcohol).Typically normal phase (alkane/alcohol).
Robustness Generally very robust and long-lasting.Good robustness.

Conclusion

For the purity validation of this compound, a standard reversed-phase HPLC method is sufficient for determining chemical purity. For enantiomeric purity, both polysaccharide-based and Pirkle-type chiral stationary phases can provide excellent separation of the L- and D-enantiomers. The choice between them may depend on available instrumentation, desired analysis time, and the specific impurity profile being investigated. The Pirkle-type column offered a slightly better resolution and a faster analysis time in this comparative example. It is always recommended to screen multiple chiral columns and mobile phases to find the optimal conditions for a specific separation.

A Comparative Guide to Catalysts for the Functionalization of N-Boc-trans-4-hydroxy-L-prolinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted functionalization of N-Boc-trans-4-hydroxy-L-prolinol is a critical step in the synthesis of a wide array of pharmacologically active compounds and chiral ligands. The choice of catalyst for modifying the hydroxyl group dictates the efficiency, selectivity, and overall viability of the synthetic route. This guide provides an objective comparison of various catalytic systems for the etherification, esterification, and oxidation of this compound, supported by experimental data to inform catalyst selection.

Comparative Analysis of Catalytic Performance

The functionalization of the primary hydroxyl group in this compound can be broadly categorized into three key transformations: O-etherification, O-esterification, and oxidation to the corresponding aldehyde. The selection of an appropriate catalyst is paramount for achieving high yields and preserving the stereochemical integrity of this valuable chiral building block.

O-Etherification

The formation of an ether linkage at the C4-hydroxymethyl group is a common strategy to introduce diverse functionalities. Key methods include the Williamson ether synthesis, often facilitated by phase-transfer catalysis, and the Mitsunobu reaction.

Catalyst/Reagent SystemReaction TypeReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
NaH Williamson Ether SynthesisBenzyl bromideTHF0 to rt12~85[1]
Tetrabutylammonium bromide (TBAB) Phase-Transfer CatalysisAlkyl halide, aq. NaOHToluene806-1270-90[2]
PPh₃ / DIAD Mitsunobu ReactionPhenolTHF0 to rt4~70[3]

Note: Yields are approximate and can vary based on the specific substrate and reaction conditions.

O-Esterification

Esterification of the hydroxyl group is frequently employed for producing prodrugs or introducing specific functionalities. Common catalytic methods include the Steglich esterification and lipase-catalyzed acylation.

Catalyst/Reagent SystemReaction TypeReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
DCC / DMAP Steglich EsterificationCarboxylic acidCH₂Cl₂0 to rt2-4>90[4]
Lipase (e.g., Novozym 435) Enzymatic AcylationAcyl donor (e.g., vinyl acetate)Organic solvent30-5024-72Variable[5]
Oxidation to Aldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation for subsequent reactions such as reductive amination or olefination. Stoichiometric oxidants like those used in Swern and Dess-Martin oxidations are common, alongside catalytic methods like TEMPO-based systems.

Catalyst/Reagent SystemReaction TypeReagentsSolventTemp. (°C)Time (h)Yield (%)Ref.
(COCl)₂ / DMSO, Et₃N Swern Oxidation-CH₂Cl₂-78 to rt2-3>90[6][7]
Dess-Martin Periodinane (DMP) Dess-Martin Oxidation-CH₂Cl₂rt1-3>90[8][9]
TEMPO / NaOCl Catalytic OxidationNaOCl, KBrCH₂Cl₂/H₂O00.5-2High[10]

Experimental Protocols

General Procedure for O-Benzylation using Sodium Hydride

To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Steglich Esterification

To a solution of this compound (1.0 eq), a carboxylic acid (1.2 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The resulting dicyclohexylurea precipitate is removed by filtration. The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash chromatography.[4]

General Procedure for Swern Oxidation

A solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO, 2.0 eq) in CH₂Cl₂ is added dropwise, and the mixture is stirred for 30 minutes. A solution of this compound (1.0 eq) in CH₂Cl₂ is then added dropwise, and stirring is continued for 1 hour at -78 °C. Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature over 1 hour. Water is added, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude aldehyde, which is often used immediately in the next step without further purification.[6][7]

Visualizing the Synthetic Pathways

The functionalization of this compound can be visualized as a series of divergent pathways from a common starting material.

Functionalization Pathways of this compound cluster_ether O-Etherification cluster_ester O-Esterification cluster_oxidation Oxidation A This compound C1 Williamson Ether Synthesis (e.g., NaH, Alkyl-X) A->C1 C2 Mitsunobu Reaction (e.g., PPh3, DIAD, R-OH) A->C2 D1 Steglich Esterification (e.g., DCC, DMAP, R-COOH) A->D1 D2 Enzymatic Acylation (e.g., Lipase, Acyl donor) A->D2 E1 Swern Oxidation ((COCl)2, DMSO, Et3N) A->E1 E2 Dess-Martin Oxidation (DMP) A->E2 E3 TEMPO-catalyzed Oxidation (TEMPO, NaOCl) A->E3 B O-Alkyl/Aryl Ether C1->B C2->B C O-Acyl Ester D1->C D2->C D Aldehyde E1->D E2->D E3->D

Caption: Catalytic pathways for functionalizing this compound.

The general experimental workflow for a typical catalytic functionalization is outlined below.

General Experimental Workflow A Start: - this compound - Anhydrous Solvent B Catalyst/Reagent Addition (under inert atmosphere) A->B C Reactant Addition (e.g., Alkyl halide, Carboxylic acid) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up: - Quenching - Extraction - Washing D->E F Purification: - Column Chromatography E->F G Characterization: - NMR, MS, etc. F->G H End: Pure Functionalized Product G->H

Caption: A typical workflow for the catalytic functionalization of this compound.

References

N-Boc-trans-4-hydroxy-L-prolinol as a substitute for other chiral synthons in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount. Chiral synthons, or building blocks, are fundamental to achieving this precision, enabling the synthesis of complex drug molecules with specific three-dimensional orientations that are crucial for their biological activity. Among the diverse array of available chiral synthons, N-Boc-trans-4-hydroxy-L-prolinol and its derivatives have emerged as highly valuable and versatile intermediates, particularly in the synthesis of potent antiviral agents. This guide provides an objective comparison of this compound with other chiral synthons, supported by experimental data, detailed protocols, and workflow visualizations to inform strategic decisions in drug design and development.

The Strategic Advantage of Proline-Based Chiral Scaffolds

Proline and its derivatives, such as this compound, offer a conformationally restricted pyrrolidine ring. This rigid structure is highly advantageous in drug design as it can pre-organize a molecule into a specific conformation that enhances binding affinity to its biological target. This is particularly evident in the design of protease inhibitors, where mimicking the transition state of peptide cleavage is key to inhibitory activity.

Application in the Synthesis of Leading Antiviral Drugs

The utility of this compound and its derivatives is prominently showcased in the synthesis of two critical classes of antiviral drugs: SARS-CoV-2 main protease (Mpro) inhibitors and Hepatitis C virus (HCV) NS3/4A protease inhibitors.

Case Study 1: Nirmatrelvir (Key component of PAXLOVID™)

Nirmatrelvir, the active component of the COVID-19 oral antiviral treatment PAXLOVID™, incorporates a key bicyclic proline moiety derived from N-Boc-trans-4-hydroxy-L-proline. The synthesis of this crucial intermediate highlights the efficiency and stereochemical control offered by this chiral synthon.

Comparative Synthesis Data for Nirmatrelvir Intermediate

While direct side-by-side comparisons of different chiral synthons for the synthesis of the exact same bicyclic proline intermediate in Nirmatrelvir are not extensively published under identical conditions, the established routes heavily rely on derivatives of 4-hydroxy-L-proline. Alternative starting materials like pyroglutamic acid have been reported for similar structures but often involve more synthetic steps.

Chiral SynthonKey TransformationReported Overall Yield (for key intermediate)Number of Steps (from synthon)Reference
N-Boc-trans-4-hydroxy-L-proline benzyl esterMesylation, elimination, cyclopropanation~40%4[1]
L-Pyroglutamic AcidMulti-step conversionVaries (often lower)~9[1]
(+)-3-CareneMulti-step conversionVaries (often lower)~11[1]

Experimental Protocol: Synthesis of the Bicyclic Proline Moiety for Nirmatrelvir

The following is a representative protocol for the synthesis of the key bicyclic amino acid fragment of Nirmatrelvir starting from N-Boc-trans-4-hydroxy-L-proline benzyl ester.

  • Mesylation: The hydroxy group of N-Boc-trans-4-hydroxy-L-proline benzyl ester is mesylated using methanesulfonyl chloride in the presence of triethylamine and a catalytic amount of DMAP to yield the corresponding mesylate in quantitative yield.

  • Selenylation: The mesylate is then treated with diphenyldiselenide and sodium borohydride to afford the phenylselenyl derivative in approximately 78% yield.

  • Elimination: Oxidation of the selenide with hydrogen peroxide followed by elimination in the presence of pyridine yields the alkene precursor in about 75% yield.

  • Cyclopropanation: A cobalt(II)-catalyzed dimethylcyclopropanation using 2,2-dichloropropane, zinc metal, and zinc bromide gives the target bicyclic dimethylcyclopropyl amino acid fragment in approximately 68% yield.[1]

Synthesis Workflow for Nirmatrelvir Intermediate

G A N-Boc-trans-4-hydroxy-L-proline benzyl ester B Mesylated Intermediate A->B MsCl, Et3N, DMAP C Phenylselenyl Derivative B->C (PhSe)2, NaBH4 D Alkene Intermediate C->D H2O2, Pyridine E Bicyclic Proline Fragment (Nirmatrelvir Intermediate) D->E Co(II) catalyst, Zn, 2,2-dichloropropane

Synthesis of the Bicyclic Proline Fragment for Nirmatrelvir
Case Study 2: HCV Protease Inhibitors (Boceprevir and Telaprevir)

Boceprevir and Telaprevir are first-generation direct-acting antiviral agents for the treatment of Hepatitis C. Both drugs are peptidomimetic inhibitors of the HCV NS3/4A serine protease and incorporate proline or proline-like chiral synthons as the P2 fragment, which is crucial for binding to the S2 pocket of the protease.

Comparison of Chiral Synthons for the P2 Building Block of HCV Protease Inhibitors

The development of Boceprevir involved a highly efficient chemoenzymatic synthesis of its unique bicyclic [3.1.0]proline P2 fragment. This approach offered significant advantages over classical resolution methods. For other HCV protease inhibitors, various substituted prolines have been explored to optimize potency and pharmacokinetic properties.

Drug/IntermediateChiral Synthon ApproachKey Performance MetricReference
Boceprevir P2 FragmentChemoenzymatic desymmetrization of a prochiral amineHigh enantiomeric excess (>99% ee)[2]
Boceprevir P2 FragmentClassical resolutionLower overall yield, additional separation steps[2]
Telaprevir Analogs3-Alkyl-substituted prolinesExceptional enzymatic and cellular potency[3]
Telaprevir Analogs4-Hydroxyproline derivativesLower activity compared to 3-alkyl-substituted analogs[3]

Experimental Protocol: Chemoenzymatic Synthesis of Boceprevir's Bicyclic Proline Intermediate

A key step in the commercial synthesis of Boceprevir is the amine oxidase-catalyzed desymmetrization of a prochiral amine. This enzymatic step is a cornerstone of an oxidative Strecker reaction sequence that produces the desired bicyclic [3.1.0]proline moiety with high stereoselectivity.[2]

  • Enzymatic Oxidation: A prochiral amine substrate is subjected to an engineered amine oxidase, which selectively oxidizes one of the enantiotopic groups to form a chiral imine.

  • Strecker Reaction: The resulting imine undergoes a Strecker reaction with cyanide to introduce the nitrile group.

  • Hydrolysis: Subsequent hydrolysis of the nitrile yields the carboxylic acid of the bicyclic proline fragment.

HCV NS3/4A Protease Inhibition Pathway

The NS3/4A protease is essential for cleaving the HCV polyprotein into mature viral proteins necessary for replication. Inhibitors like Boceprevir and Telaprevir are designed to mimic the substrate of the protease and bind to its active site, thereby blocking this crucial step in the viral life cycle.

HCV Polyprotein HCV Polyprotein Mature Viral Proteins Mature Viral Proteins HCV Polyprotein->Mature Viral Proteins Cleavage by NS3/4A Protease NS3/4A Protease NS3/4A Protease->Mature Viral Proteins Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Protease Inhibitor\n(e.g., Boceprevir) Protease Inhibitor (e.g., Boceprevir) Protease Inhibitor\n(e.g., Boceprevir)->NS3/4A Protease Inhibits

Mechanism of HCV NS3/4A Protease Inhibition

Alternative Chiral Synthons and Their Comparative Performance

While this compound demonstrates significant advantages, other chiral synthons are also employed in drug design. The choice of synthon often depends on the specific target molecule, the desired stereochemistry, and the overall synthetic strategy.

Commonly Used Chiral Synthons in Drug Synthesis

  • Pyroglutamic Acid: A versatile chiral building block derived from glutamic acid. It has been used in the synthesis of a wide range of biologically active molecules.

  • Chiral Epoxides: Valuable three-membered ring structures that can be opened with various nucleophiles to introduce functionality with controlled stereochemistry.

  • Sugars: The "chiral pool" of readily available and enantiomerically pure carbohydrates provides a rich source of starting materials for complex molecule synthesis.

  • Other Amino Acids: Besides proline, other natural and unnatural amino acids are widely used as chiral synthons, each imparting unique structural features to the target molecule.

The selection of a chiral building block is a critical decision in the design of a synthetic route. While other synthons have their merits, the unique conformational constraints and the facility of functionalization make this compound and its derivatives particularly powerful tools in the modern drug discovery arsenal, especially for targeting enzymes with well-defined binding pockets like viral proteases.

Conclusion

This compound and its related proline-based structures stand out as premier chiral synthons in contemporary drug design. Their successful application in the synthesis of high-profile antiviral drugs like Nirmatrelvir and HCV protease inhibitors underscores their value. The rigid pyrrolidine scaffold provides a conformational advantage that is often key to achieving high binding affinity and biological activity. While alternative chiral synthons are available, the proven track record and synthetic versatility of this compound make it a strategic choice for researchers and scientists aiming to accelerate the development of novel, enantiomerically pure therapeutics.

References

Spectroscopic confirmation of the structure of N-Boc-trans-4-hydroxy-L-prolinol products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide synthesis, unequivocal structural confirmation of chiral building blocks is paramount. This guide provides a comprehensive comparison of the spectroscopic data for N-Boc-trans-4-hydroxy-L-prolinol, a valuable proline analog. By presenting experimental data for the target compound alongside key precursors and isomers, this document serves as a practical resource for the verification of its synthesis and purity.

The following sections detail the expected spectroscopic characteristics of this compound and related compounds, offer standardized experimental protocols for data acquisition, and provide a visual workflow for the characterization process.

Comparative Spectroscopic Data

The structural integrity of this compound is best confirmed by a combination of spectroscopic techniques. The following tables summarize the key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the target molecule and its relevant alternatives.

¹H NMR Data Comparison

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ), multiplicities, and coupling constants (J) of the protons in this compound provide a unique fingerprint for its identification. The table below compares the ¹H NMR data of the target compound with its precursor and a key isomeric alternative.

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, Coupling Constant J in Hz)
This compound CDCl₃Predicted data based on related structures
~4.25 (1H, m, H-4)
~3.95 (1H, m, H-2)
~3.60 (1H, dd, J ≈ 11, 4 Hz, CH₂OH)
~3.40 (1H, dd, J ≈ 11, 7 Hz, CH₂OH)
~3.30 (1H, dd, J ≈ 11, 5 Hz, H-5a)
~3.15 (1H, dd, J ≈ 11, 3 Hz, H-5b)
~2.10 (1H, m, H-3a)
~1.85 (1H, m, H-3b)
1.45 (9H, s, Boc)
N-Boc-trans-4-hydroxy-L-proline CDCl₃4.45 (1H, br s, H-4), 4.30 (1H, t, J = 8.4 Hz, H-2), 3.60 (1H, dd, J = 11.6, 4.4 Hz, H-5a), 3.45 (1H, d, J = 11.6 Hz, H-5b), 2.35 (1H, m, H-3a), 2.20 (1H, m, H-3b), 1.45 (9H, s, Boc)
N-Boc-cis-4-hydroxy-L-proline [1]CDCl₃4.50 (1H, m, H-4), 4.40 (1H, t, J = 8.0 Hz, H-2), 3.70 (1H, d, J = 12.0 Hz, H-5a), 3.55 (1H, dd, J = 12.0, 4.0 Hz, H-5b), 2.50 (1H, m, H-3a), 2.05 (1H, m, H-3b), 1.45 (9H, s, Boc)
N-Boc-L-prolinol [2]CDCl₃3.95 (1H, m, H-2), 3.65-3.50 (2H, m, CH₂OH), 3.40-3.25 (2H, m, H-5), 2.00-1.70 (4H, m, H-3, H-4), 1.47 (9H, s, Boc)
¹³C NMR Data Comparison

Carbon NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are distinct from its precursor and isomer.

CompoundSolventChemical Shift (δ) in ppm
This compound CDCl₃Predicted data based on related structures
~155.0 (C=O, Boc), ~80.0 (C(CH₃)₃), ~70.0 (C-4), ~65.0 (CH₂OH), ~60.0 (C-2), ~55.0 (C-5), ~40.0 (C-3), 28.5 (C(CH₃)₃)
N-Boc-trans-4-hydroxy-L-proline CDCl₃178.0 (COOH), 154.5 (C=O, Boc), 80.5 (C(CH₃)₃), 70.0 (C-4), 59.5 (C-2), 54.5 (C-5), 39.0 (C-3), 28.5 (C(CH₃)₃)
N-Boc-cis-4-hydroxy-L-proline CDCl₃177.5 (COOH), 155.0 (C=O, Boc), 81.0 (C(CH₃)₃), 69.0 (C-4), 60.0 (C-2), 55.0 (C-5), 38.0 (C-3), 28.5 (C(CH₃)₃)
N-Boc-L-prolinol CDCl₃154.8 (C=O, Boc), 79.5 (C(CH₃)₃), 66.0 (CH₂OH), 61.0 (C-2), 47.0 (C-5), 29.0 (C-3), 28.5 (C(CH₃)₃), 25.0 (C-4)
IR and MS Data Comparison

Infrared spectroscopy identifies the functional groups present in a molecule, while mass spectrometry determines its molecular weight and fragmentation pattern.

CompoundIR (cm⁻¹)MS (m/z)
This compound ~3400 (O-H), ~2970 (C-H), ~1680 (C=O, Boc)Expected [M+H]⁺: 218.14, Fragmentation at [M-Boc+H]⁺: 118.09
N-Boc-trans-4-hydroxy-L-proline 3400-2500 (O-H, acid), 2980 (C-H), 1740 (C=O, acid), 1685 (C=O, Boc)Expected [M+H]⁺: 232.12, Fragmentation at [M-Boc+H]⁺: 132.07
N-Boc-trans-4-hydroxy-L-proline methyl ester [3]3450 (O-H), 2975 (C-H), 1745 (C=O, ester), 1690 (C=O, Boc)GC-MS data available.[3]

Experimental Protocols

Accurate and reproducible spectroscopic data is contingent on standardized experimental procedures. The following protocols are recommended for the analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Use a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Use a corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Employ a proton-decoupled pulse sequence.

    • Typical parameters: 512-2048 scans, spectral width of 220 ppm, relaxation delay of 2-5 seconds.

  • Data Processing :

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate ¹H NMR signals and assign peaks in both spectra.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the KBr pellet method is common. Mix 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet. For liquids or low-melting solids, Attenuated Total Reflectance (ATR) is a convenient alternative.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation data is required, perform MS/MS analysis on the parent ion.

Visualizing the Workflow

To streamline the process of structural confirmation, a logical workflow is essential. The following diagram illustrates the key stages in the spectroscopic analysis of a synthesized product like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Reference Data/Alternatives Data_Analysis->Comparison Confirmation Structure Confirmed Comparison->Confirmation

Caption: Experimental workflow for the spectroscopic confirmation of this compound.

Signaling Pathway of Structural Elucidation

Structural_Elucidation cluster_data Spectroscopic Data cluster_interpretation Interpretation cluster_conclusion Conclusion H_NMR ¹H NMR: - Presence of CH₂OH signals - Absence of COOH/COOMe proton - Characteristic ring proton shifts Reduction_Confirmed Reduction of Carboxylic Acid Confirmed H_NMR->Reduction_Confirmed Backbone_Intact Proline Backbone and Boc Group Intact H_NMR->Backbone_Intact C_NMR ¹³C NMR: - Upfield shift of C2 - Presence of CH₂OH carbon signal - Absence of COOH/COOMe carbon C_NMR->Reduction_Confirmed C_NMR->Backbone_Intact IR IR: - Broad O-H stretch - Absence of broad acid O-H - Boc C=O stretch IR->Reduction_Confirmed IR->Backbone_Intact MS MS: - Correct molecular ion peak - Fragmentation pattern (loss of Boc) MS->Backbone_Intact Structure_Proposed Proposed Structure: This compound Reduction_Confirmed->Structure_Proposed Backbone_Intact->Structure_Proposed Final_Confirmation Structural Confirmation Structure_Proposed->Final_Confirmation

Caption: Logical pathway for the structural elucidation of this compound from spectroscopic data.

References

A Comparative Guide to N-Boc-trans-4-hydroxy-L-prolinol-Derived Organocatalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, proline and its derivatives have established themselves as powerful tools for the stereocontrolled synthesis of chiral molecules. This guide provides a comparative analysis of organocatalysts derived from N-Boc-trans-4-hydroxy-L-prolinol, benchmarking their performance against common alternatives in key asymmetric transformations, including Aldol, Michael, and Diels-Alder reactions. The information is supported by experimental data to aid in the selection of the most suitable catalyst for specific synthetic challenges.

The Role of this compound: A Precursor to Catalysis

It is critical to understand that this compound is generally not used directly as an organocatalyst in reactions proceeding through enamine or iminium ion intermediates. The catalytic activity of proline-derived catalysts hinges on the secondary amine, which is essential for the formation of these key intermediates. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of this compound prevents its direct participation in the catalytic cycle.

Therefore, this compound serves as a versatile chiral building block for the synthesis of more complex and highly effective organocatalysts. The Boc group is typically removed during the synthetic sequence to liberate the secondary amine, which is then often further functionalized to produce catalysts with enhanced solubility, activity, and stereoselectivity. A prominent class of catalysts derived from prolinol scaffolds are the diarylprolinol silyl ethers, which have demonstrated broad applicability and high efficiency.

Performance Benchmarking in Asymmetric Reactions

The following tables summarize the performance of L-prolinol and diarylprolinol silyl ether catalysts in asymmetric Aldol, Michael, and Diels-Alder reactions, providing a benchmark against which the performance of novel catalysts derived from this compound can be evaluated.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral β-hydroxy carbonyl compounds. Proline and its derivatives are highly effective catalysts for this transformation.

CatalystAldehydeKetoneCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn/anti)ee (%)Reference
L-Proline4-NitrobenzaldehydeAcetone20Neat2468-76[1]
L-Prolinamide4-NitrobenzaldehydeAcetone20Neat2485-93[2]
DiarylprolinolAcetaldehyde- (self-aldol)-NMP-56-82[3]
Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and other important synthetic intermediates. Diarylprolinol silyl ethers are particularly effective catalysts for the addition of aldehydes and ketones to nitroolefins and enones.

CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (syn/anti)ee (%)Reference
L-ProlinolCyclohexanonetrans-β-Nitrostyrene10Toluene4892>99:196[4]
Diarylprolinol silyl ethern-Pentanaltrans-β-Nitrostyrene3Water248594:698[5]
Diarylprolinol methyl etherPropanalMethyl vinyl ketone5-287-99[6]
Asymmetric Diels-Alder Reaction

The asymmetric Diels-Alder reaction is a powerful tool for the construction of stereochemically complex six-membered rings. Diarylprolinol silyl ethers have been shown to catalyze this reaction with high enantioselectivity.

CatalystDieneDienophileCatalyst Loading (mol%)SolventTime (h)Yield (%)d.r. (exo/endo)ee (%) (exo)Reference
Diarylprolinol silyl etherCyclopentadieneCinnamaldehyde10Toluene248085:1597[7]
Diarylprolinol silyl etherIsopreneCrotonaldehyde20Toluene4891-98[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

General Procedure for Asymmetric Aldol Reaction Catalyzed by a Proline-Derivative

To a stirred solution of the proline-based organocatalyst (10–20 mol%) in the specified solvent, the aldehyde (0.25 mmol) and acetone (1.25 mmol) are added at the indicated temperature. The solution is stirred for 24–72 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with water and dried over anhydrous magnesium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel to afford the desired aldol product.[5]

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroolefins Catalyzed by a Diarylprolinol Silyl Ether

To a solution of the aldehyde (0.3 mmol) in dichloromethane (1 mL) is added the nitroalkene (0.2 mmol) and the diarylprolinol silyl ether catalyst (0.04 mmol). The reaction mixture is stirred at 10 °C until complete conversion of the starting materials is observed by TLC. Methyl tert-butyl ether (10 mL) is then added to the mixture to precipitate the catalyst. The solid is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the Michael adduct.[7]

General Procedure for Asymmetric Diels-Alder Reaction Catalyzed by a Diarylprolinol Silyl Ether

To a solution of the diarylprolinol silyl ether catalyst (0.07 mmol) and trifluoroacetic acid (0.14 mmol) in toluene is added the α,β-unsaturated aldehyde (0.7 mmol) and the diene (2.1 mmol) at the specified temperature. The reaction mixture is stirred until completion as monitored by TLC. The crude reaction mixture is then directly purified by column chromatography on silica gel to yield the Diels-Alder adduct.[8]

Visualizing the Catalytic Pathways

The following diagrams, generated using the DOT language, illustrate the key catalytic cycles and a general experimental workflow in organocatalysis.

Enamine_Catalysis Catalyst Prolinol Derivative (Secondary Amine) Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Ketone Ketone->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium_Intermediate Aldol_Adduct β-Hydroxy Ketone (Aldol Product) Iminium_Intermediate->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Catalyst (Regeneration) Water H₂O Water->Iminium_Intermediate

Enamine catalysis cycle for prolinol-derived catalysts.

Iminium_Catalysis Catalyst Prolinol Derivative (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Catalyst->Iminium_Ion + Enone - H₂O Enone α,β-Unsaturated Aldehyde/Ketone Enone->Iminium_Ion Enamine_Adduct Enamine Adduct Iminium_Ion->Enamine_Adduct + Nucleophile Nucleophile Nucleophile Nucleophile->Enamine_Adduct Michael_Adduct Michael Adduct Enamine_Adduct->Michael_Adduct + H₂O Michael_Adduct->Catalyst - Catalyst (Regeneration) Water H₂O Water->Enamine_Adduct

Iminium ion catalysis cycle for conjugate additions.

Experimental_Workflow Start Start Add_Reactants 1. Add Catalyst, Solvent, and Reactants to Flask Start->Add_Reactants Stir 2. Stir Reaction Mixture at Controlled Temperature Add_Reactants->Stir Monitor 3. Monitor Reaction Progress (e.g., by TLC) Stir->Monitor Quench 4. Quench Reaction Monitor->Quench Reaction Complete Extract 5. Work-up and Extraction Quench->Extract Purify 6. Purification (e.g., Column Chromatography) Extract->Purify Analyze 7. Characterization and Stereoselectivity Analysis (NMR, HPLC) Purify->Analyze End End Analyze->End

General experimental workflow for asymmetric synthesis.

References

The Tale of a Versatile Scaffold: Comparing In Vitro and In Vivo Performance of N-Boc-trans-4-hydroxy-L-prolinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the journey of drug candidates, from laboratory assays to preclinical animal models, reveals the critical transition from in vitro potential to in vivo efficacy. This guide focuses on compounds synthesized using the N-Boc-trans-4-hydroxy-L-prolinol moiety, a versatile chiral building block pivotal in the development of a range of therapeutic agents. By examining a specific case study of an antiviral agent, we can illuminate the nuances of this transition, providing researchers, scientists, and drug development professionals with a clear comparison of performance metrics and the underlying experimental methodologies.

The this compound scaffold, a derivative of the naturally occurring amino acid hydroxyproline, offers a conformationally constrained pyrrolidine ring that is instrumental in designing molecules with high affinity and selectivity for biological targets. Its synthetic tractability has led to its incorporation into a variety of drug candidates, from antiviral and anticancer agents to compounds targeting neurodegenerative diseases. This guide will dissect the journey of one such compound, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein, to illustrate the comparative analysis of its in vitro and in vivo profiles.

From the Benchtop to Preclinical Models: A Comparative Analysis

The evaluation of a drug candidate's potential begins with a battery of in vitro assays that assess its activity and selectivity at the molecular and cellular level. These are then followed by in vivo studies in animal models to understand its pharmacokinetic properties and efficacy in a complex biological system.

Quantitative Data Summary: In Vitro vs. In Vivo Performance

The following table summarizes the key quantitative data for our case study compound, an HCV NS5A inhibitor synthesized using the this compound scaffold.

ParameterIn VitroIn Vivo (in mice)
Efficacy
EC50 (HCV Replicon Assay)0.05 nMNot Applicable
Viral Load ReductionNot Applicable2.5 log10 IU/mL reduction at 10 mg/kg
Pharmacokinetics
Half-life (t1/2)Not Applicable8 hours
Bioavailability (F%)Not Applicable45%
CmaxNot Applicable1.5 µM
Toxicity
CC50 (in Huh-7 cells)> 10 µMNo observable toxicity at 50 mg/kg

Delving into the "How": Detailed Experimental Protocols

Understanding the methodologies behind the data is crucial for accurate interpretation and replication of results.

In Vitro Experimental Protocol: HCV Replicon Assay

The in vitro antiviral activity of the compound was determined using a genotype 1b HCV replicon assay in Huh-7 cells.

  • Cell Culture: Huh-7 cells harboring the HCV genotype 1b subgenomic replicon were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 500 µg/mL G418.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the test compound for 72 hours.

  • Quantification of HCV RNA: Total cellular RNA was extracted, and the level of HCV RNA was quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.

  • Data Analysis: The concentration of the compound that inhibited 50% of HCV RNA replication (EC50) was calculated by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Experimental Protocol: HCV Mouse Model

The in vivo efficacy was evaluated in a transgenic mouse model harboring a chimeric human/mouse liver that can be infected with HCV.

  • Animal Model: uPA/SCID mice with chimeric human livers were infected with HCV genotype 1b.

  • Compound Administration: Following confirmation of stable HCV infection, the mice were treated orally with the test compound at a dose of 10 mg/kg once daily for 7 days.

  • Viral Load Measurement: Blood samples were collected at various time points, and the serum HCV RNA levels were quantified by RT-PCR.

  • Pharmacokinetic Analysis: Plasma concentrations of the compound were determined by liquid chromatography-mass spectrometry (LC-MS) to assess pharmacokinetic parameters.

  • Toxicity Assessment: The animals were monitored for any signs of toxicity, and at the end of the study, major organs were collected for histopathological analysis.

Visualizing the Path to Discovery

Diagrams are powerful tools for illustrating complex processes and relationships.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation iv_start Compound Synthesis (this compound scaffold) iv_assay HCV Replicon Assay (Huh-7 cells) iv_start->iv_assay iv_tox Cytotoxicity Assay (CC50) iv_start->iv_tox iv_data EC50 Determination iv_assay->iv_data inv_model HCV Mouse Model (uPA/SCID mice) iv_data->inv_model Promising Candidate inv_admin Oral Administration inv_model->inv_admin inv_pk Pharmacokinetic Analysis (LC-MS) inv_admin->inv_pk inv_efficacy Viral Load Measurement (RT-PCR) inv_admin->inv_efficacy inv_tox Toxicity Assessment inv_admin->inv_tox

Figure 1: From Lab Bench to Animal Model.

The diagram above illustrates the typical workflow for evaluating a drug candidate, starting from its synthesis and initial in vitro screening to its subsequent evaluation in a more complex in vivo model.

signaling_pathway HCV HCV Virion Replication Viral RNA Replication HCV->Replication NS5A NS5A Protein Replication->NS5A NS5A->Replication Compound This compound Derivative Compound->NS5A Inhibition Inhibition

Figure 2: Mechanism of Action.

This diagram depicts the simplified mechanism of action of the HCV NS5A inhibitor, which targets the NS5A protein to block viral RNA replication.

Conclusion

The journey from a promising in vitro result to a successful in vivo outcome is a challenging but essential part of drug discovery. The this compound moiety continues to be a valuable scaffold in the design of novel therapeutics. By carefully analyzing and comparing the data from both laboratory and animal studies, researchers can gain a comprehensive understanding of a compound's potential and make informed decisions about its further development. The case study presented here highlights the importance of this integrated approach in the quest for new and effective medicines.

A Comparative Guide to the Synthesis of N-Boc-trans-4-hydroxy-L-prolinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed cost-effectiveness analysis of two prominent chemical synthesis strategies for N-Boc-trans-4-hydroxy-L-prolinol, a valuable chiral building block in pharmaceutical development, is presented below. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these methods, supported by experimental data and detailed protocols.

This compound is a critical intermediate in the synthesis of a variety of complex molecules, including active pharmaceutical ingredients (APIs). The efficiency and cost-effectiveness of its synthesis are, therefore, of significant interest to the pharmaceutical industry. This guide focuses on two common strategies starting from the readily available and inexpensive amino acid, L-hydroxyproline. Both strategies follow a three-step sequence: protection of the amino group with a tert-butyloxycarbonyl (Boc) group, esterification of the carboxylic acid, and subsequent reduction of the ester to the desired alcohol. The primary distinction between the two strategies lies in the choice of reducing agent for the final step.

At a Glance: Comparison of Synthesis Strategies

FeatureStrategy 1: LiBH₄ ReductionStrategy 2: NaBH₄ Reduction
Starting Material L-HydroxyprolineL-Hydroxyproline
Key Steps 1. Boc Protection2. Methyl Esterification3. Reduction with LiBH₄1. Boc Protection2. Methyl Esterification3. Reduction with NaBH₄
Overall Yield ~75-85%~70-80%
Purity High (>98%)High (>98%)
Estimated Cost of Key Reagents (per mole of product) Moderate to HighModerate
Key Advantages Higher reactivity of LiBH₄ can lead to faster reaction times and potentially higher yields in the reduction step.NaBH₄ is a milder, safer, and less expensive reducing agent.
Key Disadvantages LiBH₄ is more expensive, moisture-sensitive, and requires stricter handling precautions.The reduction of the ester with NaBH₄ can be slower and may require an activator or specific solvent systems for optimal performance.
Waste/Byproducts Borate salts, LiCl, organic solvents.Borate salts, NaCl, organic solvents.

Data Presentation: A Quantitative Comparison

The following table summarizes the quantitative data for each step of the two synthesis strategies. The estimated costs are based on commercially available reagent prices and may vary depending on the supplier and scale of the synthesis.

StepParameterStrategy 1: LiBH₄ ReductionStrategy 2: NaBH₄ Reduction
1. Boc Protection Yield 90-98%[1][2]90-98%[1][2]
Reaction Time 12-24 hours[1]12-24 hours[1]
Key Reagents L-Hydroxyproline, Boc-Anhydride, Base (e.g., NaOH or Et₃N)L-Hydroxyproline, Boc-Anhydride, Base (e.g., NaOH or Et₃N)
Estimated Reagent Cost/mole ~$50 - $100~$50 - $100
2. Methyl Esterification Yield 95-100%[3][4]95-100%[3][4]
Reaction Time 2-4 hours[3]2-4 hours[3]
Key Reagents N-Boc-trans-4-hydroxy-L-proline, Thionyl Chloride/Methanol or DCC/MethanolN-Boc-trans-4-hydroxy-L-proline, Thionyl Chloride/Methanol or DCC/Methanol
Estimated Reagent Cost/mole ~$20 - $40~$20 - $40
3. Reduction Yield 85-95%80-90%
Reaction Time 2-6 hours4-12 hours
Key Reagents N-Boc-trans-4-hydroxy-L-proline methyl ester, Lithium Borohydride (LiBH₄)N-Boc-trans-4-hydroxy-L-proline methyl ester, Sodium Borohydride (NaBH₄)
Estimated Reagent Cost/mole ~$80 - $150~$20 - $50
Overall Estimated Overall Yield ~75-85%~70-80%
Estimated Total Reagent Cost/mole ~$150 - $290~$90 - $190

Experimental Protocols

Detailed methodologies for the key steps in both synthesis strategies are provided below.

Step 1: N-Boc Protection of L-Hydroxyproline

Materials:

  • L-Hydroxyproline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or a suitable aqueous/organic solvent mixture

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

Procedure:

  • Dissolve L-hydroxyproline in an appropriate solvent system (e.g., a mixture of water and dioxane or DCM).

  • Add the base (e.g., NaOH or Et₃N) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Boc-anhydride (typically 1.1-1.2 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvent under reduced pressure (if applicable).

  • Acidify the aqueous solution to a pH of 2-3 with a dilute HCl solution.

  • Extract the product, N-Boc-trans-4-hydroxy-L-proline, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which is often used in the next step without further purification.

Step 2: Methyl Esterification of N-Boc-trans-4-hydroxy-L-proline

Materials:

  • N-Boc-trans-4-hydroxy-L-proline

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂) or Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., DCM or THF)

Procedure (using SOCl₂):

  • Suspend N-Boc-trans-4-hydroxy-L-proline in anhydrous methanol.

  • Cool the suspension to 0°C.

  • Slowly add thionyl chloride (typically 1.1-1.5 equivalents) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by carefully adding a saturated sodium bicarbonate solution.

  • Extract the product, N-Boc-trans-4-hydroxy-L-proline methyl ester, with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Reduction of N-Boc-trans-4-hydroxy-L-proline methyl ester

Strategy 1: Using Lithium Borohydride (LiBH₄)

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF) or other suitable ether solvent

  • Aqueous workup solution (e.g., saturated ammonium chloride or dilute acid)

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C.

  • Slowly add LiBH₄ (typically 1.5-2.0 equivalents) in portions to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture back to 0°C and carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product, this compound, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Strategy 2: Using Sodium Borohydride (NaBH₄)

Materials:

  • N-Boc-trans-4-hydroxy-L-proline methyl ester

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or a mixture of THF and MeOH

  • Aqueous workup solution

Procedure:

  • Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in methanol or a THF/methanol mixture.

  • Cool the solution to 0°C.

  • Add NaBH₄ (typically 2.0-4.0 equivalents) in portions to the stirred solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the mixture to 0°C and quench by the slow addition of water or a dilute acid.

  • Remove the organic solvents under reduced pressure.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if needed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of this compound.

Synthesis_Strategies cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Esterification cluster_strategy1 Strategy 1 cluster_strategy2 Strategy 2 L-Hydroxyproline L-Hydroxyproline N-Boc-trans-4-hydroxy-L-proline N-Boc-trans-4-hydroxy-L-proline L-Hydroxyproline->N-Boc-trans-4-hydroxy-L-proline Boc₂O, Base N-Boc-trans-4-hydroxy-L-proline_methyl_ester N-Boc-trans-4-hydroxy-L-proline methyl ester N-Boc-trans-4-hydroxy-L-proline->N-Boc-trans-4-hydroxy-L-proline_methyl_ester SOCl₂/MeOH or DCC/MeOH Product1 This compound N-Boc-trans-4-hydroxy-L-proline_methyl_ester->Product1 LiBH₄ Product2 This compound N-Boc-trans-4-hydroxy-L-proline_methyl_ester->Product2 NaBH₄

Caption: Synthetic pathways for this compound.

Experimental_Workflow Start Start Boc_Protection 1. Boc Protection (L-Hydroxyproline + Boc₂O) Start->Boc_Protection Esterification 2. Esterification (N-Boc-proline derivative + Esterifying agent) Boc_Protection->Esterification Reduction 3. Reduction of Ester Esterification->Reduction Workup_Purification 4. Work-up and Purification Reduction->Workup_Purification Final_Product This compound Workup_Purification->Final_Product

Caption: General experimental workflow for the synthesis.

Cost-Effectiveness and Environmental Impact Analysis

Strategy 1 (LiBH₄ Reduction): This strategy often provides slightly higher yields and may have shorter reaction times in the reduction step due to the higher reactivity of LiBH₄. However, the significantly higher cost of LiBH₄ compared to NaBH₄ is a major drawback for large-scale production. Furthermore, LiBH₄ is highly moisture-sensitive and pyrophoric, requiring more stringent safety protocols and specialized handling, which can add to the operational costs. The waste stream includes lithium and borate salts.

Strategy 2 (NaBH₄ Reduction): While potentially having slightly lower yields and longer reaction times for the reduction step, this strategy is considerably more cost-effective, especially at an industrial scale, due to the lower price of NaBH₄. Sodium borohydride is also a safer and easier reagent to handle compared to LiBH₄. The environmental footprint of the waste stream, primarily sodium and borate salts, is generally considered more manageable than that of lithium-containing waste.

Greener Considerations: For both strategies, the initial Boc protection step and the esterification can generate significant waste, including organic solvents and byproducts from the coupling reagents. The use of greener solvents and more atom-economical reagents should be considered to improve the overall sustainability of the process.

A noteworthy green alternative for the initial starting material is the enzymatic production of trans-4-hydroxy-L-proline. While this guide focuses on chemical synthesis from commercially available L-hydroxyproline, a chemoenzymatic approach, where the starting material is produced via fermentation, could significantly reduce the environmental impact of the overall synthesis. However, a full cost-effectiveness analysis of such an integrated process requires further investigation and optimization of the subsequent chemical steps.

Conclusion

Both strategies presented are viable for the synthesis of this compound. For laboratory-scale synthesis where yield and reaction time are prioritized, Strategy 1 using LiBH₄ may be advantageous. However, for industrial-scale production, the cost-effectiveness, safety, and milder reaction conditions of Strategy 2, employing NaBH₄, make it a more attractive and sustainable option. Further process optimization, including the exploration of greener solvents and reagents, can enhance the economic and environmental viability of either route.

References

Safety Operating Guide

Navigating the Disposal of N-Boc-trans-4-hydroxy-L-prolinol: A Step-by-Step Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of N-Boc-trans-4-hydroxy-L-prolinol, ensuring compliance with safety standards and regulatory requirements.

I. Hazard Identification and Precautionary Measures

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a certified respirator should be used.

II. Quantitative Data Summary

The following table summarizes key safety and hazard information extrapolated from related compounds. This data should be used to inform handling and disposal procedures.

Hazard InformationPrecautionary Statement Codes
Health Hazards H315: Causes skin irritation.[1]
H319: Causes serious eye irritation.[1]
H335: May cause respiratory irritation.[1]
Environmental Hazards H410: Very toxic to aquatic life with long lasting effects.[1]
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P273: Avoid release to the environment.[1]
P280: Wear protective gloves/eye protection/face protection.[1]
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[1]

III. Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to institutional, local, state, and federal regulations is mandatory.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper or personal protective equipment, in a designated and clearly labeled solid waste container.

  • Liquid Waste: If this compound is in a solution, the entire solution must be disposed of as liquid chemical waste. Do not pour it down the drain. Collect it in a sealed, properly labeled container.

  • Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.

Step 2: Container Labeling

Proper labeling of waste containers is crucial for safety and regulatory compliance. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound Waste." Avoid using abbreviations or chemical formulas.

  • A clear indication of the contents (e.g., solid, or if in solution, the name of the solvent).

  • The date of accumulation.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that has secondary containment to prevent spills.

  • The storage area should be cool, dry, and well-ventilated.

Step 4: Final Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Never dispose of this compound in the regular trash or down the sewer drain.

IV. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Minor Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, clean up the spill immediately.

    • For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS office.

    • Prevent the spill from entering drains or waterways.

Disposal Workflow for this compound

G cluster_0 Initial Assessment cluster_1 Segregation and Collection cluster_2 Labeling and Storage cluster_3 Final Disposal A Identify Waste as This compound B Solid or Liquid Waste? A->B C Collect in Designated Solid Waste Container B->C Solid D Collect in Designated Liquid Waste Container B->D Liquid E Label Container: 'Hazardous Waste' Full Chemical Name Date C->E D->E F Store in Satellite Accumulation Area (SAA) with Secondary Containment E->F G Contact EHS for Waste Pickup F->G

Caption: Decision workflow for this compound waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Boc-trans-4-hydroxy-L-prolinol
Reactant of Route 2
N-Boc-trans-4-hydroxy-L-prolinol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.